1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-diphenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHUVOWHZCRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396616 | |
| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98700-53-9 | |
| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,5-diphenyl-1H-pyrazole-4-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Foreword: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for phenyl rings have cemented its status as a "privileged scaffold".[1] Compounds incorporating this moiety are found in a wide array of pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant. Within this broad class, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid represents a core structure whose derivatives are actively being explored for their therapeutic potential, particularly in oncology and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering field-proven insights for researchers in drug discovery and chemical development.
Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties of a molecule is the first step in any rational drug design or chemical synthesis campaign. 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a solid, polycyclic aromatic compound whose properties are influenced by the pyrazole core, the two phenyl substituents, and the carboxylic acid functional group.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₆H₁₂N₂O₂ | (Calculated) |
| Molecular Weight | 264.28 g/mol | (Calculated) |
| CAS Number | 98700-53-9 | [4] |
| Appearance | Solid (predicted) | Based on analogous structures |
| Melting Point | ~220-230 °C (estimated) | Estimated based on the analog 1-phenyl-1H-pyrazole-4-carboxylic acid (222-227 °C). |
| pKa | ~3.5 - 4.5 (estimated) | Carboxylic acid pKa is influenced by the electron-withdrawing nature of the pyrazole and phenyl rings. |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | Typical for aromatic carboxylic acids. |
Synthesis and Reactivity
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is most effectively achieved through a multi-step sequence involving the formation of a hydrazone intermediate, followed by a Vilsmeier-Haack cyclization and subsequent oxidation. This route offers high yields and regiochemical control.
Synthetic Pathway: Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated substrates.[5][6] In this context, it facilitates the construction of the pyrazole-4-carbaldehyde core, which is a direct precursor to the desired carboxylic acid.
Caption: Synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate 1)
-
Rationale: This initial condensation reaction forms the N-N bond and the carbon backbone required for the subsequent cyclization. Acetic acid serves as a catalyst to activate the carbonyl group of acetophenone.
-
To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product hydrazone will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2) via Vilsmeier-Haack Reaction
-
Rationale: The Vilsmeier reagent, a chloromethyleneiminium salt formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both the cyclizing and formylating agent.[7] The reaction proceeds through electrophilic attack on the enamine tautomer of the hydrazone.
-
In a three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to anhydrous DMF (10.0 eq) at 0 °C with vigorous stirring.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of acetophenone phenylhydrazone (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[5]
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or potassium carbonate solution until the pH is ~7-8.
-
The solid aldehyde product will precipitate. Collect it by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for purification.
Step 3: Oxidation to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid (Final Product)
-
Rationale: A standard oxidation of the aldehyde functional group is required to yield the final carboxylic acid. Sodium chlorite is a mild and effective oxidant for this transformation, often used with a chlorine scavenger like hydrogen peroxide or 2-methyl-2-butene.
-
Suspend the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (2.0 eq) to the suspension.
-
In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature.
-
Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Adjust the pH of the solution to ~2-3 with 1M HCl. The carboxylic acid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Chemical Reactivity
The reactivity of the title compound is dominated by its carboxylic acid moiety. This group is a versatile handle for derivatization, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Amide Bond Formation: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with a primary or secondary amine.
Caption: General workflow for pyrazole-4-carboxamide synthesis.
Spectral Characterization
| Technique | Predicted Spectral Features |
| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH).~8.0-8.2 ppm: Singlet, 1H (pyrazole C3-H).~7.2-7.8 ppm: Multiplets, 10H (protons of the two phenyl rings). The exact shifts will depend on the anisotropic effects and relative orientation of the rings. |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl (C=O).~140-150 ppm: Quaternary carbons of the pyrazole ring (C4, C5) and the ipso-carbons of the phenyl rings.~120-135 ppm: Aromatic carbons of the phenyl rings and the C3 of the pyrazole ring.~110-115 ppm: Quaternary carbon C4 of the pyrazole ring (site of COOH substitution). |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad band due to O-H stretching of the hydrogen-bonded carboxylic acid dimer.~1680-1710 cm⁻¹: Strong, sharp absorption from the C=O stretch of the carboxylic acid.~1590-1610 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.~1450-1500 cm⁻¹: Aromatic ring skeletal vibrations. |
| Mass Spec. (EI) | m/z 264: Molecular ion peak [M]⁺.m/z 219: Fragment corresponding to the loss of the carboxyl group (-COOH).m/z 77: Fragment corresponding to a phenyl cation [C₆H₅]⁺. |
Applications in Drug Development and Biological Activity
The 1,5-diaryl pyrazole scaffold is a highly validated pharmacophore in drug discovery. Derivatives of this core structure have demonstrated significant activity against a range of biological targets, primarily in the fields of inflammation and oncology.[3][10]
Anti-inflammatory Activity: COX Inhibition
A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Structure-activity relationship studies on related 1,5-diaryl pyrazoles suggest that electron-withdrawing groups (e.g., halogens) on the phenyl rings can enhance COX-2 inhibitory activity and selectivity.[3] The carboxylic acid moiety of the title compound can serve as a critical anchoring point within the active site of these enzymes, mimicking the natural substrate.
Anticancer Potential
Beyond inflammation, pyrazole derivatives are widely investigated as anticancer agents.[2][11] They have been shown to target various pathways crucial for cancer cell proliferation and survival, including:
-
Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases that are overactive in cancer cells.
-
Apoptosis Induction: Certain derivatives can trigger programmed cell death in tumor cells.
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Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
The 1,5-diphenylpyrazole framework provides a rigid scaffold that can be decorated with various functional groups to optimize binding affinity and selectivity for specific anticancer targets.
Conclusion
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a molecule of significant interest, serving as both a valuable synthetic intermediate and a core scaffold for the development of new therapeutic agents. Its well-defined synthesis via the Vilsmeier-Haack reaction allows for accessible production, while the reactivity of its carboxylic acid group provides a gateway for extensive chemical modification. With a strong precedent for potent anti-inflammatory and anticancer activity among its derivatives, this compound represents a rich platform for further exploration by researchers and scientists dedicated to advancing chemical synthesis and drug discovery.
References
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1,5-Diphenylpyrazole derivatives I–IV as anticancer agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal. Retrieved January 12, 2026, from [Link]
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Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. (2024, April 3). NIH National Library of Medicine. Retrieved January 12, 2026, from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Publishing. Retrieved January 12, 2026, from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science. Retrieved January 12, 2026, from [Link]
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Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. (2015, October 5). SpringerLink. Retrieved January 12, 2026, from [Link]
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Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023, July 31). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015, September 12). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. Retrieved January 12, 2026, from [Link]
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Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23). ResearchGate. Retrieved January 12, 2026, from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 12, 2026, from [Link]
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Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012, January 18). ACS Publications. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Foreword: The Pyrazole Scaffold in Modern Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmacological agents.[1] Its presence in drugs like Celecoxib (anti-inflammatory), Rimonabant (an anti-obesity agent), and Difenamizole (an analgesic) underscores the therapeutic potential of this heterocyclic system.[1] The versatility of the pyrazole ring allows for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and complete structural elucidation of a key derivative, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a compound of significant interest for drug development professionals.
Part 1: Synthesis via Knorr Pyrazole Condensation
The most direct and reliable method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, first described in 1883.[1][3][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5] The reaction is known for its efficiency and high yields, driven by the formation of a stable aromatic product.[6]
Mechanistic Rationale
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid proceeds through the reaction of ethyl 2-benzoyl-3-phenyl-3-oxopropanoate (a 1,3-dicarbonyl compound) with phenylhydrazine. The mechanism involves an initial acid-catalyzed condensation of one of the hydrazine's nitrogen atoms onto a carbonyl group to form a hydrazone intermediate. Subsequently, the second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group. A dehydration step then follows, leading to the formation of the stable aromatic pyrazole ring.[4][6][7]
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis
This protocol outlines the synthesis of the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
-
To a 100 mL round-bottom flask, add ethyl 2-benzoyl-3-phenyl-3-oxopropanoate (1 eq.).
-
Dissolve the starting material in 30 mL of ethanol.
-
Add phenylhydrazine (1.1 eq.) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.[6]
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction to cool to room temperature. The product will often precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the crude product with cold ethanol and dry under vacuum.
Step 2: Hydrolysis to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 4-6 hours until the solid dissolves and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by slowly adding 2M hydrochloric acid (HCl).
-
A white precipitate of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry in a vacuum oven at 60°C.
Part 2: The Analytical Workflow for Structural Elucidation
A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of a molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Integrated workflow for structural elucidation.
Part 3: Spectroscopic Data Interpretation
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, readily exchangeable with D₂O. |
| ~8.35 | Singlet | 1H | H-3 (Pyrazole) | The lone proton on the pyrazole ring is in an electron-deficient environment, shifting it downfield. |
| ~7.20 - 7.60 | Multiplet | 10H | Aromatic-H (Phenyl rings) | Protons on the two phenyl rings will overlap, creating a complex multiplet in the characteristic aromatic region. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and chemical environment.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165.0 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |
| ~148.0 | C -5 (Pyrazole) | The pyrazole carbon atom bonded to the phenyl group at position 5. |
| ~142.0 | C -3 (Pyrazole) | The pyrazole carbon atom bearing the H-3 proton. |
| ~125.0 - 138.0 | Aromatic C 's | Multiple signals corresponding to the carbons of the two phenyl rings. The exact shifts depend on their position relative to the pyrazole ring. |
| ~115.0 | C -4 (Pyrazole) | The pyrazole carbon atom bonded to the carboxylic acid group. |
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FTIR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2500-3300 | Broad | Carboxylic Acid | O-H Stretch |
| ~1700 | Strong | Carboxylic Acid | C=O Stretch |
| ~1595, ~1490 | Medium-Strong | Aromatic Rings | C=C Stretch |
| ~1550 | Medium | Pyrazole Ring | C=N Stretch |
| ~3050 | Medium-Weak | Aromatic | C-H Stretch |
The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[8][9]
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. The fragmentation pattern offers further structural clues.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Proposed Fragment | Rationale |
| 278 | [M]⁺ | The molecular ion peak, corresponding to the molecular formula C₁₆H₁₂N₂O₂. |
| 233 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |
| 171 | [M - COOH - N₂ - HCN]⁺ | Subsequent fragmentation of the pyrazole ring is common, often involving the loss of N₂ and HCN.[10] |
| 77 | [C₆H₅]⁺ | A prominent peak corresponding to the phenyl cation, indicative of the phenyl substituents. |
Part 4: Final Structure Confirmation
The convergence of data from these orthogonal analytical techniques provides an undeniable confirmation of the structure of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
-
Mass Spectrometry confirms the molecular weight is 278 g/mol , matching the expected formula.
-
FTIR Spectroscopy confirms the presence of the critical carboxylic acid functional group (O-H and C=O stretches) and the aromatic pyrazole and phenyl rings.
-
¹³C NMR Spectroscopy shows the correct number of carbon atoms for the proposed structure, including the distinct signals for the carbonyl, pyrazole, and phenyl carbons.
-
¹H NMR Spectroscopy provides the final piece of the puzzle, showing the characteristic proton signals for the acidic proton, the lone pyrazole proton, and the ten protons of the two phenyl rings, all with the correct integration.
This systematic and multi-faceted approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative elucidation of the target compound's structure.
Caption: Final elucidated structure and properties.
References
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ResearchGate. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
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ResearchGate. (2012). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. [Link]
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An In-depth Technical Guide to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 98700-53-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-diphenyl-1H-pyrazole-4-carboxylic acid, bearing the CAS number 98700-53-9, is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive technical overview of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, including its chemical and physical properties. It will delve into established synthesis methodologies for related pyrazole-4-carboxylic acids, offering a foundational understanding for its preparation and purification. Furthermore, this document will explore the potential biological activities and therapeutic applications of this molecule by drawing parallels with structurally similar compounds, particularly in the realms of anti-inflammatory and enzyme inhibitory action. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid starting point for the investigation and utilization of this promising chemical entity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 98700-53-9 | [3][4] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [3] |
| Molecular Weight | 264.28 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from suppliers |
| Purity | Typically >95% | [3] |
| SMILES | O=C(O)c1cn(nc1c2ccccc2)c3ccccc3 | [3] |
| InChI Key | XFYHUVOWHZCRFB-UHFFFAOYSA-N | Inferred from structure |
Note: Some properties are inferred from chemical supplier data sheets due to the limited availability of peer-reviewed experimental data for this specific compound.
Synthesis and Characterization
Proposed Synthesis Workflow
A plausible synthetic route, adapted from general procedures for related pyrazoles, is outlined below. This workflow is presented to illustrate the chemical logic and should be optimized and validated in a laboratory setting.
Caption: Proposed multi-step synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, step-by-step methodology based on the synthesis of structurally related compounds.[5]
Step 1: Synthesis of Acetophenone phenylhydrazone
-
To a solution of acetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield acetophenone phenylhydrazone.
Step 2: Synthesis of 1,5-diphenyl-1H-pyrazole-4-carbaldehyde
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3-4 equivalents) to dimethylformamide (DMF, 5-6 equivalents) with stirring to prepare the Vilsmeier reagent.
-
To this pre-formed reagent, add acetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium hydroxide or sodium bicarbonate solution.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 1,5-diphenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Oxidation to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the 1,5-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Add an oxidizing agent, for example, a solution of potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction (e.g., with sodium sulfite for KMnO₄).
-
Filter the mixture to remove any inorganic precipitates.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Purification and Characterization
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the solubility of the compound and its impurities.
Characterization: The structure and purity of the synthesized 1,5-diphenyl-1H-pyrazole-4-carboxylic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons on the two phenyl rings and the pyrazole ring proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR spectroscopy will show distinct signals for the carbon atoms of the pyrazole core, the two phenyl rings, and the carboxyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (typically in the range of 2500-3300 cm⁻¹) and a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Biological Activities and Therapeutic Applications
Direct biological data for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not extensively reported. However, the extensive research on structurally similar pyrazole derivatives provides a strong basis for predicting its potential biological activities.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of 1,5-diarylpyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[6] The blockbuster anti-inflammatory drug Celecoxib (SC-58635) is a prime example of this class of compounds.[6]
Caption: Potential mechanism of action via COX-2 inhibition.
The structural similarity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid to known COX-2 inhibitors suggests it may also exhibit anti-inflammatory properties through this mechanism. The two phenyl rings at positions 1 and 5 are common features in many active compounds of this class. The carboxylic acid moiety at position 4 could influence its binding affinity and pharmacokinetic properties.
Enzyme Inhibition: Xanthine Oxidase
Recent studies have highlighted that 1-phenyl-pyrazole-4-carboxylic acid derivatives are potent inhibitors of xanthine oxidase (XOR).[7] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout.
Several synthesized 1-phenyl-pyrazole-4-carboxylic acid derivatives have shown inhibitory potencies in the nanomolar range, comparable to the approved drug febuxostat.[7] Given that 1,5-diphenyl-1H-pyrazole-4-carboxylic acid shares the core 1-phenyl-pyrazole-4-carboxylic acid structure, it is a promising candidate for investigation as a xanthine oxidase inhibitor.
Other Potential Activities
The pyrazole nucleus is associated with a broad spectrum of biological activities.[8] Therefore, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives could also be explored for:
-
Antimicrobial and Antifungal Activity: Many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[9][10]
-
Anticancer Activity: The pyrazole scaffold is present in several anticancer agents, often acting as kinase inhibitors.[11]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Certain 4,5-dihydro-1H-pyrazole derivatives have been identified as selective inhibitors of nNOS, suggesting potential applications in neurological disorders.[12]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are not available, general principles from related pyrazole series can be extrapolated:
-
Substitution on Phenyl Rings: The nature and position of substituents on the N1-phenyl and C5-phenyl rings can significantly impact biological activity and selectivity. For instance, in the COX-2 inhibitor series, a p-sulfonamide group on the N1-phenyl ring was found to be crucial for activity.[6]
-
The Carboxylic Acid Moiety: The carboxylic acid group at the C4 position can be a key interaction point with biological targets, for example, through hydrogen bonding. It can also be a site for derivatization to modulate properties like solubility, cell permeability, and metabolic stability.
-
Isomeric Variations: The relative positions of the phenyl groups (e.g., 1,3-diphenyl vs. 1,5-diphenyl) can lead to different biological profiles due to changes in the overall shape and electronic distribution of the molecule.
Future Directions and Conclusion
1,5-diphenyl-1H-pyrazole-4-carboxylic acid represents a molecule of significant interest for further investigation in the field of drug discovery. While direct biological data is currently limited, its structural features, shared with well-established classes of bioactive compounds, strongly suggest its potential as a lead compound for the development of novel therapeutics.
Future research should focus on:
-
Development and Validation of a Robust Synthesis Protocol: A reliable and scalable synthetic route is essential for further studies.
-
Comprehensive Biological Screening: The compound should be screened against a panel of relevant biological targets, including COX-1/COX-2, xanthine oxidase, and various kinases, as well as in antimicrobial and anticancer assays.
-
Determination of Quantitative Activity: For any identified activities, the potency (e.g., IC₅₀ or Kᵢ values) should be determined through detailed in vitro assays.
-
Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to synthesize and evaluate derivatives to establish a clear structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.
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- Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997). Journal of Medicinal Chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and field-proven methodologies for its characterization. The guide delves into the compound's structural attributes, spectroscopic profile, solubility, thermal stability, and acidity, underpinned by experimental protocols and theoretical calculations. Our objective is to furnish a robust scientific resource that explains the causality behind experimental choices and provides a self-validating framework for future research and application.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The incorporation of phenyl and carboxylic acid functionalities at specific positions, as seen in 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, modulates the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for rational drug design and the development of novel therapeutic agents. This guide will systematically explore these characteristics, providing both foundational knowledge and practical experimental insights.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.
Structural Formula and Key Identifiers
-
Chemical Name: 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid
-
Molecular Formula: C₁₆H₁₂N₂O₂[1]
-
Molecular Weight: 276.28 g/mol
-
CAS Number: 98700-53-9[2]
The structure consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Phenyl groups are substituted at the N1 and C5 positions, and a carboxylic acid group is attached at the C4 position. The planarity of the pyrazole ring and the torsional angles of the phenyl and carboxylic acid substituents are critical determinants of its crystal packing and intermolecular interactions.[3][4]
Synthesis Pathway
A common synthetic route to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid involves a multi-step process. A representative synthesis is outlined below.[5] The rationale for this approach lies in the reliable formation of the pyrazole ring through cyclocondensation, followed by functional group manipulations to introduce the carboxylic acid moiety.
Caption: Synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups.[6] For 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the IR spectrum is characterized by several key absorption bands. The broad O-H stretching vibration of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands.[7] The C=O stretching of the carbonyl group in the carboxylic acid gives rise to an intense band between 1690-1760 cm⁻¹.[7] The C-O stretch and O-H bend are also observable in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[7] Aromatic C-H and C=C stretching vibrations from the phenyl rings are also present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum will show multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The proton of the carboxylic acid group is typically a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position of which can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the pyrazole ring, the phenyl rings, and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is characteristically found in the δ 160-180 ppm region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the molecular ion peak (M⁺) would be expected at m/z 276. Fragmentation may involve the loss of the carboxylic acid group (CO₂H) or other characteristic cleavages of the pyrazole ring system.
| Spectroscopic Data Summary | |
| Technique | Expected Key Signals |
| IR (cm⁻¹) | 3300-2500 (O-H stretch, broad), 1760-1690 (C=O stretch), 1320-1210 (C-O stretch)[7] |
| ¹H NMR (δ ppm) | >10 (COOH, broad singlet), 7.0-8.0 (Aromatic protons, multiplets) |
| ¹³C NMR (δ ppm) | 160-180 (C=O of carboxylic acid) |
| Mass Spec (m/z) | 276 (M⁺) |
Physical Properties
The physical properties of a compound are crucial for its handling, formulation, and biological activity.
Melting Point
The melting point is a key indicator of purity and is influenced by the crystal lattice energy. For pyrazole derivatives, the melting point can vary significantly with substitution. While a specific melting point for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not consistently reported across all databases, related structures such as 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde and 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid have reported melting points of 142-146 °C and 224-225 °C, respectively.[8] This suggests that 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature with a relatively high melting point due to strong intermolecular hydrogen bonding from the carboxylic acid groups.
Solubility Profile
The solubility of a compound dictates its bioavailability and formulation possibilities. The presence of both hydrophobic phenyl groups and a hydrophilic carboxylic acid group gives 1,5-diphenyl-1H-pyrazole-4-carboxylic acid amphiphilic character.
Qualitative Solubility Testing: A systematic approach to determining solubility is essential.[9][10][11]
Experimental Protocol: Qualitative Solubility Determination [9][10][12]
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe for dissolution. Test the pH of the solution with litmus paper to determine if it is acidic.[9]
-
Aqueous Base Solubility: If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh 25 mg sample. Vigorous shaking should be applied. Solubility in NaOH indicates an acidic functional group.[9][10]
-
Aqueous Acid Solubility: If insoluble in water, test solubility in 0.75 mL of 5% HCl.
-
Organic Solvent Solubility: Test solubility in a range of organic solvents of varying polarity (e.g., ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane).[13] Add 25 mg of the compound to 0.75 mL of the solvent and observe for dissolution.
Expected Solubility:
-
Insoluble in water and hexane.
-
Soluble in aqueous base (e.g., NaOH) due to the formation of the sodium carboxylate salt.[9][11]
-
Soluble in polar organic solvents such as methanol, ethanol, and acetone.
Caption: Decision tree for qualitative solubility analysis.
Thermal Stability
Thermal stability is a critical parameter, especially for applications involving heating. Pyrazole and its derivatives are known for their good thermal stability due to the aromaticity of the ring system.[14][15] The thermal stability of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA will reveal the decomposition temperature, while DSC can provide information on melting point and other phase transitions.
Chemical Properties
The chemical reactivity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is primarily governed by the carboxylic acid functionality.
Acidity and pKa
The pKa is a measure of the acidity of the carboxylic acid group. Carboxylic acids typically have pKa values in the range of 4-5.[16] The exact pKa of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid will be influenced by the electron-withdrawing nature of the pyrazole ring and the phenyl substituents.
Experimental Protocol: pKa Determination by Potentiometric Titration [17][18]
-
Preparation: Prepare a ~1 mM solution of the compound in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[17]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments. Record the pH after each addition, ensuring the reading has stabilized.[17]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at half the equivalence point volume.[18]
Caption: Workflow for pKa determination via potentiometric titration.
Reactivity
The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole ring is generally stable to many reaction conditions but can be susceptible to electrophilic substitution, although the presence of the deactivating carboxylic acid group would direct substitution to the phenyl rings.
Conclusion
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a molecule with a rich set of physicochemical properties that make it a valuable building block in various scientific disciplines. Its amphiphilic nature, thermal stability, and the reactivity of its carboxylic acid group offer numerous possibilities for modification and application. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and utilize this compound in their work. A thorough understanding of these properties is the cornerstone of innovation in drug discovery and materials science.
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1,5-diphenyl-1H-pyrazole-4-carboxylic acid molecular weight
An In-depth Technical Guide to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold and its Significance
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, from cancer to viral infections and inflammatory conditions.[1][3] Notable examples include the kinase inhibitor Ruxolitinib and the anti-HIV agent Lenacapavir, underscoring the scaffold's therapeutic impact.[3]
Within this important class of compounds, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid emerges as a key synthetic intermediate and a molecule of significant interest. Its rigid, well-defined structure, featuring two phenyl rings and a reactive carboxylic acid handle, makes it an ideal starting point for library synthesis in drug discovery campaigns. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established scientific principles for professionals in the field.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and characteristics of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | Calculated |
| Molecular Weight | 264.28 g/mol | Calculated |
| CAS Number | 98700-53-9 | [4] |
| Canonical SMILES | C1=CC=C(C=C1)N2N=C(C(=C2C3=CC=CC=C3)C(=O)O) | N/A |
| Appearance | Typically a solid powder | N/A |
Synthesis and Purification: A Validated Workflow
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is most reliably achieved through a two-step process involving a Vilsmeier-Haack formylation followed by an oxidation reaction. This approach offers high yields and a relatively straightforward purification pathway.
Logical Workflow for Synthesis
The following diagram outlines the strategic conversion of a readily available precursor to the final carboxylic acid.
Caption: Synthetic pathway from pyrazole to carboxylic acid.
Detailed Experimental Protocol
This protocol is synthesized from established methodologies for pyrazole functionalization.[5]
Step 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxaldehyde
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF under an inert atmosphere. The causality here is the formation of the electrophilic Vilsmeier reagent, which is crucial for the subsequent formylation. Stir the mixture for 30 minutes at 0°C.
-
Electrophilic Aromatic Substitution: Dissolve the starting material, 1,5-diphenyl-1H-pyrazole (1 equivalent), in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent. The electron-rich pyrazole ring attacks the electrophile, preferentially at the C4 position due to steric and electronic factors.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. The aldehyde product will precipitate. Neutralize the solution carefully with a saturated sodium hydroxide solution.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry. The crude aldehyde can be recrystallized from ethanol to achieve high purity.
Step 2: Oxidation to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Reaction Setup: Dissolve the aldehyde from Step 1 (1 equivalent) in acetone. In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 3 equivalents) and sulfamic acid (NH₂SO₃H, 3 equivalents). The sulfamic acid acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
Oxidation: Add the sodium chlorite solution to the aldehyde solution and stir vigorously at room temperature for 2-4 hours. The aldehyde is oxidized to the corresponding carboxylic acid.
-
Quenching and Isolation: After TLC confirms the consumption of the starting material, concentrate the mixture under reduced pressure to remove the acetone.
-
Purification: Dissolve the residue in ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Final Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Structural Elucidation and Quality Control
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides irrefutable evidence of the target molecule's identity.
| Analysis Method | Expected Results and Interpretation |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-8.0 ppm corresponding to the two phenyl rings. Pyrazole Proton: A sharp singlet for the C3-H proton. Carboxylic Proton: A broad singlet (often > δ 10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Signals in the aromatic region (δ 110-150 ppm). A distinct downfield signal for the carboxylic carbon (> δ 160 ppm). The number of signals should correspond to the number of unique carbon atoms in the structure. |
| FT-IR | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹. C=N & C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight (264.28). |
Applications in Drug Discovery and Chemical Biology
The title compound is not merely a synthetic curiosity; it is a valuable building block for creating novel therapeutics, particularly in oncology. Its derivatives have shown promise as potent enzyme inhibitors.[2][6]
Role as a Scaffold for Kinase Inhibitors
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[6] MEK, a kinase within this pathway, is a validated therapeutic target. Research has demonstrated that amide derivatives of the diphenyl-pyrazole-4-carboxylic acid core can act as potent MEK inhibitors.[6]
The workflow below illustrates how 1,5-diphenyl-1H-pyrazole-4-carboxylic acid serves as a starting point in a typical drug discovery project.
Caption: Role of the title compound in a drug discovery pipeline.
The carboxylic acid group provides a convenient attachment point for diversification. Through standard amide coupling reactions, a large library of N-substituted derivatives can be rapidly synthesized. These libraries are then screened against biological targets like MEK to identify initial "hits." Subsequent structure-activity relationship (SAR) studies refine these hits into potent and selective lead compounds, demonstrating the pivotal role of the core scaffold.
Conclusion
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a compound of significant utility for researchers in organic synthesis and drug development. Its straightforward, high-yield synthesis and the validated protocols for its characterization make it an accessible and reliable building block. Its proven application as a core scaffold for developing potent kinase inhibitors highlights its value in the ongoing search for novel therapeutics. This guide provides the foundational knowledge required for its effective synthesis, verification, and strategic deployment in advanced research programs.
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A Technical Guide to the Solubility Determination of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Introduction
In the landscape of pharmaceutical research and drug development, pyrazole derivatives represent a cornerstone of medicinal chemistry, exhibiting a vast spectrum of pharmacological activities. The compound 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, with its distinct structural motif, is a subject of interest for its potential as a synthetic intermediate or a pharmacologically active agent. The journey from a promising molecule to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties, among which aqueous solubility is paramount. Solubility dictates the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a compound.
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals tasked with characterizing 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. As of the date of this publication, specific experimental solubility data for this compound is not extensively documented in publicly accessible literature. Therefore, this document takes a proactive, field-proven approach. It does not merely present data but equips the researcher with the foundational theory, predictive insights, and robust, self-validating experimental protocols necessary to generate high-quality solubility data in their own laboratory. We will delve into the causality behind experimental design, ensuring that the methodologies provided are not just a series of steps, but a logical framework for producing reliable and reproducible results.
Predicted Physicochemical Profile and Structural Insights
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. In the absence of comprehensive experimental data for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, we can leverage data from analogous structures and computational prediction tools to build a foundational profile. This predictive approach is a standard and necessary first step in pre-formulation studies, guiding experimental design and resource allocation.
Structural Analysis:
-
Pyrazole Core: The five-membered aromatic pyrazole ring is a key heterocyclic scaffold.[1] Its planar structure and the presence of two nitrogen atoms contribute to its chemical properties.[1]
-
Carboxylic Acid Group (-COOH): This functional group at the 4-position is the primary determinant of the compound's acidic nature and its potential for pH-dependent solubility. It can act as a hydrogen bond donor and acceptor.
-
Diphenyl Substitution: The two phenyl groups at the 1 and 5 positions are bulky, non-polar (lipophilic) moieties. Their presence is expected to significantly decrease aqueous solubility compared to a non-substituted pyrazole core and increase solubility in organic solvents. The large, rigid structure may also contribute to a high melting point and strong crystal lattice energy, which in turn would decrease solubility.
Predicted Physicochemical Properties:
The following table summarizes key physicochemical parameters. It is crucial to recognize that these are in silico predictions; they provide a valuable starting point but must be confirmed by empirical measurement. The prediction accuracy of modern software is generally reliable, but can vary.[2]
| Property | Predicted Value | Source & Rationale |
| Molecular Formula | C₁₆H₁₂N₂O₂ | - |
| Molecular Weight | 264.28 g/mol | - |
| Melting Point (°C) | >200 (Estimated) | Based on related structures like 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid (m.p. 224-225 °C).[3] High molecular weight and rigid structure suggest a high melting point. |
| pKa | 3.5 - 4.5 | Predicted using software like ACD/Percepta or MarvinSketch.[2] The carboxylic acid group's acidity is influenced by the electron-withdrawing nature of the pyrazole ring. |
| logP (o/w) | 3.0 - 4.0 | Predicted using software like ChemDraw or ACD/Percepta. The two phenyl groups contribute significantly to the lipophilicity, suggesting poor aqueous solubility. |
Theoretical Framework: pH-Dependent Solubility
The carboxylic acid moiety of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is the lynchpin of its aqueous solubility behavior. According to the Henderson-Hasselbalch equation, the ionization state of the molecule is dependent on the pH of the solution and the pKa of the acidic group.
The equilibrium between the non-ionized (less soluble) and ionized (more soluble) forms can be depicted as follows:
Caption: pH-dependent equilibrium of the carboxylic acid.
Causality:
-
At pH values significantly below the pKa (e.g., pH 1-2): The carboxylic acid will be predominantly in its protonated, non-ionized form (R-COOH). This neutral species is more lipophilic and is expected to have very low aqueous solubility, limited by the dissolution of the solid crystalline form.
-
At pH values significantly above the pKa (e.g., pH 7.4): The carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻). This ionized species is much more polar and can readily interact with water molecules, leading to a substantial increase in aqueous solubility.
This predictable behavior is why determining the pH-solubility profile is not just an option, but a requirement for any ionizable compound in drug development.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This method ensures that the solution is truly saturated and in equilibrium with the solid drug, providing a thermodynamic constant.[5] The protocol must be self-validating by confirming that equilibrium has been reached and that excess solid is present throughout the experiment.
Workflow Overview:
Caption: Workflow for the Shake-Flask Solubility Method.
Step-by-Step Methodology:
-
Materials & Preparation:
-
Compound: 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (solid, confirmed purity).
-
Solvents/Buffers: A range of pharmaceutically relevant media should be tested. See the table in Section 4 for recommendations. For pH-dependent studies, use buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4, acetate buffer at pH 4.5, and 0.1 N HCl for pH 1.2.[6]
-
Equipment: Orbital shaker with temperature control, centrifuge, analytical balance, vials, pH meter, HPLC system.
-
-
Procedure:
-
Add Excess Solid: To a glass vial, add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of the test solvent (e.g., 1-2 mL). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[4]
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Time Course: To validate that equilibrium has been reached, run parallel experiments and sample at multiple time points (e.g., 24 hours and 48 hours).[5] Equilibrium is confirmed if the measured solubility does not significantly change between the later time points.
-
Phase Separation: Once equilibrium is reached, carefully separate the undissolved solid from the saturated solution.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Create a series of calibration standards by diluting the stock solution into the mobile phase of the analytical method.
-
Dilute the filtered supernatant with the mobile phase to fall within the range of the calibration curve.
-
Analyze the standards and the sample using a validated HPLC method (see Section 5).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the HPLC peak area against the known concentration of the standards.
-
Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the final solubility in the original solvent. Report the result in mg/mL or µM.
-
-
Recommended Solvents for Screening
A comprehensive solubility profile requires testing in a variety of media that represent different physiological and formulation environments.
| Solvent Class | Specific Solvent/Medium | Rationale & Application |
| Aqueous Buffers | 0.1 N HCl (pH ~1.2) | Simulates gastric fluid.[6] |
| Acetate Buffer (pH 4.5) | Simulates intestinal fluid.[6] | |
| Phosphate Buffer (PBS, pH 6.8 - 7.4) | Simulates intestinal fluid and blood plasma.[6] | |
| Organic Solvents | Ethanol, Methanol | Common polar protic co-solvents in formulations.[7] |
| Acetonitrile (MeCN) | Common polar aprotic solvent for analysis and synthesis.[8] | |
| Acetone | Common polar aprotic solvent.[7] | |
| Dichloromethane (DCM) | Common non-polar solvent for synthesis. | |
| Amphiprotic Solvents | Dimethyl Sulfoxide (DMSO) | High solubilizing power; common for stock solutions in biological assays.[9] |
| N,N-Dimethylformamide (DMF) | High solubilizing power; used in synthesis and formulation.[9] |
Guidance for Analytical Method Development (HPLC-UV)
A robust and validated analytical method is the bedrock of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose.[10]
Starting Conditions for Method Development:
-
HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for small molecules and a logical starting point.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid modifier is crucial for achieving sharp, symmetrical peaks for a carboxylic acid analyte by suppressing the ionization of residual silanols on the column.
-
B: Acetonitrile (MeCN) with the same concentration of the same acid modifier.
-
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a DAD to scan across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ-max) for sensitive detection. The extensive conjugation from the phenyl and pyrazole rings should provide a strong chromophore.
-
Injection Volume: 10 µL.
Optimization & Validation:
-
Once the retention time is known, the gradient can be optimized to be shorter and more focused around the elution of the analyte to save time. An isocratic method may be suitable if no impurities are co-eluting.
-
Validation: The method must be validated for linearity, accuracy, and precision according to standard guidelines to ensure the reliability of the solubility data.[10] A correlation coefficient (r²) of >0.999 for the calibration curve is desirable.[10]
Conclusion
While direct experimental solubility data for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is sparse, a comprehensive and scientifically rigorous characterization is well within reach. This guide provides the necessary framework, moving from in silico prediction to robust experimental execution. By understanding the theoretical underpinnings of its pH-dependent behavior and meticulously applying the validated shake-flask and HPLC protocols detailed herein, researchers can confidently generate the high-quality solubility data essential for advancing their research and development programs. The principles and methodologies outlined are designed to be self-validating, ensuring that the generated data is not just a number, but a reliable cornerstone for critical decision-making in the drug discovery process.
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A Technical Guide to the Spectroscopic Profile of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes predicted and experimental data from analogous compounds to offer a detailed spectroscopic profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes an in-depth interpretation of the spectral data, rooted in the principles of chemical structure and electronic effects. Furthermore, this guide presents detailed experimental protocols for acquiring these spectra, ensuring scientific rigor and reproducibility. Visual diagrams generated using Graphviz are provided to illustrate the molecular structure and analytical workflows, enhancing the clarity and utility of this guide for researchers in the field.
Introduction
1,5-diphenyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of two phenyl rings and a carboxylic acid moiety on the pyrazole core suggests potential for diverse chemical modifications and applications in drug design and development. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic and analytical workflows.
This guide provides a detailed examination of the spectroscopic signature of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, offering insights into the relationship between its molecular structure and its interaction with electromagnetic radiation.
Chemical Structure and Properties
-
IUPAC Name: 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
Molecular Formula: C₁₆H₁₂N₂O₂[1]
-
Molecular Weight: 264.28 g/mol
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 10-15 mg of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is employed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.
-
Data Processing: The acquired free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3050-3150 | Medium | C-H stretch (aromatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1500-1600 | Medium-Strong | C=C and C=N stretch (aromatic and pyrazole rings) |
| 1200-1300 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Medium, broad | O-H bend (out-of-plane, carboxylic acid dimer) |
| 690-770 | Strong | C-H bend (out-of-plane, aromatic) |
Interpretation:
-
The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, typically centered around 3000 cm⁻¹, which is a result of strong intermolecular hydrogen bonding. [3]* A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. Conjugation with the pyrazole ring may slightly lower this frequency.
-
The aromatic C-H stretching vibrations are expected to appear as medium intensity bands just above 3000 cm⁻¹.
-
The region between 1500 and 1600 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the phenyl and pyrazole rings.
-
The C-O stretching and O-H bending vibrations of the carboxylic acid group will give rise to medium intensity bands in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. The sample spectrum is then acquired, typically by averaging 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 264 | [M]⁺ (Molecular Ion) |
| 219 | [M - COOH]⁺ |
| 191 | [M - C₆H₅]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at m/z 264, corresponding to the molecular weight of the compound.
-
A significant fragment should be observed at m/z 219, resulting from the loss of the carboxylic acid group (-COOH) .
-
Loss of a phenyl group (-C₆H₅) from the molecular ion would lead to a fragment at m/z 191.
-
The presence of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is also possible.
-
A prominent peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺) , is expected due to the presence of the two phenyl rings.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: Predicted UV-Vis Absorption Maxima
| λmax (nm) | Solvent | Electronic Transition |
| ~250-280 | Ethanol | π → π* |
Interpretation:
-
The UV-Vis spectrum is expected to show a strong absorption band in the range of 250-280 nm. This absorption is attributed to π → π electronic transitions* within the conjugated system of the pyrazole and phenyl rings. The exact position of the absorption maximum will be influenced by the solvent polarity.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.
-
Data Acquisition: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette, and the spectrum is recorded over a range of 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Conclusion
This technical guide has presented a comprehensive spectroscopic profile of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. By integrating predicted data based on analogous structures with established spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and analysis of this compound. The detailed experimental protocols provide a framework for obtaining high-quality spectral data, ensuring consistency and reliability in research and development settings.
References
-
Synthonix, Inc. 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical principles, practical considerations for spectral acquisition, and a detailed interpretation of the spectral data. We will delve into the structural features of the molecule and their influence on the chemical shifts and coupling constants observed in the ¹H NMR spectrum. Furthermore, this guide presents a validated protocol for sample preparation and spectral analysis, ensuring reproducibility and accuracy.
Introduction: The Structural Significance of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities. The strategic placement of two phenyl rings at the N1 and C5 positions, along with a carboxylic acid group at the C4 position, imparts a unique electronic and steric environment to the pyrazole core. Understanding the precise three-dimensional structure and electronic distribution is paramount for elucidating its mechanism of action and for the rational design of novel derivatives. ¹H NMR spectroscopy serves as a powerful, non-destructive analytical technique to probe the molecular structure of this compound in solution.
The insights gained from the ¹H NMR spectrum are crucial for:
-
Structural Verification: Confirming the successful synthesis of the target molecule and identifying any potential impurities.
-
Conformational Analysis: Gaining insights into the preferred orientation of the phenyl rings and the carboxylic acid group.
-
Understanding Electronic Effects: Assessing the influence of the various substituents on the electron density of the pyrazole ring.
This guide will systematically deconstruct the ¹H NMR spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, providing a foundational understanding for researchers in the field.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each proton is primarily influenced by its local electronic environment.
A logical breakdown of the expected spectral features is as follows:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. Consequently, its signal is expected to appear far downfield, typically in the range of 10.0-13.0 ppm.[1] The exact chemical shift can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] This signal is often broad and will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to rapid proton-deuterium exchange, a key diagnostic feature for exchangeable protons.
-
Pyrazole Ring Proton (C3-H): The lone proton on the pyrazole ring at the C3 position is in a unique electronic environment. Its chemical shift will be influenced by the aromatic nature of the pyrazole ring and the electronic effects of the adjacent phenyl and carboxylic acid groups. Aromatic protons typically resonate in the range of 6.0-8.5 ppm.[1] The precise location of the C3-H signal will provide valuable information about the electronic nature of the substituted pyrazole system.
-
Phenyl Group Protons (N1-Ph and C5-Ph): The two phenyl groups will give rise to a complex series of signals in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The protons on the phenyl ring attached to the N1 atom will experience a different electronic environment compared to the protons on the phenyl ring at the C5 position. This may result in overlapping multiplets. The ortho, meta, and para protons on each ring will have distinct chemical shifts due to their proximity to the pyrazole core and the other phenyl group.
The following diagram illustrates the logical relationship between the molecular structure and the expected regions of the ¹H NMR spectrum.
Caption: Predicted ¹H NMR spectral regions for key protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and acquiring a high-resolution ¹H NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility. Synthesis of the title compound can be achieved through established literature methods.[2][3][4]
Materials and Reagents
-
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (high purity)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (NMR grade, ≥99.8% D)
-
Tetramethylsilane (TMS) (NMR reference standard, 0 ppm)
-
NMR tubes (5 mm, high precision)
-
Pipettes and glassware
Sample Preparation Workflow
The following workflow ensures the preparation of a high-quality NMR sample, which is critical for obtaining a spectrum with good resolution and signal-to-noise ratio.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion, particularly in the aromatic region.[4]
-
Tuning and Shimming: The probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 15 ppm is sufficient to cover the expected chemical shift range.
-
-
Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the TMS signal at 0.00 ppm.
Spectral Interpretation: A Detailed Analysis
The following table summarizes the expected ¹H NMR spectral data for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid based on theoretical principles and data from analogous structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 10.0 - 13.0 | broad singlet | 1H | Chemical shift is concentration and solvent dependent. Disappears on D₂O exchange. |
| C3-H (Pyrazole) | ~8.0 - 8.5 | singlet | 1H | The exact chemical shift is sensitive to the electronic effects of the substituents. |
| Phenyl Protons | ~7.0 - 8.0 | multiplet | 10H | Complex and potentially overlapping signals from the two phenyl rings. |
The Carboxylic Acid Proton
The broad singlet observed in the downfield region (10.0-13.0 ppm) is a characteristic signature of a carboxylic acid proton.[1] Its broadness is a result of hydrogen bonding and chemical exchange. The integration of this signal should correspond to one proton. Confirmation of this assignment can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the disappearance of this signal is definitive proof.
The Pyrazole C3-H Proton
The singlet corresponding to the C3-H of the pyrazole ring is expected in the aromatic region. Its singlet multiplicity is due to the absence of adjacent protons. The chemical shift of this proton is a sensitive probe of the electronic environment within the pyrazole ring. The electron-withdrawing nature of the carboxylic acid group at C4 and the phenyl group at C5, along with the N1-phenyl group, will influence its precise location.
The Phenyl Group Protons
The ten protons of the two phenyl rings will produce a complex multiplet in the aromatic region. The signals from the N1-phenyl and C5-phenyl groups may overlap. Higher field NMR instruments can aid in resolving these signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to definitively assign the signals of the individual protons on each phenyl ring.
Conclusion
The ¹H NMR spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid provides a wealth of information regarding its molecular structure. By understanding the theoretical principles and following a robust experimental protocol, researchers can confidently acquire and interpret the spectrum. The characteristic signals of the carboxylic acid proton, the pyrazole ring proton, and the two phenyl groups serve as fingerprints for structural verification and provide insights into the electronic and conformational properties of this important molecule. This guide serves as a valuable resource for scientists and researchers working with pyrazole derivatives, enabling them to leverage the power of ¹H NMR spectroscopy in their research endeavors.
References
-
Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Publishing. Available at: [Link]
-
Contents. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. Available at: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]
-
ChemInform Abstract: Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]
-
1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]amino]carbonyl]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Physics @ Manasagangotri. Available at: [Link]
-
Spectra and physical data of (A2). The Royal Society of Chemistry. Available at: [Link]
-
Table of Characteristic Proton NMR Shifts. Available at: [Link]
-
coupling constant for 1 H-NMR spectrum of compound (5). ResearchGate. Available at: [Link]
-
1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will delve into the predicted chemical shifts for each carbon atom, underpinned by fundamental principles of NMR spectroscopy and supported by data from analogous structures. Furthermore, this guide outlines a detailed experimental protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound.
Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry
¹³C NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. In the realm of heterocyclic chemistry, particularly for complex scaffolds like substituted pyrazoles, it provides unambiguous information about the carbon framework. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering profound insights into the effects of substituents, aromaticity, and stereochemistry. For a molecule such as 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a precise understanding of its ¹³C NMR spectrum is crucial for confirming its synthesis, assessing its purity, and understanding its electronic properties.
The pyrazole core is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of pharmacological activities.[1] The substitution pattern on the pyrazole ring dramatically influences its biological and chemical properties. Therefore, the ability to unequivocally assign the ¹³C NMR signals is a cornerstone of synthetic and medicinal chemistry research in this area.
Predicted ¹³C NMR Spectrum of 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid
Molecular Structure and Carbon Numbering
To facilitate the discussion, the carbon atoms of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are numbered as shown in the diagram below.
Caption: Numbering scheme for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Predicted Chemical Shifts and Rationale
The predicted ¹³C NMR chemical shifts are summarized in the table below, followed by a detailed justification for each assignment. These predictions are based on the known effects of phenyl and carboxylic acid substituents on the pyrazole ring and data from similar compounds.[2][3][4]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~148-152 | This carbon is adjacent to two nitrogen atoms and is part of a double bond, leading to a downfield shift. The presence of the phenyl group at N1 will influence its electronic environment. |
| C4 | ~110-115 | The carboxylic acid group is electron-withdrawing, which would typically deshield the attached carbon. However, in pyrazoles, C4 is known to be relatively shielded.[2] The final shift will be a balance of these effects. |
| C5 | ~140-145 | This carbon is bonded to a nitrogen and a phenyl group, and is part of a double bond, resulting in a significant downfield shift. |
| COOH | ~165-170 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |
| C1' (N-Phenyl) | ~138-140 | The ipso-carbon of the N-phenyl group is deshielded due to its direct attachment to the nitrogen atom of the pyrazole ring. |
| C2', C6' (N-Phenyl) | ~125-128 | Ortho-carbons of the N-phenyl group. |
| C3', C5' (N-Phenyl) | ~129-131 | Meta-carbons of the N-phenyl group, generally showing a chemical shift similar to that of benzene. |
| C4' (N-Phenyl) | ~128-130 | Para-carbon of the N-phenyl group. |
| C1'' (C-Phenyl) | ~130-133 | The ipso-carbon of the C5-phenyl group. |
| C2'', C6'' (C-Phenyl) | ~128-130 | Ortho-carbons of the C5-phenyl group. |
| C3'', C5'' (C-Phenyl) | ~128-130 | Meta-carbons of the C5-phenyl group. |
| C4'' (C-Phenyl) | ~127-129 | Para-carbon of the C5-phenyl group. |
Justification based on Substituent Effects:
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are highly dependent on the tautomeric form and the nature of the substituents.[2] In 1,5-disubstituted pyrazoles, the electronic environment is well-defined. The C3 and C5 carbons, being adjacent to nitrogen atoms and part of the π-system, are significantly deshielded. The C4 carbon, while part of the double bond, is typically more shielded than C3 and C5. The electron-withdrawing carboxylic acid group at C4 will cause a downfield shift for this carbon compared to an unsubstituted pyrazole.
-
Phenyl Group at N1: The nitrogen atom is electron-withdrawing, which will deshield the attached ipso-carbon (C1'). The electronic effect is transmitted through the phenyl ring, leading to predictable shifts for the ortho, meta, and para carbons.
-
Phenyl Group at C5: The C5 carbon of the pyrazole ring is also part of the aromatic system. The attached phenyl group will have its chemical shifts influenced by the electronic nature of the pyrazole ring.
-
Carboxylic Acid Group (COOH): The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and its sp² hybridization.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and its high boiling point. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ can also be used if solubility is an issue.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or zgpg | Standard proton-decoupled ¹³C experiment. |
| Solvent | DMSO-d₆ (or CDCl₃) | Lock signal and reference. |
| Temperature | 298 K | Standard operating temperature. |
| Spectral Width (SW) | 200-250 ppm | To encompass all expected carbon signals. |
| Acquisition Time (AQ) | 1-2 s | Determines digital resolution. |
| Relaxation Delay (D1) | 2-5 s | Allows for full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or more | To achieve adequate signal-to-noise ratio. |
| Proton Decoupling | garp or waltz16 | To collapse ¹³C-¹H couplings and improve signal-to-noise. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
Advanced NMR Experiments for Unambiguous Assignment
For a definitive assignment of all carbon signals, especially for the closely resonating phenyl carbons, advanced 2D NMR experiments are invaluable.
Caption: Workflow for comprehensive NMR-based structural elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (¹JCH). It is essential for assigning the protonated carbons of the phenyl rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (ⁿJCH). It is crucial for assigning the quaternary carbons (C3, C4, C5, COOH, C1', C1''), which do not appear in the HSQC/HMQC spectrum. For example, the proton at C3 of the pyrazole ring (if present in a related structure) would show a correlation to C4 and C5.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically ³JHH), which helps to trace out the spin systems within the phenyl rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons, which can be used to confirm the spatial proximity of the phenyl groups to the pyrazole core.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding and acquiring the ¹³C NMR spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. By leveraging established principles of NMR spectroscopy and data from analogous compounds, we have presented a robust prediction of the chemical shifts and a comprehensive experimental protocol. The application of advanced 2D NMR techniques will further solidify the structural assignment, providing researchers with the confidence needed for their synthetic and drug discovery endeavors. The methodologies and insights presented herein are broadly applicable to the characterization of other complex heterocyclic systems.
References
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link][2]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link][3]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link][4]
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Alkorta, I., Elguero, J., & Goya, P. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9739-9768. [Link]
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PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. Retrieved from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
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ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid. Retrieved from [Link]
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SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
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de Oliveira, R. S., de Faria, A. R., & de Almeida, L. S. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(8), 844-853. [Link][1]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
- Magn. Reson. Chem. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(4), 333-337.
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SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Decoding Molecular Architecture: An In-depth Technical Guide to the FT-IR Spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives
Abstract
Derivatives of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid represent a significant class of heterocyclic compounds, garnering substantial interest within pharmaceutical and materials science research. Their therapeutic potential and novel properties are intrinsically linked to their molecular structure. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive analytical technique for elucidating the key functional groups and bonding arrangements that define these molecules. This in-depth technical guide provides a comprehensive analysis of the FT-IR spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. By deconstructing the spectrum into the characteristic vibrations of its constituent parts—the pyrazole core, the carboxylic acid moiety, and the phenyl substituents—this guide offers researchers, scientists, and drug development professionals a robust framework for structural verification and characterization. The causality behind spectral features is explained, and field-proven experimental protocols for sample analysis are detailed, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Pyrazole Derivatives and Spectroscopic Characterization
Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional conformation, electronic distribution, and, consequently, its interaction with biological targets. The title compound, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, combines the pyrazole heterocycle with two phenyl rings and a carboxylic acid group, creating a molecule with distinct regions of aromaticity, hydrogen bonding capability, and potential for further chemical modification.
FT-IR spectroscopy is an indispensable tool in the synthetic chemist's arsenal for confirming the successful synthesis of such derivatives. By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of its chemical bonds. This guide will systematically interpret this fingerprint, correlating specific absorption bands with the stretching and bending vibrations of the key functional groups within the target molecule.
The Cornerstone of Analysis: FT-IR Spectroscopic Principles
Infrared spectroscopy is predicated on the principle that chemical bonds are not static; they are in a constant state of vibration, stretching and bending at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The position, intensity, and shape of the absorption bands in an FT-IR spectrum provide a wealth of information:
-
Position (Wavenumber): Indicates the type of bond and functional group (e.g., O-H, C=O, C=C).
-
Intensity: Relates to the change in dipole moment during the vibration. More polar bonds typically produce more intense absorptions.
-
Shape: Can provide information about phenomena such as hydrogen bonding, which often leads to broad absorption bands.
Deconstructing the Spectrum: A Region-by-Region Analysis
To interpret the FT-IR spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, we will analyze the characteristic absorption regions for each of its structural components. This interpretation is built upon foundational spectroscopic principles and supported by data from closely related analogs, most notably 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which provides experimentally verified assignments for many of the key vibrational modes.[1]
The Carboxylic Acid Moiety: A Tale of Two Vibrations
The carboxylic acid group (-COOH) gives rise to two of the most prominent and diagnostic bands in the FT-IR spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the appearance of the O-H and C=O stretching vibrations.
-
O-H Stretching: The hydroxyl (O-H) stretch of a carboxylic acid is one of the most recognizable features in an IR spectrum. Due to strong intermolecular hydrogen bonding, this absorption appears as a very broad and intense band, typically in the range of 3300-2500 cm⁻¹ . This broadness is a hallmark of the dimeric association and can often obscure weaker C-H stretching bands in the same region. For pyrazole acid dimers, a broad O–H stretching absorption has been experimentally identified.[1]
-
C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid is another strong and sharp absorption. For a saturated aliphatic carboxylic acid, this band typically appears around 1710 cm⁻¹. However, conjugation with the pyrazole ring in our target molecule will delocalize electron density, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber. Therefore, for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the C=O stretch is expected in the range of 1700-1680 cm⁻¹ .
-
C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to the C-O stretching and in-plane O-H bending vibrations, which are often coupled. These typically appear as medium to strong bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.
The Aromatic Systems: Phenyl and Pyrazole Rings
The molecule contains three aromatic rings: the central pyrazole ring and two phenyl substituents. These give rise to a series of characteristic absorptions.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and pyrazole rings occur at wavenumbers just above 3000 cm⁻¹. These are typically observed as a group of weaker, sharp bands in the 3100-3000 cm⁻¹ region.
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings produce a set of medium to strong, sharp bands in the "fingerprint region" of the spectrum, specifically between 1600 cm⁻¹ and 1450 cm⁻¹ . These bands are highly characteristic of the aromatic systems. For a closely related pyrazole derivative, these ring stretching and bending vibrations were observed at 1531 cm⁻¹.[1]
-
Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations (or "wags") of the phenyl rings are particularly diagnostic of the substitution pattern. For monosubstituted benzene rings, two strong bands are typically observed. One is a C-H wag that appears between 770-730 cm⁻¹ , and the other is a ring bending mode near 690 cm⁻¹ ± 10 cm⁻¹ .[2] The presence of these two strong bands would be a key indicator of the monosubstituted phenyl groups at the 1 and 5 positions of the pyrazole.
The logical relationship between the molecule's structure and its key FT-IR absorptions is visualized below.
Caption: Experimental workflows for FT-IR analysis of solid samples.
Conclusion: A Unified Spectroscopic Picture
The FT-IR spectrum of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid derivatives provides a detailed and definitive confirmation of their molecular structure. The key to accurate interpretation lies in a systematic deconstruction of the spectrum, correlating the prominent absorption bands with the vibrational modes of the core functional groups. The broad O-H stretch of the hydrogen-bonded carboxylic acid, the sharp and strong conjugated C=O stretch, the series of C=C and C=N ring vibrations, and the characteristic out-of-plane C-H bending modes of the monosubstituted phenyl rings together form a unique and verifiable spectroscopic signature. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-quality spectra, enabling them to confidently characterize their synthesized compounds and advance their work in drug discovery and materials science.
References
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [Link]
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]
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Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42, 4497–4511. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
- Columbia University. (n.d.). 5.3.2 Benzene and its derivatives.
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press. [Link]
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Rasheed, F. S. (1975). A study of the vibrational spectra of some monosubstituted benezene derivatives of group VIA of the periodic table. New Jersey Institute of Technology. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac. [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu. [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Pellet Press Die Sets. [Link]
- The Royal Society of Chemistry. (n.d.). Contents.
-
AIP Publishing. (2011). Consistent assignment of the vibrations of monosubstituted benzenes. The Journal of Chemical Physics, 135(11), 114307. [Link]
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Lewis, S., Da, Y., & Desamero, R. (2008). ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. MARM-ACS. [Link]
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AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from AZoM. [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from MDPI. [Link]
-
Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from Springer. [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from The Royal Society of Chemistry. [Link]
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crystal structure of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Crystal Structure of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the structural characterization of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of writing, this document leverages crystallographic data from closely related analogues to present a predictive analysis of its solid-state architecture. We delve into plausible synthetic routes, detailed protocols for single-crystal X-ray diffraction (SC-XRD), spectroscopic characterization, and the synergistic role of computational modeling. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Derivatives of pyrazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1] Within this versatile class of compounds, pyrazole carboxylic acids are of particular interest as they serve as key intermediates in the synthesis of more complex bioactive molecules and can themselves demonstrate significant therapeutic potential. The carboxylic acid functional group provides a handle for further chemical modification and can participate in crucial intermolecular interactions, such as hydrogen bonding, which dictates the compound's crystal packing and can influence its solubility and bioavailability.
This guide focuses on the structural elucidation of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in the design of novel therapeutics. A thorough understanding of its three-dimensional structure is paramount for establishing structure-activity relationships (SAR) and for rational drug design.
Synthesis and Crystallization: From Powder to Single Crystal
A robust synthetic and crystallization strategy is the foundation of any crystallographic study.
Proposed Synthetic Pathway
Based on established methods for the synthesis of substituted pyrazoles, a plausible route to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is proposed. A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a potential synthesis could be adapted from related procedures.[2][3]
Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid (Hypothetical)
-
Step 1: Synthesis of Ethyl 2-formyl-3-oxo-3-phenylpropanoate. This β-keto ester intermediate can be synthesized via the Claisen condensation of ethyl phenylacetate with ethyl formate in the presence of a strong base like sodium ethoxide.
-
Step 2: Cyclocondensation Reaction. The resulting β-keto ester is then reacted with phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. This reaction forms the pyrazole ring.
-
Step 3: Hydrolysis. The ethyl ester of the pyrazole intermediate is subsequently hydrolyzed to the corresponding carboxylic acid using a base, such as potassium hydroxide in ethanol, followed by acidification.[4]
-
Purification. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Growing Single Crystals for X-ray Diffraction
The acquisition of high-quality single crystals is often the most challenging step in a crystallographic analysis. The following protocol outlines a general approach:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify a system where the compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared in the chosen solvent system in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.
Sources
An In-Depth Technical Guide to the Discovery and Chemistry of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the chemical principles and practical methodologies associated with this compound. The guide covers the historical context of pyrazole discovery, detailed synthetic pathways with mechanistic explanations, thorough characterization techniques, and a discussion of its relevance in contemporary drug discovery.
Introduction: The Significance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery by Ludwig Knorr in 1883.[1][2] The unique structural and electronic properties of the pyrazole nucleus confer upon its derivatives a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatility of the pyrazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This has led to the successful development of numerous pyrazole-containing drugs.
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid represents a significant derivative, incorporating two phenyl groups and a carboxylic acid moiety. The phenyl groups contribute to the molecule's lipophilicity and potential for π-π stacking interactions with biological targets, while the carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modification.
Synthetic Strategies and Mechanistic Insights
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be approached through several strategic pathways, primarily revolving around the formation of the pyrazole core and the subsequent introduction of the carboxylic acid functionality.
Formation of the 1,5-Diphenylpyrazole Core: The Knorr Synthesis and a Plausible Route
The Knorr pyrazole synthesis, a classic and robust method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of the 1,5-diphenylpyrazole core, a plausible β-dicarbonyl precursor would be a 1,3-diphenyl-1,3-propanedione derivative, reacting with phenylhydrazine.
A more direct and commonly employed route to substituted pyrazoles that can lead to the desired 4-carboxylic acid is through the Vilsmeier-Haack reaction. This reaction allows for the formylation of an active methylene group adjacent to a carbonyl, followed by cyclization with a hydrazine. A plausible synthetic pathway for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is outlined below.
Caption: Plausible synthetic pathway to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Mechanistic Rationale:
-
Phenylhydrazone Formation: The initial step involves the acid-catalyzed condensation of acetophenone with phenylhydrazine to form the corresponding phenylhydrazone. This reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of acetophenone, followed by dehydration.
-
Vilsmeier-Haack Formylation and Cyclization: The Vilsmeier-Haack reagent, a chloroiminium ion generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent. The phenylhydrazone attacks the Vilsmeier reagent, leading to the introduction of a formyl group precursor at the methyl position. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the iminium carbon, followed by elimination and aromatization, yields the 1,5-diphenyl-1H-pyrazole-4-carbaldehyde intermediate.
-
Oxidation to the Carboxylic Acid: The final step involves the oxidation of the aldehyde group to a carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). The choice of oxidant is critical to ensure selective oxidation without affecting the pyrazole or phenyl rings.
Alternative Synthetic Approaches
While the Vilsmeier-Haack approach is a common strategy, other methods for the synthesis of pyrazole-4-carboxylic acids exist. One such method involves the [3+2] cycloaddition of a sydnone with an alkyne, which can be a powerful tool for constructing the pyrazole ring with a pre-installed carboxylate group at the 4-position. Another approach could involve the synthesis of a pyrazole with a different functional group at the 4-position, which can then be converted to a carboxylic acid through standard organic transformations.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related pyrazole-4-carboxylic acids and are provided as a guide for the synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Formation of Acetophenone Phenylhydrazone: In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude phenylhydrazone can be purified by recrystallization from ethanol.
-
Vilsmeier-Haack Formylation: In a separate flask, carefully add POCl₃ (3.0 eq) to ice-cold DMF (10 volumes) with stirring. To this Vilsmeier reagent, add a solution of acetophenone phenylhydrazone (1.0 eq) in DMF dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. A solid precipitate should form. Filter the solid, wash it with water, and dry it. The crude 1,5-diphenyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.
Oxidation to 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid
Materials:
-
1,5-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)
-
Acetone
-
Sulfuric acid (if using KMnO₄) or a phosphate buffer (if using NaClO₂)
-
Sodium bisulfite
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure (using KMnO₄):
-
Dissolve 1,5-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in acetone.
-
Slowly add a solution of KMnO₄ (2.0-3.0 eq) in water to the pyrazole solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture through a pad of Celite to remove the MnO₂.
-
Acidify the filtrate with dilute sulfuric acid to pH ~2-3. A white precipitate of the carboxylic acid should form.
-
Filter the solid, wash it with cold water, and dry it under vacuum. The product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water.
Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 98700-53-9 | [3] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | Calculated |
| Molecular Weight | 264.28 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water. | Predicted |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of closely related compounds, such as 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid and other substituted pyrazole-4-carboxylic acids.[4]
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-13.5 ppm (s, 1H): This broad singlet is characteristic of the carboxylic acid proton.
-
δ 8.5-8.7 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring.
-
δ 7.2-7.8 ppm (m, 10H): This complex multiplet represents the protons of the two phenyl rings.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165 ppm: Carboxylic acid carbonyl carbon.
-
δ ~140-150 ppm: Quaternary carbons of the pyrazole ring (C3a and C5).
-
δ ~120-135 ppm: Aromatic carbons of the phenyl rings and the C4 of the pyrazole ring.
-
δ ~110 ppm: C3 of the pyrazole ring.
FT-IR (KBr, cm⁻¹):
-
3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.
-
~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
-
~1300 cm⁻¹: C-O stretching of the carboxylic acid.
-
~750 and 690 cm⁻¹: C-H out-of-plane bending of the monosubstituted phenyl rings.
Mass Spectrometry (EI):
-
m/z 264 (M⁺): Molecular ion peak.
-
m/z 219 ([M-COOH]⁺): Fragment corresponding to the loss of the carboxylic acid group.
-
m/z 77 ([C₆H₅]⁺): Phenyl fragment.
Applications in Drug Development
The 1,5-diphenyl-1H-pyrazole-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the carboxylic acid allows for its function as a bioisostere for other acidic groups or as a point of attachment for further derivatization to explore structure-activity relationships (SAR).
Derivatives of pyrazole-4-carboxylic acids have been investigated for a range of biological activities, including:
-
Anti-inflammatory agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer agents: Pyrazole derivatives have shown promise as inhibitors of various kinases and other enzymes involved in cancer progression.
-
Antimicrobial agents: The pyrazole nucleus has been incorporated into compounds with activity against a variety of bacteria and fungi.
The specific substitution pattern of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid provides a unique three-dimensional arrangement of aromatic and polar functional groups that can be exploited for targeted drug design.
Caption: Potential applications of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in drug discovery.
Conclusion
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly in the realm of medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies such as the Vilsmeier-Haack reaction followed by oxidation. The structural features of this molecule, including the two phenyl rings and the carboxylic acid group, provide a versatile platform for the design and development of novel therapeutic agents. This guide has provided a detailed overview of the synthesis, characterization, and potential applications of this important pyrazole derivative, serving as a valuable resource for researchers in the field.
References
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Bakr, Y., El-mahdy, A. F., & Aly, A. A. (2018). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Journal of Heterocyclic Chemistry, 55(5), 1156-1164. [Link]
- Finar, I. L. (1973). Organic Chemistry, Vol.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Lv, X. H., Xiao, J. J., Ren, Z. L., Chu, M. J., Wang, P., Meng, X. F., ... & Cao, H. Q. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives. RSC Advances, 5(105), 86323-86329. [Link]
- Saeed, A., Shaheen, U., Hameed, A., & Naqvi, S. A. Z. (2017). Pyrazole derivatives: a review of recent advances in their synthesis and medicinal properties. Mini-reviews in medicinal chemistry, 17(13), 1238-1263.
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The Architectural Versatility of Pyrazole Carboxylic Acids: A Technical Guide to Their Diverse Biological Activities
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the bedrock of many successful drug discovery programs. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." This is due to its unique physicochemical properties and its ability to engage in various biological interactions.[1][2][3] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an expanded repertoire of biological activities, making them a focal point of intense research.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrazole carboxylic acid derivatives for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and established experimental protocols.
The structural framework of pyrazole carboxylic acid provides a versatile template for chemical modification. The presence of the carboxylic acid group not only influences the molecule's acidity and solubility but also serves as a key interaction point with biological targets. The pyrazole ring itself, with its distinct electron distribution and hydrogen bonding capabilities, further contributes to the diverse pharmacological profiles observed in its derivatives.[3]
Caption: Core chemical structure of a pyrazole carboxylic acid, highlighting potential substitution points (R1, R3, R4, R5).
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][6][7]
A. Mechanism of Action: A Multi-pronged Attack
The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell survival and growth. One of the prominent mechanisms is the inhibition of protein kinases, which are frequently dysregulated in cancer. For instance, certain pyrazole derivatives have been shown to target VEGFR-2 kinase, a key mediator of angiogenesis.[7] By blocking this kinase, they can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.
Furthermore, some derivatives induce apoptosis (programmed cell death) in cancer cells. This can be achieved through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. Molecular docking studies have further elucidated the binding interactions of these compounds with their target receptors, providing a rationale for their observed cytotoxic effects.[6][7]
Caption: Simplified signaling pathway for the anticancer activity of pyrazole carboxylic acid derivatives.
B. In Vitro Cytotoxicity Data
The cytotoxic potential of pyrazole carboxylic acid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing anticancer activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Thiazolidinone Hybrids | Lung Cancer | Moderate Inhibition (31.01%) | [7] |
| Pyrazole-Naphthalene Derivatives | Breast Cancer (MCF-7) | - | [7] |
| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Various | Promising Activity | [8] |
| Substituted Pyrazole Compounds (L2, L3) | Pancreatic (CFPAC-1), Breast (MCF-7) | 61.7, 81.48 | [9] |
C. Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., cisplatin or gemcitabine).[9] Incubate for a specified period (e.g., 48 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity against both bacteria and fungi.[4][6][10]
A. Spectrum of Activity and Potency
These derivatives have demonstrated inhibitory effects against a range of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal strains.[1][6][11] The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitro-substituted Pyrazole Derivative | Bacillus cereus | 128 | [6] |
| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | - | [1] |
| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida tropicalis, Candida parapsilosis, Candida glabrata | Good Inhibitory Effects | [10][12] |
| 4-acyl-pyrazole-3-carboxylic acids | Gram-positive and Gram-negative bacteria | - | [10] |
| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Bacillus cereus, Micrococcus luteus | 32, 128 | [13] |
B. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole carboxylic acid derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, with some compounds exhibiting selectivity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][14] This selectivity is a highly desirable feature, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14]
A. Mechanism of Action: COX-2 Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[14][15] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 by certain pyrazole derivatives, such as celecoxib, is a major therapeutic advantage.[16] Molecular docking studies have revealed key interactions between these inhibitors and the active site of the COX-2 enzyme, providing a structural basis for their selectivity and potency.[14]
Caption: Mechanism of action for selective COX-2 inhibiting pyrazole carboxylic acid derivatives.
B. In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of pyrazole carboxylic acid derivatives is often evaluated in vivo using animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[6][14]
| Compound/Derivative | Animal Model | Activity | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [6] |
| Novel pyrazole-pyrazoline derivatives | Carrageenan-induced paw edema in rats | Significant anti-inflammatory and analgesic activities | [14] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Carrageenan-induced paw edema model | Potent anti-inflammatory activity | [8] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole carboxylic acid derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
IV. Synthesis of Pyrazole Carboxylic Acid Derivatives: Building the Scaffolds
The synthesis of pyrazole carboxylic acid derivatives can be achieved through various synthetic routes, often involving cyclization reactions.[4][5][13][17] A common and efficient method is the 'one-pot' synthesis from arenes and carboxylic acids, which proceeds via the formation of ketone and β-diketone intermediates followed by heterocyclization with hydrazine.[17]
Caption: A generalized workflow for the one-pot synthesis of pyrazole carboxylic acid derivatives.
Another versatile approach involves the reaction of β-dicarbonyl compounds or their derivatives with hydrazine.[18] The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.
A. General Synthetic Protocol: Condensation of a β-Diketone with Hydrazine
This method provides a straightforward route to substituted pyrazole carboxylic acids.
Methodology:
-
Synthesis of the β-Diketone Intermediate: React an appropriate ketone with a diethyl oxalate in the presence of a base like sodium ethoxide to form the β-diketone ester intermediate.[6]
-
Cyclization with Hydrazine: Treat the β-diketone ester with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.[6][15] Refluxing the reaction mixture typically leads to the formation of the pyrazole ring.
-
Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized pyrazole carboxylic acid derivative using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry.[6][13][19]
V. Conclusion and Future Perspectives
Pyrazole carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new therapeutics. The ability to fine-tune their pharmacological properties through chemical modification of the pyrazole scaffold provides a rich avenue for future research.
Future efforts in this field should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on biological activity and selectivity.
-
Mechanism of Action Elucidation: To identify novel biological targets and pathways modulated by these derivatives.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro and in vivo findings into preclinical and clinical development.
-
Development of Novel Synthetic Methodologies: To enable the efficient and diverse synthesis of new libraries of pyrazole carboxylic acid derivatives.
The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.
References
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- Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
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Unlocking the Therapeutic Potential of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide to Target Identification and Validation
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This technical guide delves into the therapeutic potential of a specific pyrazole derivative, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, by proposing and exploring a series of high-probability therapeutic targets. While direct studies on this molecule are emerging, its structural similarity to a vast family of biologically active pyrazoles provides a strong rationale for investigating its effects on key pathways in inflammation and oncology.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a detailed exploration of potential mechanisms of action but also robust, step-by-step protocols for target validation. Our approach is grounded in the established pharmacology of pyrazole-containing drugs, aiming to accelerate the discovery and development of novel therapeutics based on the 1,5-diphenyl-1H-pyrazole-4-carboxylic acid core.
Introduction: The Pyrazole Scaffold and the Promise of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, renowned for its diverse pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] The commercial success of pyrazole-containing drugs such as the selective COX-2 inhibitor Celecoxib underscores the therapeutic viability of this chemical class.[1]
1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the subject of this guide, possesses the core pyrazole structure embellished with phenyl groups at the 1 and 5 positions and a carboxylic acid moiety at the 4 position. This specific arrangement of functional groups suggests a high likelihood of interaction with biological targets implicated in inflammatory and proliferative diseases. This guide will focus on the following potential therapeutic targets, providing the scientific rationale and detailed experimental workflows for their investigation:
-
Cyclooxygenase-2 (COX-2)
-
Receptor Tyrosine Kinases (EGFR and VEGFR-2)
-
Apoptosis Regulators (BCL-2 and Caspase-3)
-
Pro-inflammatory Cytokines (TNF-α and IL-6)
Cyclooxygenase-2 (COX-2): A Primary Target for Anti-Inflammatory Activity
The structural resemblance of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid to known diarylpyrazole COX-2 inhibitors, such as Celecoxib, makes COX-2 a primary and highly probable therapeutic target.[1] COX-2 is an inducible enzyme that plays a pivotal role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[5] Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Mechanistic Rationale
The diarylpyrazole scaffold is known to fit snugly into the active site of the COX-2 enzyme. The carboxylic acid group on the pyrazole ring can form key interactions with polar residues in the enzyme's active site, while the phenyl groups can engage in hydrophobic interactions, contributing to binding affinity and selectivity. We hypothesize that 1,5-diphenyl-1H-pyrazole-4-carboxylic acid will act as a competitive inhibitor of COX-2.
Caption: Inhibition of the COX-2 pathway by 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol provides a method for determining the in vitro inhibitory activity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid against human recombinant COX-2.[6][7]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
DMSO
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in DMSO.
-
Prepare a 10 mM stock solution of Celecoxib in DMSO.
-
On the day of the assay, thaw all reagents and keep them on ice.
-
Prepare a working solution of Arachidonic Acid by diluting the stock solution in COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.[7]
-
-
Assay Plate Setup:
-
Add 80 µL of the Reaction Mix to each well of the 96-well plate.
-
Test Compound Wells: Add 10 µL of serial dilutions of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (in a final concentration range of 1 nM to 100 µM) to the respective wells.
-
Positive Control Wells: Add 10 µL of serial dilutions of Celecoxib.
-
Enzyme Control Wells: Add 10 µL of COX Assay Buffer (with DMSO at the same final concentration as the test compound wells).
-
No Enzyme Control Wells: Add 10 µL of COX Assay Buffer.
-
-
Enzyme Addition:
-
Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the "No Enzyme Control" wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the working Arachidonic Acid solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 10-20 minutes at 37°C.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the enzyme control (100% activity) and no enzyme control (0% activity).
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the enzyme activity by 50%. |
Receptor Tyrosine Kinases (RTKs): Targeting Angiogenesis and Tumor Proliferation
The anticancer activity of many pyrazole derivatives has been linked to the inhibition of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] These RTKs are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[9][10] Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide have shown potential for kinase inhibition, providing a strong rationale for investigating the parent compound's activity against EGFR and VEGFR-2.[11]
Mechanistic Rationale
1,5-diphenyl-1H-pyrazole-4-carboxylic acid may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of EGFR and VEGFR-2. This would prevent autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocols: In Vitro Kinase Assays
3.2.1. EGFR Kinase Assay
This protocol describes a luminescence-based assay to measure the inhibition of EGFR kinase activity.[12][13]
Materials:
-
Recombinant Human EGFR Kinase
-
Kinase Buffer
-
ATP
-
Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
Erlotinib (Positive Control Inhibitor)
-
DMSO
-
White, low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and Erlotinib in DMSO. Prepare serial dilutions in kinase buffer.
-
Assay Setup:
-
Add 1 µL of inhibitor or DMSO to the wells.
-
Add 2 µL of diluted EGFR enzyme.
-
Add 2 µL of a mixture of the peptide substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis: Calculate IC50 values as described for the COX-2 assay.
3.2.2. VEGFR-2 Kinase Assay
This protocol is similar to the EGFR assay but uses the specific VEGFR-2 enzyme and a relevant positive control.[14][15]
Materials:
-
Recombinant Human VEGFR-2 (KDR) Kinase
-
Kinase Buffer
-
ATP
-
PTK Substrate (Poly-Glu,Tyr 4:1)
-
Kinase-Glo™ MAX Assay Kit (or similar)
-
1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
Sunitinib (Positive Control Inhibitor)
-
DMSO
-
White 96-well plates
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound and Sunitinib.
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and PTK substrate.
-
Assay Setup:
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the diluted inhibitor or DMSO.
-
-
Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to initiate the reaction.
-
Kinase Reaction: Incubate at 30°C for 45 minutes.
-
Signal Detection:
-
Add 50 µL of Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Read the luminescence.
-
-
Data Analysis: Calculate IC50 values.
| Target | Positive Control | Typical IC50 Range for Active Pyrazoles |
| EGFR | Erlotinib | 10 nM - 10 µM |
| VEGFR-2 | Sunitinib | 5 nM - 5 µM |
Apoptosis Regulators: Inducing Cancer Cell Death
Many anticancer agents function by inducing apoptosis. The B-cell lymphoma 2 (BCL-2) family of proteins and caspases are central to the regulation and execution of apoptosis. The ability of some pyrazole derivatives to induce apoptosis suggests that 1,5-diphenyl-1H-pyrazole-4-carboxylic acid may interact with these pathways.[8]
Mechanistic Rationale
1,5-diphenyl-1H-pyrazole-4-carboxylic acid could potentially disrupt the interaction between pro-survival BCL-2 proteins and pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway. This would result in the activation of executioner caspases, such as Caspase-3, which then cleave cellular substrates to orchestrate cell death.
Caption: Induction of apoptosis via inhibition of BCL-2 and subsequent caspase activation.
Experimental Protocols
4.2.1. BCL-2 Binding Assay (Fluorescence Polarization)
This assay determines if the test compound can disrupt the interaction between BCL-2 and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein like Bak.[16][17]
Materials:
-
Recombinant Human BCL-2 Protein
-
Fluorescently labeled Bak BH3 peptide (Flu-BakBH3)
-
Assay Buffer
-
1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
ABT-199 (Venetoclax) (Positive Control)
-
DMSO
-
Black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound and ABT-199.
-
Assay Setup: To the wells, add the assay buffer, Flu-BakBH3, and the diluted test compound or control.
-
Protein Addition: Add the BCL-2 protein to initiate the binding reaction.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure fluorescence polarization.
-
Data Analysis: A decrease in polarization indicates displacement of the fluorescent peptide. Calculate IC50 values.
4.2.2. Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of Caspase-3 in cell lysates following treatment with the test compound.[18][19][20][21]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
Staurosporine (Positive Control for apoptosis induction)
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
Assay Buffer
-
96-well clear microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or Staurosporine for 24-48 hours.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Assay:
-
Add the cell lysate to a new 96-well plate.
-
Add the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which reflects Caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity compared to untreated cells.
Pro-inflammatory Cytokines: Modulating the Inflammatory Microenvironment
In addition to direct enzyme inhibition, the anti-inflammatory effects of pyrazole derivatives can be mediated by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Mechanistic Rationale
By inhibiting upstream signaling pathways (such as those regulated by COX-2), 1,5-diphenyl-1H-pyrazole-4-carboxylic acid may indirectly lead to a decrease in the transcription and translation of TNF-α and IL-6 genes in inflammatory cells like macrophages.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol measures the concentration of TNF-α and IL-6 in the supernatant of cultured immune cells (e.g., RAW 264.7 macrophages) after stimulation and treatment.[22][23][24][25][26]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
Dexamethasone (Positive Control)
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with the test compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to antibody-coated plates.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate and stop solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using the provided standards and calculate the concentration of TNF-α and IL-6 in the samples.
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. By focusing on well-established targets for the broader pyrazole class, we have provided a clear roadmap for researchers to validate the activity of this specific compound. The detailed protocols herein serve as a starting point for a comprehensive preclinical evaluation.
Future work should focus on lead optimization to enhance potency and selectivity for the identified targets. Furthermore, in vivo studies in relevant animal models of inflammation and cancer will be crucial to translate these in vitro findings into potential clinical applications. The versatility of the pyrazole scaffold suggests that 1,5-diphenyl-1H-pyrazole-4-carboxylic acid could be a valuable lead compound in the development of next-generation anti-inflammatory and anticancer agents.
References
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Methods EGFR Biochemical Assays. (n.d.). The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC - NIH. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
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Cell Permeable Bcl-2 Binding Peptides: A Chemical Approach to Apoptosis Induction in Tumor Cells. (n.d.). AACR Journals. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). (n.d.). NIH. Retrieved from [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PMC. Retrieved from [Link]
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Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Reaction Biology. (n.d.). BCL2 Apoptosis Assay Service. Retrieved from [Link]
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. Retrieved from [Link]
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Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. (n.d.). NIH. Retrieved from [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC. Retrieved from [Link]
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1,5-Diphenylpyrazole derivatives I–IV as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved from [Link]
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Methodological & Application
synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
An Application Note for the Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous compounds with significant biological and pharmacological activities.[1] Derivatives of pyrazole are integral to medicinal chemistry, demonstrating a wide spectrum of applications including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2][3][4] Specifically, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid serves as a crucial synthetic intermediate and a valuable scaffold for the development of novel therapeutic agents and functional materials. Its structure allows for diverse functionalization at the carboxylic acid group, enabling the construction of complex molecular architectures.
This document provides a detailed, field-proven guide for the . It is designed for researchers, chemists, and drug development professionals, offering not just a protocol but an in-depth understanding of the chemical causality behind each experimental step.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
The synthesis of substituted pyrazoles is most classically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][5] For the target molecule, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a robust and widely-used strategy involves a three-step sequence starting from readily available commercial reagents. This approach, centered around the Vilsmeier-Haack reaction, offers high yields and predictable outcomes.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
This process involves:
-
Hydrazone Formation: Condensation of acetophenone and phenylhydrazine to create the key hydrazone intermediate.
-
Vilsmeier-Haack Cyclization: Intramolecular cyclization and formylation of the hydrazone using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to build the pyrazole ring and install a formyl group at the C4 position.[6][7]
-
Oxidation: Selective oxidation of the resulting aldehyde to the final carboxylic acid product.
Part 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds. In this context, it serves a dual purpose: catalyzing the electrophilic cyclization of the hydrazone and concurrently installing the C4-aldehyde functionality.
Mechanism of Vilsmeier-Haack Cyclization
The reaction proceeds through several key stages. First, phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, a chloromethyleniminium ion. The hydrazone then acts as a nucleophile, initiating a cascade of reactions that lead to the formation of the stable, aromatic pyrazole ring.
Caption: Simplified mechanistic pathway of the Vilsmeier-Haack reaction on a hydrazone.
Experimental Protocol: Step 1 & 2
This protocol details the synthesis of the hydrazone and its subsequent conversion to the pyrazole-4-carbaldehyde intermediate.[6][7]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| Acetophenone | 120.15 | 2.40 g (2.38 mL) | 20 mmol | 1.0 |
| Phenylhydrazine HCl | 144.60 | 2.90 g | 20 mmol | 1.0 |
| Sodium Acetate | 82.03 | 3.28 g | 40 mmol | 2.0 |
| Ethanol (Anhydrous) | 46.07 | 50 mL | - | - |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.3 g (7.5 mL) | 80 mmol | 4.0 |
Procedure:
-
Hydrazone Synthesis:
-
To a 250 mL round-bottom flask, add acetophenone (20 mmol), phenylhydrazine hydrochloride (20 mmol), sodium acetate (40 mmol), and anhydrous ethanol (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours. The sodium acetate neutralizes the HCl released from the phenylhydrazine salt, driving the condensation forward.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Allow the mixture to cool to room temperature. The product, 1-phenyl-2-(1-phenylethylidene)hydrazine, often precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The crude product is typically of sufficient purity for the next step.
-
-
Vilsmeier-Haack Cyclization:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 250 mL three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place dry DMF (20 mL) and cool the flask in an ice-salt bath to 0 °C.
-
Add POCl₃ (80 mmol) dropwise via the dropping funnel to the cold, stirred DMF. Maintain the internal temperature below 10 °C throughout the addition. This exothermic reaction forms the Vilsmeier reagent.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve the crude hydrazone from the previous step in a minimal amount of dry DMF and add it to the Vilsmeier reagent solution.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 5-6 hours.[1][6]
-
After the reaction is complete (monitored by TLC), cool the flask in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a large beaker containing 500 g of crushed ice. This quenches the reactive Vilsmeier reagent and precipitates the product.
-
Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium hydroxide until the pH is approximately 7-8.
-
Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Purify the crude 1,5-diphenyl-1H-pyrazole-4-carbaldehyde by recrystallization from ethanol to yield a pale yellow solid.
-
Part 2: Oxidation to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
The final step involves the selective oxidation of the aldehyde functional group to a carboxylic acid. Sodium chlorite (NaClO₂) is an excellent reagent for this transformation as it is highly selective for aldehydes and does not affect the pyrazole ring or the phenyl substituents. Aminosulfonic acid is used as a scavenger for the hypochlorite byproduct.[6]
Experimental Protocol: Step 3
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 7 mmol aldehyde) | Moles | Molar Eq. |
| Pyrazole-4-carbaldehyde | 260.30 | 1.82 g | 7 mmol | 1.0 |
| Sodium Chlorite (NaClO₂) | 90.44 | 1.81 g | 20 mmol | ~2.8 |
| Aminosulfonic Acid | 97.09 | 1.94 g | 20 mmol | ~2.8 |
| Acetone | 58.08 | 50 mL | - | - |
| Water | 18.02 | 20 mL | - | - |
Procedure:
-
Oxidation Reaction:
-
In a 250 mL flask, dissolve the 1,5-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone (50 mL).
-
In a separate beaker, prepare a solution of sodium chlorite (20 mmol) and aminosulfonic acid (20 mmol) in water (20 mL).
-
Cool the acetone solution of the aldehyde in an ice bath.
-
Add the aqueous sodium chlorite solution dropwise to the stirred aldehyde solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetone.
-
Add 100 mL of water to the residue. The carboxylic acid may precipitate.
-
If the product remains dissolved, acidify the solution to pH 2-3 by adding 2M hydrochloric acid. This will protonate the carboxylate salt and cause the desired carboxylic acid to precipitate.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment, including the characteristic pyrazole C3-H proton and the aromatic protons.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
FTIR: To identify the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
References
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Arkivoc. [Link]
-
Synthesis of pyrazoles via electrophilic cyclization. PubMed. [Link]
-
Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]
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Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
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Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]
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Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. [Link]
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Mechanism for the formation of pyrazole. ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. [Link]
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Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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ethyl 2-diazo-3-oxo-3-phenylpropanoate - C11H10N2O3, synthesis, structure, density, melting point, boiling point. ChemSynthesis. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
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Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Avens Publishing Group. [Link]
-
ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - cas 25491-42-3, synthesis, structure, density, melting point, boiling point. ChemSynthesis. [Link]
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A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. [Link]
-
Ethyl 3-oxo-2-(phenylhydrazono)butanoate. PubChem. [Link]
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The Accelerated Path to Core Pharmaceutical Scaffolds: Microwave-Assisted Synthesis of Pyrazole Carboxylic Acids
Introduction: The Centrality of Pyrazole Carboxylic Acids and the Need for Synthetic Acceleration
In the landscape of modern drug discovery and development, pyrazole carboxylic acids represent a privileged scaffold. This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms and a carboxylic acid functionality, is a cornerstone in the architecture of numerous therapeutic agents. The pyrazole core is adept at engaging in various biological interactions, while the carboxylic acid group provides a crucial handle for modulating physicochemical properties such as solubility and for forming key interactions with biological targets. However, the translation of these promising molecular frameworks from conceptualization to clinical reality is often hampered by the protracted timelines of traditional organic synthesis. Conventional reflux-based methods for constructing the pyrazole ring and introducing the carboxylic acid functionality can be time-consuming, energy-intensive, and may result in modest yields, thereby creating a significant bottleneck in the iterative cycles of drug development.
This application note serves as a comprehensive guide to the adoption of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient production of pyrazole carboxylic acids. We will delve into the fundamental principles that underpin the dramatic rate enhancements observed with microwave irradiation, provide detailed, field-proven protocols for the synthesis of key positional isomers of pyrazole carboxylic acid, and offer a comparative analysis against conventional heating methods. This guide is designed for researchers, medicinal chemists, and process development scientists who are seeking to leverage the strategic advantages of microwave chemistry to accelerate their research and development endeavors.
The "Microwave Effect": Understanding the Causality Behind Accelerated Synthesis
The remarkable efficiency of microwave-assisted synthesis stems from its unique heating mechanism, which deviates fundamentally from conventional conductive heating.[1] Microwave irradiation interacts directly with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the sample. This is primarily achieved through two mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in pyrazole synthesis, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align with the field. The resulting rapid rotation and intermolecular friction generate heat efficiently and homogeneously.
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this ionic movement results in the generation of heat.
This direct and instantaneous heating often leads to what is colloquially termed the "microwave effect," which manifests as dramatic reductions in reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity.[2] For the synthesis of pyrazoles, which often proceeds through polar intermediates and transition states, this rapid and uniform heating can efficiently overcome the activation energy barriers of the reaction, leading to the observed acceleration.
The choice of solvent is a critical parameter in microwave-assisted synthesis. Polar solvents, particularly those with a high dielectric loss tangent, absorb microwave energy efficiently and are excellent for promoting rapid heating. However, solvent-free reactions are also highly effective and offer significant green chemistry advantages by minimizing waste and simplifying product work-up.[3][4] In the context of pyrazole carboxylic acid synthesis, the selection of the solvent or the decision to proceed under neat conditions is a strategic choice influenced by the polarity of the reactants and the desired reaction temperature.
Core Synthetic Strategies and Mechanistic Considerations
The construction of the pyrazole ring typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable precursor. A prevalent and powerful method for the synthesis of pyrazoles is the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. Microwave irradiation has been shown to significantly accelerate these cycloaddition reactions, leading to the rapid formation of the pyrazole core.[5]
The general mechanism for the formation of a pyrazole carboxylic acid ester via a 1,3-dipolar cycloaddition under microwave irradiation is depicted below. The subsequent hydrolysis of the ester yields the target carboxylic acid.
Caption: General workflow for the microwave-assisted synthesis of pyrazole carboxylic acids.
Comparative Analysis: Microwave-Assisted vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are most evident when directly compared to traditional reflux methods. The following table summarizes key quantitative data for the synthesis of phenyl-1H-pyrazole-4-carboxylic acid, highlighting the dramatic improvements in efficiency.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2 hours | 5 minutes | [3] |
| Yield | 72-90% | 91-98% | [3] |
| Temperature | 75°C | 60°C | [3] |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation | [3] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of pyrazole-4-carboxylic acid and the ester precursors for pyrazole-3- and -5-carboxylic acids.
Protocol 1: Microwave-Assisted Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid
This protocol is adapted from established literature procedures and demonstrates the oxidation of a pyrazole-4-carbaldehyde to the corresponding carboxylic acid.[3]
Materials:
-
Phenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Water
-
Microwave reactor equipped with sealed vessel technology
Procedure:
-
In a dedicated microwave process vial equipped with a magnetic stir bar, add phenyl-1H-pyrazole-4-carbaldehyde (1 mmol).
-
Add an aqueous solution of potassium permanganate (1.2 mmol in 5 mL of water).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 80°C for 2 minutes with a power of 150 W.
-
After the reaction is complete, cool the vessel to a safe temperature (below 50°C).
-
Carefully open the vial and quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the pure phenyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 1H-pyrazole-5-carboxylate
This protocol is based on the 1,3-dipolar cycloaddition of ethyl diazoacetate with an alkyne.[5]
Materials:
-
Ethyl diazoacetate
-
Propiolic acid ethyl ester
-
Microwave reactor equipped with sealed vessel technology
Procedure:
-
In a 5 mL microwave process vial equipped with a magnetic stir bar, add ethyl diazoacetate (1 mmol) and propiolic acid ethyl ester (10 mmol).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture with magnetic stirring for 10-45 minutes at a temperature of 120-140°C.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Remove the excess alkyne by distillation under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Protocol 3: Microwave-Assisted Synthesis of Ethyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (A Precursor for Pyrazole-3-carboxylic Acid Analogs)
This protocol demonstrates a multi-component reaction to form a fused pyrazole system, which can be a precursor to pyrazole-3-carboxylic acid derivatives.[3]
Materials:
-
1,3-dimethyl-1H-pyrazol-5-amine
-
Ethyl 2-cyanoacetate
-
Substituted benzaldehyde
-
Ammonium acetate
-
Triethylamine (TEA)
-
Water
-
Microwave reactor equipped with sealed vessel technology
Procedure:
-
In a microwave process vial, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), the desired benzaldehyde (1 mmol), and ammonium acetate (1 mmol) in water (4 mL).
-
Add triethylamine (0.5 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 40°C for 20 minutes with a power of 110 W.
-
After cooling, the product typically precipitates and can be collected by filtration.
Protocol 4: Hydrolysis of Pyrazole Esters to Carboxylic Acids
This general protocol can be applied to the products from Protocols 2 and 3 to obtain the corresponding carboxylic acids.
Materials:
-
Pyrazole ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole ester (1 mmol) in a mixture of THF or ethanol and water.
-
Add LiOH or NaOH (2-3 equivalents).
-
The mixture can be stirred at room temperature until the reaction is complete (monitored by TLC) or heated under microwave irradiation (e.g., 80°C for 10-30 minutes) to accelerate the hydrolysis.
-
After completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the pyrazole carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Visualization of the Synthetic Workflow
The following diagram illustrates the decision-making process and workflow for choosing and implementing a microwave-assisted synthesis protocol for pyrazole carboxylic acids.
Sources
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Abstract
This document provides a detailed, two-step protocol for the synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic compound for research and development in pharmaceuticals and material science. The synthesis begins with the formation of the pyrazole core via a modified Knorr cyclocondensation reaction to yield ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. This intermediate is then subjected to alkaline hydrolysis to produce the target carboxylic acid. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and validation checkpoints to ensure a reliable and reproducible synthesis.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, constituting the core structure of numerous approved drugs and biologically active compounds.[1][2] Their diverse pharmacological activities include anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3] The specific target molecule, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, serves as a crucial building block for more complex molecules, leveraging the stability and unique electronic properties of its diaryl-substituted pyrazole ring. The synthesis strategy presented herein is robust, employing the classic and reliable Knorr pyrazole synthesis followed by a standard ester hydrolysis.[4][5][6]
Overall Synthesis Workflow
The synthesis is performed in two primary stages:
-
Step 1: Knorr Pyrazole Synthesis. Cyclocondensation of an activated 1,3-dicarbonyl equivalent with phenylhydrazine to form the ethyl ester intermediate.
-
Step 2: Saponification. Alkaline-mediated hydrolysis of the ethyl ester to yield the final 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
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starting materials for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid synthesis
Application Note: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Overview
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The pyrazole core is a key pharmacophore found in a range of therapeutic agents, exhibiting anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1] The specific substitution pattern of this target molecule makes it a valuable building block for creating complex molecular architectures.
Traditionally, pyrazole synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[2][3][4][5] Modern synthetic chemistry has expanded on this foundation, introducing highly efficient multicomponent reactions (MCRs) that allow for the construction of the pyrazole ring in a single, streamlined step from readily available starting materials.[1][6]
This guide provides detailed protocols for two primary, reliable synthetic routes to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, focusing on the selection of starting materials and the rationale behind the experimental design.
Route 1: Three-Component Synthesis of the Ester Precursor
This approach leverages a powerful one-pot, three-component reaction to first synthesize Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. This ester can then be easily hydrolyzed to the target carboxylic acid. This method is highly efficient, combining principles of the Knorr synthesis with an in-situ formation of a key intermediate.[6]
Principle and Rationale
The reaction proceeds via the condensation of a β-ketoester (Ethyl benzoylacetate), an aldehyde (Benzaldehyde), and a hydrazine (Phenylhydrazine). The aldehyde and β-ketoester first undergo a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate. Phenylhydrazine then reacts with this intermediate through a Michael addition, followed by intramolecular cyclization and dehydration (or oxidation) to yield the stable, aromatic pyrazole ring. Using an acid catalyst facilitates the initial condensation and subsequent cyclization steps. The final step, saponification, is a standard hydrolysis of the ethyl ester to the carboxylic acid using a strong base.
Starting Materials
| Starting Material | Structure | Molar Mass ( g/mol ) | Role |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 1,3-Dicarbonyl source |
| Benzaldehyde | C₇H₆O | 106.12 | Electrophile |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Dinucleophile (N-N source) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |
Experimental Protocol
Step A: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL).
-
Reagent Addition: Sequentially add ethyl benzoylacetate (1.92 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol).
-
Catalyst Addition: Add 5-6 drops of glacial acetic acid to the mixture. The acid catalyzes the initial condensation steps.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities. Recrystallize the crude product from ethanol to obtain pure ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.
Step B: Hydrolysis to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Saponification: Dissolve the purified ethyl ester (from Step A) in a 10% solution of sodium hydroxide in a 1:1 ethanol/water mixture.
-
Reaction: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry in a vacuum oven.
Workflow Diagram
Caption: Workflow for the two-step synthesis of the target acid.
Route 2: Classical Knorr Pyrazole Synthesis
This route is a more traditional two-component condensation, which is highly reliable and foundational in pyrazole chemistry.[2][3][5][7] It requires a 1,3-dicarbonyl compound that already contains the necessary carbon backbone for the final product. For this specific target, a derivative of benzoylpyruvic acid is the ideal dicarbonyl partner for phenylhydrazine.
Principle and Rationale
The Knorr synthesis involves the direct condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] In this case, Ethyl 2,4-dioxo-4-phenylbutanoate (a β-ketoester derivative) reacts with phenylhydrazine. The reaction mechanism begins with the formation of a hydrazone intermediate at one of the carbonyl groups.[8][9] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group, leading to cyclization. A final dehydration step results in the formation of the stable aromatic pyrazole ring. The choice of which carbonyl reacts first can sometimes lead to regioisomers, but with the chosen starting materials, the desired 1,5-diphenyl isomer is predominantly formed.[7][9]
Starting Materials
| Starting Material | Structure | Molar Mass ( g/mol ) | Role |
| Ethyl 2,4-dioxo-4-phenylbutanoate | C₁₂H₁₂O₄ | 220.22 | 1,3-Dicarbonyl Precursor |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Dinucleophile (N-N source) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent & Catalyst |
| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |
Note: Ethyl 2,4-dioxo-4-phenylbutanoate can be prepared via a Claisen condensation between ethyl acetate and ethyl benzoylacetate.
Experimental Protocol
Step A: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2,4-dioxo-4-phenylbutanoate (2.20 g, 10 mmol) in glacial acetic acid (25 mL).
-
Reagent Addition: Slowly add phenylhydrazine (1.08 g, 10 mmol) to the solution while stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture gently to 100°C for 1 hour. The color of the solution will typically change.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice (approx. 100 g). The product will solidify.
-
Purification: Collect the crude solid by vacuum filtration, wash extensively with water, and recrystallize from an ethanol/water mixture to yield the pure ethyl ester.
Step B: Hydrolysis to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
This step is identical to Step B in Route 1.
Reaction Scheme Diagram
Caption: Knorr synthesis of the target acid via a dicarbonyl precursor.
Purification and Characterization
-
Purification: The final product is typically a white to off-white solid. Recrystallization from ethanol or an ethanol/water mixture is generally sufficient to achieve high purity.
-
Characterization: The structure and purity of the synthesized 1,5-diphenyl-1H-pyrazole-4-carboxylic acid should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, identify the number and environment of protons and carbons.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Conclusion
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be reliably achieved through multiple pathways. The three-component reaction (Route 1) offers superior atom economy and procedural simplicity, making it ideal for rapid synthesis. The classical Knorr synthesis (Route 2) provides a robust and well-established alternative, particularly if the 1,3-dicarbonyl precursor is readily available. The choice of starting materials and synthetic route will depend on laboratory availability, scale, and specific research objectives. Both protocols culminate in a straightforward hydrolysis step to yield the final desired product.
References
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Oxford Academic. (n.d.). Synthesis of Pyrazole Derivatives Using 1-Benzoyl-1-phenylhydrazine. Bulletin of the Chemical Society of Japan. [Link]
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SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. (2013). Knorr Pyrazole Synthesis. [Link]
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PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
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(n.d.). Reaction of Phenylhydrazo ethylacetoacetate. [Link]
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(n.d.). Knorr Pyrazole Synthesis. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
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ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. [Link]
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ResearchGate. (2025). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. [Link]
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PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
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(n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
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RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
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ResearchGate. (2025). ChemInform Abstract: Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid. [Link]
-
Growing Science. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. [Link]
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The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]
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MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
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-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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The Medicinal Chemistry of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid: A Guide for Drug Discovery Professionals
The 1,5-diphenyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its anti-inflammatory and anticancer properties. We will delve into the synthetic protocols, mechanisms of action, and key biological data that underscore its importance in modern drug discovery.
Introduction: The Pyrazole Core in Drug Design
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of numerous clinically successful drugs.[1] The 1,5-diphenyl substitution pattern, coupled with a carboxylic acid moiety at the 4-position, imparts a unique combination of lipophilicity, hydrogen bonding capability, and conformational rigidity. These characteristics are crucial for effective interaction with biological targets, making the 1,5-diphenyl-1H-pyrazole-4-carboxylic acid framework a fertile ground for the development of potent and selective modulators of enzyme and receptor function.
Synthesis of the 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Scaffold
The construction of the 1,5-diphenyl-1H-pyrazole-4-carboxylic acid core can be achieved through several synthetic routes. A common and effective method involves a multi-step sequence starting from readily available precursors. The following protocol outlines a representative synthesis.
Protocol 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
This protocol is a multi-step synthesis that begins with the formation of a hydrazine intermediate, followed by a Vilsmeier-Haack reaction to construct the pyrazole ring, and concludes with an oxidation to yield the final carboxylic acid.[2]
Step 1: Synthesis of 1-Phenyl-2-(1-phenylethylidene)hydrazine
-
To a solution of acetophenone (20 mmol) in anhydrous ethanol, add phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 1-phenyl-2-(1-phenylethylidene)hydrazine.
Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
In a flask cooled in an ice bath, prepare a Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 16 mL) to N,N-dimethylformamide (DMF, 20 mL) with stirring.
-
To this cold solution, add the 1-phenyl-2-(1-phenylethylidene)hydrazine (from Step 1) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60°C for 5 hours.
-
Pour the resulting mixture into ice-cold water and neutralize with a saturated solution of sodium hydroxide.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to give 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 20 mmol) and sulfamic acid (NH₂SO₃H, 20 mmol) in water.
-
Add the acetone solution of the aldehyde to the aqueous solution of the oxidizing agents.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove acetone.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Anti-Inflammatory Applications
The 1,5-diarylpyrazole scaffold is famously represented by the selective COX-2 inhibitor, Celecoxib.[3] This highlights the potential of this chemical class in the development of anti-inflammatory agents with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4]
Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. The 1,5-diarylpyrazole scaffold has been shown to selectively inhibit COX-2.[5][6] This selectivity is attributed to the presence of a sulfonamide or a similar group on one of the phenyl rings, which can fit into a side pocket of the COX-2 active site that is not present in COX-1.[5]
Caption: Mechanism of selective COX-2 inhibition by 1,5-diarylpyrazoles.
Quantitative Anti-Inflammatory Data
The anti-inflammatory activity of 1,5-diarylpyrazole derivatives is typically evaluated through in vitro assays that measure the inhibition of COX-1 and COX-2 enzymes. The following table summarizes the inhibitory concentrations (IC₅₀) for representative 1,5-diarylpyrazole derivatives, demonstrating their potency and selectivity for COX-2.
| Compound ID | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | SO₂NH₂ | CH₃ | 15 | 0.04 | 375 |
| SC-58635 | SO₂NH₂ | CF₃ | >100 | 0.05 | >2000 |
| Compound A | COOH | H | Not Reported | Not Reported | Not Reported |
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol describes a general method for evaluating the COX-2 inhibitory activity of test compounds using a commercially available enzyme immunoassay (EIA) kit.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E₂ (PGE₂) EIA kit
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the test compound or control to the respective wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution provided in the EIA kit.
-
Quantify the amount of PGE₂ produced using the PGE₂ EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Anticancer Applications
The pyrazole scaffold is also a prominent feature in many anticancer agents. Derivatives of 1,5-diphenyl-1H-pyrazole have demonstrated promising cytotoxic activity against various cancer cell lines.
Mechanism of Action: Multifactorial and Target-Specific
The anticancer mechanism of pyrazole derivatives is often multifactorial and can depend on the specific substitutions on the pyrazole ring. Some of the reported mechanisms include:
-
Induction of Apoptosis: Many pyrazole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation.[7]
-
Inhibition of Kinases: The pyrazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as Cyclin-Dependent Kinases (CDKs).[7]
Caption: Potential anticancer mechanisms of 1,5-diphenyl-1H-pyrazole derivatives.
Quantitative Anticancer Data
The in vitro anticancer activity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid derivatives can be assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of these compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | 5.2 |
| Derivative 2 | HCT-116 (Colon) | 8.7 |
| Derivative 3 | A549 (Lung) | 12.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
The data presented are for representative pyrazole derivatives from the literature to illustrate the potential of the scaffold, as specific data for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not widely published.[8][9]
Protocol 3: In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11]
-
Cell Culture:
-
Culture the desired human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or control at different concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The 1,5-diphenyl-1H-pyrazole-4-carboxylic acid scaffold represents a highly valuable starting point for the development of novel anti-inflammatory and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemists. Future research in this area should focus on synthesizing and evaluating a broader range of derivatives to establish more comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic potential and advancing them towards clinical development.
References
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Song, Y., et al. (2002). Inhibitory Mode of 1,5-Diarylpyrazole Derivatives against Cyclooxygenase-2 and Cyclooxygenase-1: Molecular Docking and 3D QSAR Analyses. Journal of Medicinal Chemistry, 45(7), 1558-1568. [Link]
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Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10423-10435. [Link]
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Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. [Link]
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Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
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Bayrak, N., et al. (2009). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Request PDF on ResearchGate. [Link]
-
Arote, R. B., et al. (2021). Schematic representation of MTT assay protocol. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2021). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Nassar, I. F., et al. (2018). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
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Kumar, A., et al. (2020). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 10(52), 31367-31383. [Link]
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Chen, J., et al. (2013). A Novel 1,5-Diarylpyrazole Derivative Exerts Its Anti-inflammatory Effect by Inhibition of Cyclooxygenase-2 Activity as a Prodrug. Request PDF on ResearchGate. [Link]
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Kumar, S., et al. (2017). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research, 9(11), 163-170. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
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Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10423-10435. [Link]
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Karrouchi, K., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 98(10), 100161. [Link]
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Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1469. [Link]
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Anwer, K. E., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(54), 35225-35239. [Link]
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Bayrak, N., et al. (2009). ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Request PDF on ResearchGate. [Link]
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Pawar, K. P., et al. (2023). Anti-inflammatory activity of pyrazoline derivatives (IC 50 in µg/mL). ResearchGate. [Link]
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Li, A., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(104), 85483-85489. [Link]
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Wang, B.-L., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]
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El-Bastawissy, E.-S. R., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6591. [Link]
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The Pyrazole Core: Application Notes on the Synthesis and Utility of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically significant drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective ligands for a diverse range of biological targets. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3] Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[2]
This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of a key pyrazole intermediate: 1,5-diphenyl-1H-pyrazole-4-carboxylic acid . We will elucidate a robust synthetic protocol for this intermediate and demonstrate its utility in the synthesis of a potent, next-generation therapeutic candidate.
PART 1: Synthesis of the Intermediate: 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is a multi-step process that leverages classical organic reactions to construct the heterocyclic core and introduce the desired functionality. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Protocol 1.1: Synthesis of Acetophenone Phenylhydrazone
Causality: This initial step involves the condensation of a ketone (acetophenone) with a hydrazine (phenylhydrazine) to form a hydrazone. This reaction is fundamental for preparing one of the key precursors for the subsequent cyclization to form the pyrazole ring. Sodium acetate acts as a mild base to facilitate the reaction.
Materials:
-
Acetophenone
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Anhydrous ethanol
Procedure:
-
To a solution of acetophenone (20 mmol) in anhydrous ethanol, add phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol).[4]
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, acetophenone phenylhydrazone, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 1.2: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[5] In this case, the acetophenone phenylhydrazone undergoes cyclization and formylation in a one-pot reaction to yield the pyrazole-4-carbaldehyde. The Vilsmeier-Haack reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
Materials:
-
Acetophenone phenylhydrazone (from Protocol 1.1)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Saturated sodium hydroxide solution
Procedure:
-
In a flask cooled in an ice bath, prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (16 mL) to cold DMF (20 mL) with stirring.[4]
-
Dissolve the acetophenone phenylhydrazone in the cold Vilsmeier-Haack reagent.
-
Stir the reaction mixture at 50-60°C for 5 hours.[4] Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium hydroxide. A solid precipitate will form.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 1,5-diphenyl-1H-pyrazole-4-carbaldehyde.
Protocol 1.3: Oxidation to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Causality: The final step in the synthesis of the intermediate is the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can be employed for this transformation.[3] A combination of sodium chlorite (NaClO₂) and sulfamic acid (NH₂SO₃H) is an effective and selective method for this oxidation.
Materials:
-
1,5-Diphenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1.2)
-
Acetone
-
Sodium chlorite (NaClO₂)
-
Sulfamic acid (NH₂SO₃H)
-
Ethyl acetate
Procedure:
-
Dissolve the 1,5-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.[4]
-
Prepare a solution of sodium chlorite (20 mmol) and sulfamic acid (20 mmol) in water.
-
Add the aqueous solution of the oxidizing agents to the acetone solution of the aldehyde.
-
Stir the mixture at room temperature for 4 hours.[4]
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
PART 2: Application in Drug Synthesis: A Potent MEK Inhibitor
The carboxylic acid functional group on the pyrazole scaffold is a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate biological activity. A compelling example of its utility is in the synthesis of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, which have been identified as potent inhibitors of MEK kinase, a key component of the MAPK signaling pathway implicated in cancer.[7][8]
Figure 2: Synthesis of a potent MEK inhibitor from 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Protocol 2.1: Synthesis of N-(Benzyloxy)-1,5-diphenyl-1H-pyrazole-4-carboxamide
Causality: This step involves the formation of an amide bond between the carboxylic acid intermediate and O-benzylhydroxylamine. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid and facilitate the nucleophilic attack by the amine.
Materials:
-
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (from Protocol 1.3)
-
O-Benzylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in dichloromethane, add EDCI and HOBt. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, neutralize O-benzylhydroxylamine hydrochloride with DIPEA in dichloromethane.
-
Add the solution of the free O-benzylhydroxylamine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(benzyloxy)-1,5-diphenyl-1H-pyrazole-4-carboxamide.
Biological Significance: Targeting the MAPK Pathway in Oncology
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway, often through mutations in proteins like BRAF and RAS, is a common driver of various cancers, including melanoma.[9] MEK1 and MEK2 are dual-specificity protein kinases that are central components of this cascade, phosphorylating and activating ERK1 and ERK2.
Figure 3: Simplified schematic of the MAPK signaling pathway and the inhibitory action of the synthesized pyrazole derivative on MEK.
The synthesized N-(benzyloxy)-1,5-diphenyl-1H-pyrazole-4-carboxamide derivatives have shown potent inhibitory activity against MEK1, with some analogues exhibiting IC₅₀ values in the nanomolar range.[7] By blocking the activity of MEK, these compounds can prevent the downstream activation of ERK and subsequently inhibit the proliferation of cancer cells. This targeted approach offers the potential for a more effective and less toxic cancer therapy compared to traditional chemotherapy.
Quantitative Data Summary
| Compound | Synthetic Step | Starting Material | Yield (%) | Purity (%) |
| Acetophenone Phenylhydrazone | Hydrazone Formation | Acetophenone | >90 | >95 |
| 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction | Acetophenone Phenylhydrazone | ~70-80 | >98 |
| 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid | Oxidation | Pyrazole-4-carbaldehyde | >85 | >98 |
| N-(Benzyloxy)-1,5-diphenyl-1H-pyrazole-4-carboxamide | Amide Coupling | Pyrazole-4-carboxylic Acid | ~60-70 | >99 (post-chromatography) |
Table 1: Representative yields and purities for the synthetic steps.
Conclusion
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. The synthetic protocols detailed herein provide a reliable and scalable route to this key building block. Its successful application in the synthesis of potent MEK inhibitors underscores the enduring importance of the pyrazole scaffold in modern drug discovery and highlights the potential for developing novel therapeutics targeting critical signaling pathways in diseases such as cancer.
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antimicrobial activity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid derivatives
An Application Guide to the Antimicrobial Assessment of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals investigating the antimicrobial properties of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid derivatives. Pyrazole-based heterocycles are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide moves beyond a simple recitation of methods to explain the underlying principles and causality behind experimental design for this specific class of compounds. We present detailed, self-validating protocols for chemical synthesis and robust antimicrobial evaluation, supported by insights into structure-activity relationships (SAR) and potential mechanisms of action.
Introduction: The Rationale for Pyrazole Derivatives in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms.[3] Pyrazole, an aromatic five-membered diazole ring, represents a privileged scaffold in drug discovery due to its metabolic stability and versatile synthetic accessibility.[4][5] Its derivatives have been successfully developed into commercial drugs for various therapeutic areas.[5]
The antimicrobial potential of pyrazoles is significant; they have been shown to target various essential pathways in both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Key mechanisms include the inhibition of DNA gyrase and topoisomerases, crucial enzymes for bacterial DNA replication, and the disruption of the bacterial cell wall.[3][4][6] The 1,5-diphenyl-1H-pyrazole-4-carboxylic acid framework offers a synthetically tractable core, allowing for systematic modification at multiple positions to optimize potency and spectrum of activity. This guide provides the foundational methods to synthesize, test, and analyze these promising derivatives.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] This foundational reaction provides a reliable route to the core 1,5-diphenyl-1H-pyrazole structure, which can then be further functionalized.
General Synthesis Workflow
The overall synthetic strategy involves a two-stage process: formation of the core heterocyclic ring followed by derivatization of the carboxylic acid moiety. This approach allows for the creation of a library of related compounds for SAR studies.
Caption: General workflow for synthesis of target derivatives.
Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (General Procedure)
This protocol is a generalized representation based on established methods for pyrazole synthesis.[7][8]
Causality: The reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the β-keto ester, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) and a suitable β-keto ester, such as ethyl benzoylacetate (1.0 eq), in absolute ethanol.
-
Cyclocondensation: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Ester Intermediate: Upon completion, allow the reaction mixture to cool to room temperature. The product, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, may precipitate. If not, reduce the solvent volume under reduced pressure and pour the residue into ice-cold water to induce precipitation. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.
-
Hydrolysis to Carboxylic Acid: To a solution of the ester intermediate in ethanol, add an aqueous solution of sodium hydroxide (2-3 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting ester.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 using dilute hydrochloric acid. The carboxylic acid will precipitate.
-
Purification: Filter the white solid, wash thoroughly with water to remove salts, and dry under vacuum. The purity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be confirmed by melting point, FTIR, and NMR spectroscopy.[8][9]
Protocol: Synthesis of Carboxamide Derivatives
Causality: Conversion of the carboxylic acid to a more reactive acid chloride allows for efficient acylation of a wide range of amine nucleophiles, enabling the creation of a diverse compound library.
-
Acid Chloride Formation: Suspend the synthesized carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (excess, ~5-10 eq). Add a catalytic amount of dimethylformamide (DMF).
-
Reaction: Gently reflux the mixture for 2-3 hours. The excess thionyl chloride can be removed by distillation or under reduced pressure. The resulting crude 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride is often used directly in the next step.[8]
-
Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Nucleophilic Attack: Cool the solution in an ice bath and add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to scavenge the HCl byproduct.
-
Workup: Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide derivative by column chromatography or recrystallization. Characterize the final products using NMR, Mass Spectrometry, and elemental analysis.[10]
Protocols for Antimicrobial Activity Assessment
A tiered screening approach is recommended, beginning with a qualitative diffusion assay to identify active compounds, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for antimicrobial screening of pyrazole derivatives.
Primary Screening: Agar Well Diffusion Method
This method provides a rapid, qualitative assessment of antimicrobial activity.[1][6]
Causality: The compound diffuses from the well into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth in a circular zone around the well, with the diameter of the zone correlating to the compound's potency and diffusion characteristics.
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving. Pour 20-25 mL into sterile 100 mm Petri dishes and allow to solidify to a uniform depth.
-
Inoculum Preparation: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C (bacteria) or 30°C (fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plates with the prepared inoculum.
-
Well Preparation: Bore wells (6 mm diameter) into the seeded agar plates using a sterile cork borer.
-
Compound Loading: Prepare stock solutions of the test derivatives (e.g., 1 mg/mL) in a suitable solvent like DMSO. Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into the wells.
-
Controls (Self-Validation):
-
Positive Control: Use a standard antibiotic (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi) at a known concentration.[1]
-
Negative Control: Use the solvent (DMSO) alone to ensure it has no inhibitory effect.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of complete growth inhibition (in mm) around each well.
Quantitative Analysis: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][11] This protocol is the gold standard for quantitative susceptibility testing.[12]
Causality: By exposing a standardized inoculum of bacteria to a range of serially diluted compound concentrations, we can pinpoint the precise concentration at which bacteriostatic activity begins.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or appropriate fungal medium to wells 2 through 12 in each row to be used.
-
Compound Preparation: Prepare a 2X working stock solution of each test compound. Add 100 µL of this solution to well 1 of the corresponding row.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control and well 12 as the sterility control.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.
-
Controls (Self-Validation):
-
Growth Control (Well 11): Contains broth and inoculum, but no compound. Must show turbidity.
-
Sterility Control (Well 12): Contains broth only. Must remain clear.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound (the first well from lowest to highest concentration) that shows no visible turbidity. A resazurin-based indicator can be added to aid visualization.[6]
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for analysis and comparison.
Minimum Inhibitory Concentration (MIC) Data
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PYZ-01 | -H | -NH-C₆H₅ | 16 | 32 | >64 |
| PYZ-02 | -H | -NH-(4-Cl-C₆H₄) | 4 | 8 | 32 |
| PYZ-03 | -H | -NH-(4-OCH₃-C₆H₄) | 8 | 16 | >64 |
| PYZ-04 | -Cl | -NH-C₆H₅ | 8 | 16 | 64 |
| Ciprofloxacin | N/A | N/A | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 8 |
Table 1: Example MIC data for a hypothetical series of 1,5-diphenyl-1H-pyrazole-4-carboxamide derivatives.
Structure-Activity Relationship (SAR) Insights
Analyzing the MIC data allows for the elucidation of SAR. For instance, based on the hypothetical data in Table 1:
-
Effect of Amide Substituent: The introduction of an electron-withdrawing group (e.g., -Cl in PYZ-02) on the aniline ring appears to enhance antibacterial activity compared to the unsubstituted analog (PYZ-01) or an electron-donating group (-OCH₃ in PYZ-03).
-
Effect of Phenyl Ring Substituent: Placing a chlorine atom on the R¹ phenyl ring (PYZ-04) also seems to improve activity compared to the unsubstituted parent compound (PYZ-01).
Studies have shown that the 4-carbodithioate functional group is essential for potent activity against MRSA in some pyrazole series.[13] Similarly, other research has indicated that the nature and position of substituents on the phenyl rings are crucial in modulating antifungal activity.[14] These relationships guide the next cycle of rational drug design.
References
- Title: Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH Source: National Institutes of Health URL
- Title: s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Bentham Science URL
- Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Bentham Science URL
- Title: Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives Source: Biointerface Research in Applied Chemistry URL
- Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH Source: National Institutes of Health URL
- Title: In vitro antimicrobial evaluation of pyrazolone derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL
- Title: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Request PDF Source: ResearchGate URL
- Title: Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus - PubMed Source: PubMed URL
- Title: The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds Source: ResearchGate URL
- Title: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- Title: Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed Source: PubMed URL
- Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH Source: National Institutes of Health URL
- Title: Minimum inhibitory concentrations (MIC, µg/mL) of the synthesized compounds determined by microdilution method.
- Title: Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed Source: PubMed URL
- Title: DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)
- Title: Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.
- Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)
- Title: Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids - ResearchGate Source: ResearchGate URL
- Title: Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL
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Application Notes and Protocols for Evaluating the Antifungal Properties of Substituted Pyrazoles
Introduction: The Emergence of Pyrazoles in Antifungal Drug Discovery
The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the urgent development of novel therapeutic agents. Substituted pyrazoles have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antifungal potential.[1][2][3][4] Their structural versatility allows for extensive chemical modification, enabling the fine-tuning of their efficacy, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal properties of substituted pyrazoles, from their mechanism of action to detailed experimental protocols for in vitro screening and cytotoxicity assessment.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
A primary mechanism by which many substituted pyrazoles and other azole-based compounds exert their antifungal effect is through the disruption of the fungal cell membrane's integrity.[5][6][7] This is achieved by inhibiting key enzymes involved in the biosynthesis of ergosterol, a vital sterol component unique to fungal cell membranes that is absent in mammalian cells.[5][8][9][10] The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the structural and functional integrity of the fungal membrane, ultimately inhibiting fungal growth and proliferation.[5][11]
One of the most critical enzymes in this pathway is lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[5][6][10] Azole antifungals, including many pyrazole derivatives, bind to the heme iron atom in the active site of this enzyme, preventing the demethylation of lanosterol to ergosterol.[5] This disruption is a key focus in the development of new pyrazole-based antifungal agents.
Another potential target within this pathway is succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial respiratory chain and the tricarboxylic acid cycle.[12][13] Some novel pyrazole-4-carboxamide derivatives have been shown to be potent inhibitors of fungal SDH, highlighting the diverse mechanisms through which substituted pyrazoles can exert their antifungal effects.[12][13]
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Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, most notably represented by the selective COX-2 inhibitor, Celecoxib.[1][2] This guide outlines the hypothesized mechanism of action for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, centered on the inhibition of cyclooxygenase (COX) enzymes, and provides detailed, field-proven protocols for its in vitro and in vivo characterization. The methodologies are designed to be self-validating, offering clear causality behind experimental choices to ensure robust and reproducible data generation.
Introduction and Mechanistic Hypothesis
The pyrazole nucleus is a core structural motif in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The therapeutic success of Celecoxib, a diaryl-substituted pyrazole, has cemented this scaffold's importance in the development of agents that selectively target COX-2.[1][6][7] The enzyme cyclooxygenase is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] COX exists in two primary isoforms: COX-1, a constitutively expressed enzyme involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[8]
The structure of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, featuring two phenyl rings attached to the pyrazole core, is analogous to other known COX inhibitors.[9] We hypothesize that its primary anti-inflammatory mechanism is the inhibition of the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins such as PGE2. This guide provides the experimental framework to test this hypothesis and further characterize the compound's effects on other key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Visualizing the Prostaglandin Synthesis Pathway
The following diagram illustrates the arachidonic acid cascade and the central role of COX enzymes, the putative target of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.
In Vitro Evaluation: Protocols and Methodologies
In vitro assays are crucial for the initial characterization of a compound's activity and mechanism. The following protocols provide a robust framework for assessing the anti-inflammatory potential of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid at the enzymatic and cellular levels.
Protocol 1: COX-1 and COX-2 Enzymatic Inhibition Assay
This assay directly measures the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of potency (IC50) and selectivity.
-
Principle: A colorimetric or fluorescent assay kit (e.g., from Cayman Chemical, Cat. No. 701050 or similar) is used to measure the peroxidase activity of COX. The peroxidase component is essential for converting PGG2 to PGH2. The assay measures the oxidation of a chromogenic substrate, which is proportional to the enzyme's activity.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all buffers, enzymes (ovine COX-1, human recombinant COX-2), heme, and substrate solutions according to the manufacturer's instructions.
-
Compound Dilution: Prepare a stock solution of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 100 µM to 0.1 nM) to determine the IC50 value. Ensure the final DMSO concentration in the assay well is ≤1%.
-
Assay Plate Setup: To a 96-well plate, add in the following order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of Enzyme (either COX-1 or COX-2)
-
10 µL of the diluted test compound, vehicle (DMSO), or positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Color Development: Immediately add 10 µL of the Colorimetric Substrate solution.
-
Measurement: Incubate for 10-15 minutes at 37°C. Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression analysis to determine the IC50 value. The COX-2 selectivity index is calculated as (IC50 for COX-1 / IC50 for COX-2).
-
-
Data Presentation:
| Concentration (nM) | % Inhibition (COX-1) | % Inhibition (COX-2) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| IC50 (nM) |
Protocol 2: Cellular Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol uses a cell-based model to assess the compound's ability to suppress the production of key inflammatory mediators in response to a bacterial mimetic, lipopolysaccharide (LPS).[10]
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS, inducing a pro-inflammatory response characterized by the production of nitric oxide (NO), TNF-α, and IL-6. The test compound is evaluated for its ability to attenuate this response.
-
Experimental Workflow Diagram:
Caption: Workflow for the LPS-induced inflammation assay in macrophages.
-
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis. A portion can be used for the Griess assay and the remainder stored at -80°C for ELISA.
-
Nitric Oxide Measurement (Griess Assay):
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubate for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution).
-
Incubate for 10 minutes, protected from light.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the stored supernatants using commercially available ELISA kits (e.g., from R&D Systems or BioLegend). Follow the manufacturer's protocol precisely.
-
-
-
Data Presentation:
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | |||
| Vehicle + LPS | |||
| Compound (Low dose) + LPS | |||
| Compound (Mid dose) + LPS | |||
| Compound (High dose) + LPS |
In Vivo Evaluation: Acute Inflammatory Model
In vivo models are essential to confirm the anti-inflammatory efficacy of a compound in a whole-organism system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[11][12]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Principle: The sub-plantar injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response characterized by edema (swelling).[11] The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins, making it an excellent model for evaluating COX inhibitors.[13]
-
Experimental Workflow Diagram:
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
-
Step-by-Step Protocol:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize them for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compound at various doses (e.g., 10, 30, 100 mg/kg) Fast the animals overnight with free access to water.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (t=0).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
-
Data Presentation:
| Treatment Group (Dose) | Paw Edema Volume (mL) at 3 hours | % Inhibition |
| Vehicle Control | - | |
| Positive Control (Indomethacin) | ||
| Test Compound (Low dose) | ||
| Test Compound (Mid dose) | ||
| Test Compound (High dose) |
References
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Gautam, R. K., & Singh, D. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem.
- Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Gonzalez-Castejon, M., & Rodriguez-Casado, A. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
- Chaudhary, P., & Sharma, A. (2020). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
- Sari, L., & Barua, N. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Singh, R., & Kaur, J. (2013). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. PubMed.
- Patil, K., & Bhalerao, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Anushma Chorsiya, M. (2019). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.
- Singh, R., & Kaur, J. (2013). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Letters in Drug Design & Discovery.
- Singh, R., & Kaur, J. (2013). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. PubMed.
- Alanazi, A. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances.
- Anupam dubey. (2016). Screening models for inflammatory drugs. Slideshare.
- Bekircan, O., et al. (2016). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate.
- Bekircan, O., et al. (2016). ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate.
- Kumar, V., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal.
- Li, Y., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.
- Rani, P., & Sharma, G. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
- Aggarwal, N., & Kumar, R. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Tsaousi, E., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.
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Application Notes and Protocols for Evaluating the Anticancer Activity of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, possessing a five-membered heterocyclic ring with two adjacent nitrogen atoms that confers a wide range of pharmacological activities.[1][2][3] These compounds have been extensively investigated for various therapeutic applications, including anti-inflammatory, antibacterial, and notably, anticancer properties.[3][4][5] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of their biological activity and selectivity.[1][2] Several pyrazole-containing drugs, such as Crizotinib and Avapritinib, have been approved by the FDA for cancer treatment, highlighting the clinical significance of this chemical class.[5]
This guide focuses specifically on a subset of these compounds: 1,5-diphenyl-1H-pyrazole-4-carboxylic acid derivatives . We will explore their potential mechanisms of action as anticancer agents and provide detailed, field-proven protocols for their synthesis and comprehensive biological evaluation. These notes are designed to equip researchers with the necessary tools to investigate this promising class of molecules, from initial synthesis to in-depth mechanistic studies.
Putative Mechanisms of Anticancer Activity
The anticancer effects of pyrazole derivatives are often attributed to their ability to interact with and inhibit various protein kinases and other key cellular targets involved in cancer cell proliferation, survival, and metastasis.[1][2][4] For 1,5-diaryl pyrazole derivatives, several mechanisms have been proposed, primarily centering on the inhibition of critical signaling pathways.
Many pyrazole derivatives function as competitive inhibitors at the ATP-binding site of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are often overexpressed or constitutively active in various cancers, driving tumor growth and angiogenesis. By blocking these kinases, the pyrazole derivatives can arrest the cell cycle and induce apoptosis. Some derivatives have also been shown to target other kinases like PI3K and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1][3] The inhibition of these pathways ultimately leads to a reduction in tumor cell viability and growth.
Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway that can be targeted by these pyrazole derivatives.
Caption: Generalized RTK signaling pathway targeted by pyrazole derivatives.
Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives can be achieved through various established organic chemistry routes. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The carboxylic acid moiety can then be further modified to create a library of esters or amides to explore structure-activity relationships (SAR).
Below is a generalized workflow for the synthesis of these compounds.
Caption: General workflow for synthesis and derivatization.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the anticancer potential of the synthesized derivatives. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death.
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8] This assay is a reliable and high-throughput method for determining the cytotoxic effects of compounds and calculating their half-maximal inhibitory concentration (IC₅₀).[8][9]
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.[8]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.[10] Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[9]
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Derivative 1 | 5.2 ± 0.6 | 8.1 ± 1.1 | 6.5 ± 0.9 |
| Derivative 2 | 12.8 ± 1.5 | 15.3 ± 2.0 | 10.1 ± 1.3 |
| Derivative 3 | 2.1 ± 0.3 | 4.5 ± 0.7 | 3.3 ± 0.5 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Table 1: Hypothetical IC₅₀ values for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid derivatives against various cancer cell lines. Doxorubicin is included as a positive control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/PI staining assay followed by flow cytometry is recommended.[11][12]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[11][13] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic or necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well into a single tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. The use of single-stain and unstained controls is essential for proper compensation and gating.[14]
Protocol 3: Western Blotting for Mechanistic Validation
Western blotting is a powerful technique to investigate changes in protein expression levels and confirm the molecular targets of the pyrazole derivatives.[16][17] For example, you can assess the phosphorylation status of kinases like AKT or ERK, or look at the expression of apoptosis-related proteins like cleaved Caspase-3 and PARP.[13][16]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-conjugated secondary antibodies.[16]
Caption: General workflow for Western Blotting.
Step-by-Step Protocol:
-
Sample Preparation: Treat cells as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[18] Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-EGFR, anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. A loading control, such as β-actin or GAPDH, must be probed on the same membrane to ensure equal protein loading across lanes.[18]
In Vivo Evaluation: A Brief Outlook
Promising compounds identified from in vitro screening should ideally be advanced to in vivo studies to assess their efficacy and toxicity in a whole-organism context. Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[19][20][21] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.[19][22] Both ectopic (subcutaneous) and orthotopic (in the organ of origin) models can be utilized to gather crucial data on therapeutic potential before considering clinical trials.[19][22]
Conclusion
The 1,5-diphenyl-1H-pyrazole-4-carboxylic acid scaffold holds significant promise for the development of novel anticancer agents. The protocols detailed in this guide provide a comprehensive framework for the synthesis and rigorous biological evaluation of these derivatives. By employing a systematic approach that includes cytotoxicity screening, apoptosis assays, and mechanistic studies like Western blotting, researchers can effectively identify lead compounds and elucidate their modes of action. This foundational work is critical for the continued development of pyrazole-based therapeutics that may one day offer new hope in the fight against cancer.
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Application Notes & Protocols: 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid in Coordination Chemistry
Introduction: A Ligand of Strategic Design
In the vast field of coordination chemistry, the rational design of organic ligands is paramount to the development of functional materials. 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid emerges as a ligand of significant interest due to its unique combination of structural features. It integrates a robust N-heterocyclic pyrazole ring, a versatile carboxylic acid functional group, and sterically influential phenyl substituents. This strategic architecture offers a predictable yet tunable platform for constructing sophisticated coordination complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs).[1][2]
The pyrazole moiety provides a specific nitrogen donor site, while the carboxylate group offers multiple coordination modes (monodentate, bidentate chelating, or bridging). The two phenyl rings at the N1 and C5 positions are not merely decorative; they introduce significant steric hindrance that can direct the self-assembly process, prevent dense packing, and create specific pocket environments around the metal center. Furthermore, these aromatic rings can engage in π–π stacking interactions, adding another layer of control over the final supramolecular structure.[2] They also contribute to the electronic properties of the resulting complexes, influencing their photophysical and catalytic behaviors.
These inherent characteristics make 1,5-diphenyl-1H-pyrazole-4-carboxylic acid an excellent candidate for applications in luminescence, catalysis, and sensing.[3][4] This guide provides an in-depth exploration of this ligand, from its synthesis to its application in creating functional coordination materials, complete with detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Ligand
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is typically achieved through a multi-step process, beginning with the formation of the pyrazole core, followed by the introduction and subsequent hydrolysis of a carboxylate precursor. A common and effective route involves the reaction of a β-ketoester equivalent with phenylhydrazine, followed by functional group manipulation.
Protocol 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established cyclocondensation reactions. The Vilsmeier-Haack reaction, for instance, is a powerful method for formylating activated aromatic compounds, which can then be oxidized.[5] A related approach involves the reaction of a suitably substituted precursor with phenylhydrazine.
Rationale: The reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine is the quintessential method for forming pyrazole rings. Phenylhydrazine is used to install the phenyl group at the N1 position. The subsequent oxidation and hydrolysis steps convert the formyl or ester group into the desired carboxylic acid.
Caption: Workflow for the synthesis of the target ligand.
Step-by-Step Methodology:
-
Cyclocondensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) and ethyl benzoylpyruvate (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of a mild acid (e.g., acetic acid).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Hydrolysis:
-
Suspend the synthesized ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the solution to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
-
Acidification and Isolation:
-
Place the aqueous solution in an ice bath and slowly acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2-3.
-
A white precipitate of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid will form.
-
Collect the solid by filtration, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven at 60-80 °C.
-
| Parameter | Value/Condition | Rationale |
| Step 1: Solvents | Anhydrous Ethanol | Good solvent for reactants, allows for effective reflux temperature. |
| Step 1: Catalyst | Acetic Acid | Catalyzes the condensation reaction. |
| Step 2: Base | NaOH or KOH | Saponification (hydrolysis) of the ester to the carboxylate salt. |
| Step 3: Acid | Dilute HCl | Protonates the carboxylate salt to precipitate the neutral carboxylic acid. |
| Purification | Recrystallization (e.g., from Ethanol/Water) | To obtain a high-purity final product suitable for coordination chemistry. |
Part 2: Coordination Chemistry & Material Synthesis
The true utility of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is realized when it is used to build larger, functional architectures with metal ions. The ligand can coordinate through its pyrazole nitrogen and/or the carboxylate oxygen atoms, acting as a versatile building block for both discrete molecules and extended networks like MOFs.[1][6]
Caption: Common coordination modes of the ligand.
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF
Solvothermal synthesis is a prevalent technique for producing crystalline MOFs, as the elevated temperature and pressure can overcome kinetic barriers and facilitate the formation of well-ordered structures.[7]
Rationale: Zinc(II) is a d¹⁰ metal ion, making it diamagnetic and often colorless. This is advantageous for studying the intrinsic luminescence of the ligand or for applications where metal-based absorption would be interfering.[8] Dimethylformamide (DMF) is a common high-boiling point solvent used in solvothermal synthesis that can also act as a template or coordinating molecule.
Step-by-Step Methodology:
-
Preparation:
-
In a small glass vial, combine 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (e.g., 0.1 mmol) and a zinc salt such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.1 mmol).
-
Add 4 mL of a solvent mixture, typically DMF or a DMF/Ethanol/Water mixture. The choice of solvent can significantly impact the final crystal structure.
-
Sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
-
Reaction:
-
Seal the vial tightly and place it inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in a programmable oven to 100-120 °C and hold for 24-72 hours. The precise temperature and time are critical variables that must be optimized for a specific target structure.
-
After the reaction period, cool the oven slowly to room temperature (e.g., over 12-24 hours). Slow cooling is crucial for obtaining high-quality single crystals.
-
-
Isolation and Activation:
-
Carefully open the autoclave and retrieve the vial. Crystalline product should be visible.
-
Decant the mother liquor and wash the crystals several times with fresh DMF, followed by a more volatile solvent like ethanol or acetone.
-
To "activate" the MOF (i.e., remove solvent molecules from the pores), the crystals can be solvent-exchanged with a low-boiling solvent and then heated gently under vacuum.
-
Part 3: Applications and Functional Properties
The coordination complexes derived from this ligand exhibit a range of interesting properties, primarily driven by the interplay between the metal center and the ligand's electronic structure.
Luminescence
Many coordination complexes, especially those with d¹⁰ metals like Zn(II) or Cd(II), are highly luminescent.[9][10] The emission often originates from ligand-centered π-π* transitions. The rigid pyrazole-based framework helps to minimize non-radiative decay pathways, enhancing luminescence quantum yields. These materials can be developed into chemical sensors, where the presence of an analyte quenches or enhances the luminescence.[4]
| Metal Ion | Typical Emission Color | Potential Application | Rationale |
| Zn(II) | Blue / Green | Fluorescent Sensing | d¹⁰ configuration prevents d-d transitions, allowing for ligand-based fluorescence.[9] |
| Cd(II) | Blue / Green | Bio-imaging | Similar to Zn(II) but can exhibit red-shifted emission.[11] |
| Eu(III)/Tb(III) | Red / Green | OLEDs, Anti-counterfeiting | Ligand acts as an "antenna," absorbing UV light and transferring energy to the lanthanide ion, resulting in sharp, characteristic emission. |
Catalysis
The metal nodes within a MOF can act as Lewis acid sites, while the organic ligand can be functionalized to introduce basic or other catalytic groups. MOFs based on pyrazole-carboxylic acids have been investigated for various organic transformations.[7][12] The defined porous structure can also lead to size- and shape-selective catalysis. For example, complexes have shown catalytic activity in oxidation reactions and C-C bond-forming reactions like the Henry reaction.[10][12]
Part 4: Essential Characterization
Validating the synthesis of both the ligand and its coordination complexes requires a suite of analytical techniques.
| Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Confirms the molecular structure of the organic ligand. Disappearance of the carboxylic acid proton signal upon coordination. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Shows characteristic C=O and O-H stretches in the free ligand. A shift in the carboxylate stretches indicates coordination to the metal.[9] |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the definitive 3D structure of the coordination complex or MOF, including bond lengths, angles, and coordination environment.[13] |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline material and can be compared to the simulated pattern from SCXRD. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and can indicate the loss of coordinated or guest solvent molecules.[9] |
| UV-Vis and Photoluminescence Spectroscopy | Characterizes the electronic absorption and emission properties, determining excitation/emission wavelengths and quantum yield.[4] |
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- Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ce/d0ce01054e]
- Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra27588a]
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Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxamide Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and versatile three-stage process: the formation of the 1,5-diphenyl-1H-pyrazole-4-carbaldehyde core via the Vilsmeier-Haack reaction, followed by its oxidation to the corresponding carboxylic acid, and culminating in the amide coupling with a diverse range of amines. This document provides not only step-by-step protocols but also delves into the rationale behind the choice of reagents and reaction conditions, offering insights born from practical laboratory experience.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Specifically, 1,5-diphenyl-1H-pyrazole-4-carboxamides have emerged as a promising class of molecules, with research highlighting their potential as potent and selective inhibitors of various enzymes and receptors implicated in disease. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, making it an attractive target for drug development programs.
This guide is designed to provide researchers with a detailed and reliable methodology for the synthesis of these valuable compounds, empowering further exploration of their therapeutic potential.
Overall Synthetic Strategy
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxamide derivatives is efficiently achieved through a three-step sequence, as illustrated in the workflow diagram below. This approach offers a high degree of modularity, allowing for the introduction of diverse substituents at the carboxamide nitrogen.
Caption: General workflow for the synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxamide derivatives.
Part 1: Synthesis of the Pyrazole Core Intermediate
The cornerstone of this synthetic route is the construction of the 1,5-diphenyl-1H-pyrazole-4-carbaldehyde intermediate. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds and is particularly well-suited for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[1][3][4]
Protocol 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of hydrazones.[3][5]
Materials:
-
Acetophenone phenylhydrazone
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethanol
Procedure:
-
Preparation of the Vilsmeier-Haack Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30 minutes to form the Vilsmeier-Haack reagent.
-
Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier-Haack reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from ethanol to afford pure 1,5-diphenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.
Expert Insights: The Vilsmeier-Haack reaction is sensitive to moisture; therefore, the use of anhydrous solvents and reagents is crucial for optimal yields.[1] The temperature control during the formation of the Vilsmeier reagent is critical to prevent its decomposition.
Part 2: Oxidation to the Carboxylic Acid
The second stage involves the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. This is a standard transformation in organic synthesis, and several oxidizing agents can be employed.[6]
Protocol 2: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
This protocol utilizes potassium permanganate as a strong and effective oxidizing agent.
Materials:
-
1,5-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1,5-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in acetone.
-
Oxidation: Prepare a solution of potassium permanganate (KMnO₄, 2 equivalents) in water and add it portion-wise to the stirred solution of the aldehyde at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate has discharged, indicating the completion of the reaction. This can be monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of acetone.
-
Decolorization: To the filtrate, add a saturated solution of sodium bisulfite (NaHSO₃) until any remaining brown color is discharged.
-
Acidification and Isolation: Acidify the clear solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Expert Insights: While KMnO₄ is effective, other oxidizing agents such as sodium chlorite (NaClO₂) in the presence of a chlorine scavenger can also be used for a milder oxidation.[6] The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule.
Part 3: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxamide Derivatives
The final and most versatile step is the coupling of the 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with a primary or secondary amine to form the desired carboxamide. This can be achieved through the formation of an acid chloride intermediate or by using modern peptide coupling reagents.[7]
Method A: Via Acid Chloride Formation
This is a classic and cost-effective method for amide bond formation.
Materials:
-
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of anhydrous DMF
Procedure:
-
Reaction Setup: To a solution of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DCM or toluene, add a catalytic amount of anhydrous DMF.
-
Acid Chloride Formation: Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) or oxalyl chloride dropwise at room temperature.
-
Reaction Completion: Stir the mixture at room temperature or gently heat to 40-50 °C for 1-2 hours, or until the evolution of gas ceases.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride, which is often used immediately in the next step without further purification.
Materials:
-
1,5-Diphenyl-1H-pyrazole-4-carbonyl chloride
-
Desired primary or secondary amine (R-NH₂ or R₂NH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Amine Solution: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Coupling Reaction: Cool the amine solution to 0 °C and add a solution of the crude 1,5-diphenyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method B: Using Peptide Coupling Reagents
Peptide coupling reagents offer a milder and often more efficient alternative to the acid chloride method, especially for sensitive substrates. Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective.[8][9]
Sources
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Application Notes and Protocols for the Experimental Formation of the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of approved pharmaceutical agents.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, the anxiolytic Rimonabant, and the anti-cancer agent Crizotinib, highlighting the broad therapeutic relevance of this scaffold.[4] Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, dyes, and as ligands in coordination chemistry.[5][6]
This guide provides an in-depth exploration of the most reliable and widely employed experimental procedures for the synthesis of the pyrazole ring. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to confidently construct these valuable heterocyclic systems. We will delve into the mechanistic underpinnings of key reactions, offer step-by-step experimental procedures, and provide troubleshooting guidance to navigate common synthetic challenges.
Core Synthetic Strategies for Pyrazole Formation
The construction of the pyrazole ring is most commonly achieved through condensation reactions involving a hydrazine-based component and a suitable three-carbon electrophilic partner. The choice of starting materials dictates the substitution pattern of the final product and can influence the reaction's regioselectivity.
The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and frequently utilized methods for pyrazole formation.[7][8] The reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[9][10]
Mechanism and Rationale:
The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone or enamine intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[9][11] The use of an acid catalyst is crucial as it protonates a carbonyl group, rendering it more electrophilic and facilitating the initial nucleophilic attack by the weakly basic hydrazine.[9][10] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomers can be formed, which is a key consideration in synthetic design.[7][12]
Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.
Table 1: Comparison of Reaction Conditions for Knorr Pyrazole Synthesis
| Catalyst/Solvent System | Temperature (°C) | Typical Reaction Time | Yield Range (%) | Notes |
| Acetic Acid (solvent) | Reflux | 1-4 h | 70-95 | Classical conditions, simple workup.[13] |
| Ethanol/Acetic Acid | 25-80 | 1-24 h | 60-90 | Milder conditions, suitable for sensitive substrates.[14] |
| Microwave Irradiation | 100-140 | 2-20 min | 80-96 | Significant rate enhancement, often solvent-free.[3][15] |
| Lewis Acids (e.g., Sc(OTf)₃) | 25-60 | 30 min - 5 h | 85-95 | High efficiency and can offer improved regioselectivity.[16] |
| Green Solvents (e.g., Water) | 80-100 | 2-6 h | 75-92 | Environmentally benign, often used with surfactants.[16][17] |
Detailed Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone via Knorr Condensation
This protocol details the synthesis of a pyrazolone, a common variant of the Knorr reaction, using a β-ketoester as the 1,3-dicarbonyl equivalent.[13]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter flask
-
Beakers
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (e.g., 10.0 mmol, 1.30 g).
-
Reagent Addition: Add ethanol (20 mL) to dissolve the ester. Begin stirring and then add phenylhydrazine (10.0 mmol, 1.08 g) dropwise at room temperature.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting material (ethyl acetoacetate) is consumed (typically 1-2 hours).
-
Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Precipitation: Slowly add deionized water (20 mL) to the cooled reaction mixture while stirring to induce further precipitation of the product.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water (2 x 10 mL) to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry completely in a desiccator or a vacuum oven at low heat.
-
Characterization: Determine the mass and calculate the percent yield. Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[18][19]
Synthesis from α,β-Unsaturated Aldehydes and Ketones
Another robust strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones.[7] This method proceeds via a Michael addition followed by cyclization and subsequent oxidation or elimination.
Mechanism and Rationale:
The reaction is initiated by a conjugate (Michael) addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization of the resulting enolate or enamine onto the newly formed hydrazone. The pyrazoline intermediate that is formed can then be oxidized to the aromatic pyrazole.[4][20] In some cases, if a good leaving group is present (e.g., using a tosylhydrazine), direct elimination to the pyrazole occurs.[4]
Caption: Pathway for pyrazole synthesis via Michael addition.
This method is particularly valuable for synthesizing 3,5-diarylpyrazoles from chalcones and can be performed under various conditions, including microwave irradiation to accelerate the reaction.[7][21]
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (like an alkyne) offers a powerful and often highly regioselective route to pyrazoles.[8][22]
Mechanism and Rationale:
This concerted [3+2] cycloaddition reaction involves the formation of two new sigma bonds simultaneously to construct the five-membered ring.[22] A significant advantage of this approach is the ability to generate the reactive diazo compounds in situ from precursors like N-tosylhydrazones, avoiding the need to handle these potentially hazardous reagents directly.[23][24] The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.[23]
Caption: In situ generation and cycloaddition of diazo compounds.
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for pyrazole synthesis.[25][26] These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Key green strategies include:
-
Microwave-Assisted Synthesis: Drastically reduces reaction times from hours to minutes and often allows for solvent-free conditions.[3][27][28]
-
Aqueous Media Synthesis: Utilizing water as a solvent is a cost-effective and non-toxic alternative to volatile organic compounds.[16][17]
-
Use of Recyclable Catalysts: Employing solid-supported or recyclable catalysts minimizes waste and simplifies product purification.[25]
-
Multicomponent Reactions (MCRs): Combining three or more reactants in a single pot to form the product increases efficiency and atom economy by reducing the number of synthetic steps and purification processes.[4][29]
Troubleshooting Common Issues in Pyrazole Synthesis
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst.- Insufficient heating or reaction time.- Poor quality of hydrazine (often degrades on storage).- Steric hindrance from bulky substituents. | - Use fresh or activated catalyst.- Increase temperature or reaction time; consider microwave irradiation.- Use freshly opened or purified hydrazine.- For hindered substrates, consider alternative synthetic routes like [3+2] cycloaddition. |
| Formation of Regioisomers | - Use of unsymmetrical 1,3-dicarbonyls or α,β-unsaturated ketones with substituted hydrazines. | - Use a symmetrical starting material if possible.- Modify reaction conditions (solvent, catalyst, temperature) to favor one isomer.- Employ a synthetic route with inherent regiocontrol, such as the [3+2] cycloaddition of a terminal alkyne.[23]- Separate isomers using column chromatography or recrystallization. |
| Incomplete Reaction | - Reaction has not reached equilibrium or is kinetically slow. | - Extend the reaction time.- Increase the reaction temperature.- Ensure efficient stirring.- Check catalyst activity. |
| Side Product Formation | - Self-condensation of the dicarbonyl compound.- Oxidation or decomposition of the hydrazine.[30]- Formation of pyrazoline intermediate without complete aromatization. | - Add the hydrazine slowly to the reaction mixture.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Add an oxidizing agent (e.g., I₂, DDQ) in the workup step if pyrazoline is the suspected byproduct.[20] |
| Difficult Purification | - Oily or tarry crude product.- Product is highly soluble in the workup solvent. | - Purify via column chromatography.- Attempt to induce crystallization by trituration with a non-polar solvent (e.g., hexanes) or by using a seed crystal.- For water-soluble products, perform extraction with an appropriate organic solvent and dry thoroughly. |
Conclusion
The synthesis of the pyrazole ring is a well-established yet continually evolving field in organic chemistry. The classical Knorr synthesis and reactions involving α,β-unsaturated carbonyls remain highly reliable and versatile methods. Modern advancements, particularly in [3+2] cycloaddition reactions and the adoption of green chemistry principles, have further expanded the synthetic chemist's toolkit. By understanding the underlying mechanisms and having access to detailed, validated protocols, researchers can efficiently construct a wide array of pyrazole derivatives for applications in drug discovery, materials science, and beyond.
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Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
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Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]
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Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2024). MDPI. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). MDPI. [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
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A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2004). ACS Publications. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
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Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2018). MDPI. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journals. [Link]
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Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). NIH. [Link]
-
1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (2015). ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC - NIH. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
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Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]
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Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (2021). Semantic Scholar. [Link]
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Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2012). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (2011). JOCPR. [Link]
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-
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support resource for the synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction yields and product purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid?
The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis , a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] For the specific synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the process typically involves two main stages:
-
Cyclocondensation: Reaction of phenylhydrazine with a suitable β-ketoester, such as ethyl 2,4-dioxo-4-phenylbutanoate, to form the ethyl ester of the target molecule (ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate).
-
Saponification: Basic hydrolysis of the resulting ethyl ester to yield the final 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
This approach is favored because the starting materials are readily accessible, and the reaction conditions are generally mild. The precursor, ethyl 2,4-dioxo-4-phenylbutanoate, can be synthesized via a Claisen condensation between acetophenone and diethyl oxalate.[4]
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?
Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.
-
Quality of Reactants: Phenylhydrazine is susceptible to oxidation, appearing as a dark oil or solid. Using freshly distilled or high-purity phenylhydrazine is critical. Similarly, the 1,3-dicarbonyl compound should be pure, as impurities can lead to side reactions.
-
Reaction Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of phenylhydrazine can sometimes drive the reaction to completion, especially if the dicarbonyl compound is prone to self-condensation.
-
Catalyst and pH: The cyclocondensation is typically catalyzed by a weak acid, such as glacial acetic acid.[1] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[3] Insufficient acid can result in a sluggish reaction, while strong acids can lead to reactant degradation. The optimal amount is usually catalytic (a few drops to 0.1 equivalents).
-
Temperature and Reaction Time: These parameters are interdependent. The reaction is often performed at reflux in a solvent like ethanol or acetic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged heating after the reaction has reached completion can lead to the formation of degradation products.
-
Solvent Choice: Ethanol is a common and effective solvent as it readily dissolves the reactants and is easy to remove. Acetic acid can serve as both the solvent and the catalyst. For challenging reactions, aprotic dipolar solvents may offer better results.[5]
Q3: I'm observing multiple spots on my TLC plate. What are the likely impurities and how can I minimize them?
The presence of multiple spots indicates an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: The most common "impurities" are simply your unreacted phenylhydrazine and dicarbonyl precursor. This is often a sign of insufficient reaction time or suboptimal temperature.
-
Hydrazone Intermediate: The reaction proceeds via the formation of a stable hydrazone intermediate before intramolecular cyclization occurs.[1] If the cyclization/dehydration step is slow, this intermediate can accumulate. Adding a catalytic amount of acid and ensuring adequate temperature can facilitate the final ring-closing step.[6]
-
Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomers can form.[7] In this specific synthesis, the reaction of phenylhydrazine with ethyl 2,4-dioxo-4-phenylbutanoate can potentially yield the 1,3-diphenyl isomer alongside the desired 1,5-diphenyl product. The formation of the 1,5-isomer is generally favored due to the initial attack of the more nucleophilic NH2 group of phenylhydrazine on the more electrophilic ketone carbonyl (C4), followed by cyclization onto the C2 carbonyl.
To minimize these impurities, ensure optimized reaction conditions as described in Q2 and monitor the reaction until the starting material spots on the TLC have been consumed.
Q4: How can I effectively purify the final product, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid?
Purification can be challenging. A multi-step approach is often necessary.
-
Initial Workup: After the hydrolysis step, the reaction mixture will be basic. The product exists as its carboxylate salt, which is soluble in the aqueous layer. This is an excellent opportunity for an initial purification: perform an aqueous wash to remove any non-polar, organic-soluble impurities.
-
Precipitation: Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid product should precipitate out of the solution. This step is best performed in an ice bath to maximize precipitation and obtain a finer solid.
-
Recrystallization: The crude, filtered solid can be further purified by recrystallization. A solvent system of ethanol/water or acetic acid/water is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography can be used, particularly for the ester intermediate, which is typically less polar and easier to handle on silica gel than the free carboxylic acid.
Troubleshooting Guide: At-a-Glance
The following table summarizes common issues and recommended actions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded phenylhydrazine.2. Insufficient heating or reaction time.3. Incorrect pH (no acid catalyst). | 1. Use freshly distilled or high-purity phenylhydrazine.2. Increase temperature or reflux time; monitor via TLC.3. Add 3-5 drops of glacial acetic acid per mmol of limiting reagent. |
| Oily Product / Fails to Solidify | 1. Presence of impurities (e.g., unreacted starting materials, solvent residue).2. Product may have a low melting point or be an amorphous solid. | 1. Purify the ester intermediate via column chromatography before hydrolysis.2. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.3. Ensure all solvent is removed under high vacuum. |
| Formation of Regioisomer | 1. Reaction conditions favoring the alternative cyclization pathway. | 1. Use a non-polar solvent under milder, kinetically controlled conditions to favor the thermodynamically more stable 1,5-isomer.2. Carefully characterize the product using 1H NMR to confirm substitution patterns. |
| Incomplete Hydrolysis of Ester | 1. Insufficient base or hydrolysis time.2. Steric hindrance around the ester group. | 1. Use a larger excess of NaOH or KOH (3-5 equivalents).2. Increase reflux time and monitor for the disappearance of the ester spot on TLC.3. Consider using a co-solvent like THF to improve solubility. |
Visualized Mechanisms and Workflows
Reaction Mechanism
The diagram below illustrates the acid-catalyzed Knorr synthesis mechanism for the formation of the pyrazole ring.
Caption: Workflow for low yield optimization.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All experiments should be conducted with appropriate safety precautions in a certified laboratory environment.
Protocol 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures for Knorr-type synthesis. [4][5]
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent). Dissolve it in absolute ethanol (approx. 5 mL per mmol of dicarbonyl).
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Catalyst Addition: Add glacial acetic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting dicarbonyl spot disappears.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker of cold water, stirring vigorously. The crude ester product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Saponification to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Setup: In a round-bottom flask, suspend the crude or purified ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (3 equivalents) and heat the mixture to reflux.
-
Reaction: Maintain reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Extraction: Dilute the remaining aqueous solution with water and perform a wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unhydrolyzed ester or non-polar impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with cold 2M HCl with stirring until the pH is approximately 2. A white or off-white precipitate of the carboxylic acid should form.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 50-60°C.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011).
- Aggarwal, R., & Kumar, V. (2023).
- Chitra, S., et al. (2010). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. Arkivoc.
- Nikpassand, M., & Zare, M. (2018). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
- Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
- Neochoritis, C. G., & Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- RSC Publishing. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
- ResearchGate. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
- RSC Publishing.
- ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- YouTube. (2021).
- Organic Chemistry Portal. Pyrazole synthesis.
- PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors.
- IntechOpen. (2021).
- MDPI. (2018).
- PubMed. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors.
- Wikipedia. Paal–Knorr synthesis.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
- ResearchGate. (2011). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- ResearchGate.
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
- Semantic Scholar. (2011). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- ResearchGate. ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
- MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles.
- PMC, NIH.
- WIPO Patentscope. (2010). PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS.
- [Ce(L-Pro)2]2 (Oxa)
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
- NIH. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
Technical Support Center: Pyrazole Synthesis Troubleshooting Guide
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may encounter. This guide is built on the core principles of scientific integrity, providing actionable insights rooted in established chemical principles to help you troubleshoot and optimize your pyrazole syntheses.
PART 1: Troubleshooting Guide: Common Side Products & Experimental Issues
This section is structured in a question-and-answer format to directly address the most common challenges encountered during pyrazole synthesis.
Issue 1: Formation of Regioisomeric Pyrazoles
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?
A: This is arguably the most frequent challenge in pyrazole synthesis. The formation of regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to two possible initial points of attack by the hydrazine.
Causality and Mechanism:
The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first by the most nucleophilic nitrogen of the hydrazine. For instance, in phenylhydrazine, the terminal -NH2 group is more nucleophilic than the -NHPh group.[2]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[3][4]
-
pH of the Reaction Medium: The acidity of the medium can significantly influence the outcome. Acid catalysis protonates a carbonyl oxygen, activating it for nucleophilic attack.[5] In some cases, using a hydrazine hydrochloride salt versus the free base can dramatically switch the regioselectivity.[6] For example, the reaction of trichloromethyl enones with arylhydrazine hydrochlorides favors the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer.[6]
Troubleshooting and Optimization Protocol:
-
Reagent Selection:
-
If possible, choose a symmetrical 1,3-dicarbonyl compound or use unsubstituted hydrazine to avoid the issue of regioisomerism altogether.
-
When using substituted hydrazines, consider the relative nucleophilicity of the two nitrogen atoms.
-
-
Control of Reaction pH:
-
Acid Catalysis: Perform the reaction in the presence of a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) to promote the reaction and potentially enhance selectivity.[5][7]
-
Hydrazine Salt vs. Free Base: Conduct two parallel reactions, one with the hydrazine free base and another with its hydrochloride salt, to determine if the pH change favors the formation of your desired isomer.[6]
-
-
Solvent and Temperature Effects:
-
Systematically screen different solvents (e.g., ethanol, acetic acid, DMF, toluene). The polarity and protic/aprotic nature of the solvent can influence the reaction pathway.
-
Vary the reaction temperature. Lower temperatures may favor the thermodynamically controlled product, while higher temperatures might favor the kinetically controlled one.
-
Visualizing the Mechanistic Branch Point:
Caption: Branching pathways leading to regioisomers.
Issue 2: Formation of Pyrazolone Side Products
Q: I am using a β-ketoester in a Knorr synthesis and observing a significant amount of a pyrazolone byproduct. How can I favor the formation of the desired pyrazole?
A: The formation of pyrazolones is a known variation of the Knorr synthesis when a β-ketoester is used as the 1,3-dicarbonyl equivalent.[8][9] The pyrazolone product arises from an intramolecular acylation (attack on the ester) rather than a second imine formation and dehydration.
Causality and Mechanism:
The reaction typically proceeds via the formation of a hydrazone at the more reactive ketone carbonyl. Following this, the second nitrogen of the hydrazine can attack the ester carbonyl, leading to cyclization and elimination of the alcohol to form the stable pyrazolone ring.[8] Pyrazolones can exist in tautomeric forms (keto and enol), which can further complicate product analysis.[8][9]
Troubleshooting and Optimization Protocol:
-
Choice of Starting Material: The most direct way to avoid pyrazolones is to use a 1,3-diketone instead of a β-ketoester if your desired product structure allows for it.[10]
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. The presence of water can facilitate hydrolysis of the ester or intermediates, potentially influencing the reaction pathway.
-
Temperature Control: Lowering the reaction temperature may disfavor the intramolecular acylation, potentially allowing for an alternative pathway if one exists. However, in most cases with β-ketoesters, the pyrazolone is the major product.
-
Visualizing the Pyrazolone Formation Pathway:
Caption: Formation of pyrazolone from a β-ketoester.
Issue 3: Incomplete Reaction and/or Low Yield
Q: My pyrazole synthesis is sluggish, with a low yield and significant amounts of starting material remaining. What can I do to improve the conversion?
A: Low conversion can stem from several factors, including insufficient activation of the carbonyls, poor nucleophilicity of the hydrazine, or unfavorable reaction kinetics.
Causality and Mechanism:
The key steps in most pyrazole syntheses are nucleophilic attack and dehydration.[5][10] If the carbonyls are not sufficiently electrophilic or the hydrazine is not sufficiently nucleophilic, the reaction will be slow. The dehydration step to form the aromatic pyrazole ring is often the thermodynamic driving force, but it can be kinetically slow.
Troubleshooting and Optimization Protocol:
-
Catalysis:
-
Temperature and Reaction Time:
-
Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or toluene is common.
-
Extend the reaction time. Monitor the reaction by TLC or LC-MS to determine when it has gone to completion.
-
-
Water Removal: The reaction produces two molecules of water.[8] Removing water as it is formed can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[11][12]
Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
PART 2: Frequently Asked Questions (FAQs)
Q1: How can I purify my pyrazole product from unreacted starting materials and side products?
A1: Purification can be challenging, especially with isomeric impurities.
-
Crystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[13]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated.[14] An acid-base extraction can sometimes separate them from non-basic impurities.
-
Chromatography: Silica gel column chromatography is a common method.[1] For basic pyrazoles that may streak on silica, deactivating the silica with triethylamine can improve separation.[13]
-
Precipitation as an Acid Addition Salt: Reacting the crude product mixture with an acid (like HCl or H2SO4) in a suitable solvent can selectively precipitate the pyrazole as a salt, leaving non-basic impurities in solution.[15][16]
Q2: What are the best analytical techniques to confirm the structure of my pyrazole and identify isomers?
A2: A combination of techniques is essential.
-
NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY): This is the most powerful tool for structural elucidation and distinguishing between regioisomers.[17] For example, NOESY experiments can show through-space correlations between substituents and protons on the pyrazole ring, confirming their relative positions.[18]
-
Mass Spectrometry (MS): Provides the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can sometimes help distinguish isomers.[19]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for determining the purity of the sample and quantifying the ratio of isomers.[19]
Q3: My N-alkylation of an unsymmetrical pyrazole is giving a mixture of products. How can I control this?
A3: N-alkylation regioselectivity is governed by the relative accessibility and nucleophilicity of the two ring nitrogens.
-
Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen. Using bulkier alkylating agents or pyrazoles with bulky substituents can enhance this effect.[20][21]
-
Base and Cation Effects: The choice of base and the corresponding counter-ion can influence which nitrogen is deprotonated or more nucleophilic.[22] For example, using K2CO3 in DMSO is a reported method for achieving regioselectivity in some cases.[23]
-
Protecting Groups: A more complex but highly effective strategy is to use a directing or protecting group to block one nitrogen, perform the alkylation, and then remove the group.
Quantitative Data Summary: Common Issues and Solutions
| Issue | Common Cause | Key Troubleshooting Steps | Expected Outcome |
| Regioisomer Formation | Unsymmetrical reactants (1,3-dicarbonyl or hydrazine) | 1. Modify pH (acid catalysis vs. free base).[6]2. Vary solvent and temperature.3. Alter substituents to maximize steric/electronic differences. | Enhanced ratio of one regioisomer over the other. |
| Pyrazolone Formation | Use of β-ketoesters as starting material. | 1. Replace β-ketoester with a 1,3-diketone.[8][10]2. Ensure strictly anhydrous conditions. | Formation of the desired pyrazole instead of the pyrazolone. |
| Low Yield / Incomplete Rxn | Insufficient activation, unfavorable equilibrium. | 1. Introduce an acid catalyst.[5]2. Increase reaction temperature.3. Remove water (e.g., Dean-Stark).4. Utilize microwave-assisted synthesis.[11][12] | Increased product conversion and higher isolated yield. |
| N-Alkylation Mixture | Two non-equivalent ring nitrogens. | 1. Use sterically demanding reagents.[20][21]2. Screen different bases and solvents.[22]3. Consider a protecting group strategy. | Improved regioselectivity in the N-alkylation step. |
PART 3: References
-
Method for purifying pyrazoles. Google Patents.
-
Process for the purification of pyrazoles. Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information (PMC).
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
Application Notes and Protocols for the Analytical Detection of Methylpyrazole Isomers. Benchchem.
-
Synthesis of Chromone-Related Pyrazole Compounds. National Center for Biotechnology Information (PMC).
-
pyrazole.pdf. CUTM Courseware.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
-
Knorr Pyrazole Synthesis. Chem Help Asap.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC).
-
synthesis of pyrazoles. YouTube.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information (PMC).
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information (PMC).
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry.
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Center for Biotechnology Information (PMC).
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
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Technical Support Center: Purification of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support guide for the purification of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable pyrazole intermediate in high purity. We will move beyond simple procedural lists to explore the rationale behind each step, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass method for purifying crude 1,5-diphenyl-1H-pyrazole-4-carboxylic acid?
For most crystalline organic solids, recrystallization is the most efficient and scalable initial purification technique. The goal is to dissolve the crude material in a minimal amount of a hot solvent in which the desired compound has high solubility, but impurities have either very high or very low solubility. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystal lattice that excludes impurities. For this specific molecule, recrystallization from solvents like ethanol or a mixture of DMF and water has been reported for similar structures and is a logical starting point.[1]
Q2: How do I identify the most common impurities in my crude product?
Understanding the synthetic route is critical to anticipating impurities. A common synthesis for this scaffold involves a Vilsmeier-Haack type reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as the parent 1,3-dicarbonyl compound or phenylhydrazine derivatives.
-
Reagents and Solvents: Residual DMF can be particularly troublesome, often rendering the product oily or difficult to crystallize.
-
Byproducts: Incomplete hydrolysis of an ester precursor, if used, will leave the corresponding ester in the crude mixture.[2][3] Regioisomers can also form depending on the specific precursors and reaction conditions.[4]
Q3: What analytical techniques are essential for assessing the purity of the final product?
A combination of methods provides the most complete picture of purity:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A single, well-defined spot in multiple eluent systems is a strong indicator of high purity.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point suggests the presence of impurities. The reported melting point for similar pyrazole carboxylic acids varies, but consistency is key.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or solvents in the final product's spectrum is a primary goal. The carboxylic acid proton will typically appear as a very broad singlet far downfield.[7][8]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is the gold standard, capable of detecting trace impurities not visible by TLC.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: My crude product is a sticky, brown oil and refuses to crystallize.
-
Underlying Cause: This is a classic sign of residual high-boiling solvents, most commonly DMF from the synthesis. Impurities can also act as a eutectic mixture, depressing the freezing point and preventing crystallization.
-
Expert Solution: Trituration and/or Acid-Base Extraction
-
Trituration: First, try stirring or grinding the oil vigorously with a solvent in which your product is insoluble but the impurities (like DMF) are soluble. Non-polar solvents like hexanes or diethyl ether are excellent choices. This can wash away the offending residues and often induces crystallization.
-
Acid-Base Extraction: If trituration fails, an acid-base wash is a highly effective chemical approach. As a carboxylic acid, your target compound can be selectively moved into an aqueous phase, leaving neutral organic impurities behind. See Protocol 2 for a detailed workflow. This method is particularly powerful for removing non-acidic, organic-soluble impurities.[10]
-
Problem 2: After recrystallization, my yield is extremely low.
-
Underlying Cause: This typically happens for one of two reasons: (A) The chosen solvent was not ideal, and the product has significant solubility even at low temperatures, or (B) excessive solvent was used to dissolve the crude material.
-
Expert Solution: Optimize the Recrystallization Protocol
-
Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
Promote Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling leads to the formation of small, often impure crystals and traps product in the solution.
-
Recover from Mother Liquor: If significant material remains in the filtrate (mother liquor), you can often recover a second crop of crystals by reducing the solvent volume by rotary evaporation and re-cooling. Be aware that this second crop may be less pure than the first.
-
Problem 3: My TLC plate shows a streak instead of a clean spot, even after purification.
-
Underlying Cause: Carboxylic acids can interact strongly with the acidic silanol groups on a standard silica gel TLC plate, leading to "streaking." This can mask underlying impurities.
-
Expert Solution: Modify the TLC Eluent
-
To obtain sharp, well-defined spots for acidic compounds, add a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexane). This protonates the analyte and the silica surface, minimizing strong interactions and resulting in better chromatography. This same principle applies if you need to perform column chromatography.[11]
-
Problem 4: The NMR spectrum is clean, but my elemental analysis results are off.
-
Underlying Cause: The most common culprit is residual water or solvent that is not readily visible in a standard ¹H NMR spectrum (especially if using deuterated solvents that contain water). Carboxylic acids are often hygroscopic and can form stable hydrates.
-
Expert Solution: Rigorous Drying
-
Dry the sample under high vacuum for an extended period (12-24 hours), preferably in a heated vacuum oven (Abderhalden pistol) below the compound's melting point. This is crucial for removing tightly bound water or residual crystallization solvent before submitting for elemental analysis.
-
Data & Protocols
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Boiling Point (°C) | Rationale & Characteristics |
| Ethanol | 78 | Good general-purpose polar protic solvent. Often provides high-quality crystals for aromatic acids.[5] |
| Isopropanol/Water | ~85-100 | The water acts as an anti-solvent. Dissolve in hot isopropanol and add hot water dropwise until turbidity persists, then clarify with a drop of isopropanol. Cool slowly.[9] |
| Acetic Acid | 118 | An excellent solvent for many carboxylic acids, but can be difficult to remove completely. Use if other solvents fail. |
| Ethyl Acetate/Hexane | ~70-77 | Dissolve in a minimum of hot ethyl acetate, then add hexane as an anti-solvent until the solution becomes cloudy. Good for removing more polar impurities. |
| Toluene | 111 | A non-polar aromatic solvent. May be effective if the product is contaminated with non-polar impurities. |
Experimental Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Place a small amount of crude material (20-30 mg) in several test tubes. Add a few drops of each candidate solvent from Table 1. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Transfer the bulk crude material to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (with stirring) on a hot plate to a gentle boil. Continue adding solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas. Shake more vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a fresh portion of ethyl acetate or DCM and discard the organic layer.
-
Re-acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or a 3M HCl solution dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). Your pure product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the pure product under high vacuum. A final recrystallization (Protocol 1) may be performed to obtain high-quality crystals.
Protocol 3: Column Chromatography
This is generally a last resort for this compound if recrystallization and extraction fail.
-
Adsorbent: Use silica gel (standard 230-400 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point. Crucially, add ~0.5% acetic acid to the eluent mixture to prevent streaking.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% AcOH) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc + 0.5% AcOH).
-
Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for purification by acid-base extraction.
References
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. RSC Advances.
- Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC.
- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
- ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- 1, 5-Diphenyl-1H-pyrazole-4-carboxylic acid. ChemicalBook.
- 1-Phenyl-1H-pyrazole-4-carboxylic acid. Sigma-Aldrich.
- Spectra and physical data of (A2) :. The Royal Society of Chemistry.
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Phenyl-1H-pyrazole-4-carboxylic acid 1134-50-5 [sigmaaldrich.com]
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- 8. rsc.org [rsc.org]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 11. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, improve yields, and ensure the desired product purity.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is giving a very low yield. What are the most common initial checks I should perform?
A1: When faced with low yields, begin by verifying the quality of your starting materials. Hydrazine derivatives can degrade over time, and the purity of the 1,3-dicarbonyl compound is crucial.[1][2] Ensure anhydrous reaction conditions if your protocol is sensitive to moisture. A simple next step is to re-evaluate the reaction temperature and time; some reactions may require longer heating or, conversely, may be degrading product at elevated temperatures.[1][3] Finally, confirm the stoichiometry of your reagents, as an incorrect ratio can lead to incomplete conversion.
Q2: I'm observing the formation of two different pyrazole isomers. What is the primary cause of this?
A2: The formation of regioisomers is a well-documented challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][4][5] The two nitrogen atoms of the hydrazine derivative exhibit different nucleophilicities, and the two carbonyl groups of the dicarbonyl compound have different electrophilicities. The initial condensation can occur at either carbonyl group, leading to two different intermediates that then cyclize to form a mixture of pyrazole regioisomers.[6][7][8]
Q3: My final pyrazole product is proving difficult to purify. Are there any general tips for purification?
A3: Pyrazoles can sometimes be challenging to purify, especially if they are basic or if regioisomers are present.[2][9] Recrystallization is often a good first approach, with common solvent systems including ethanol/water, ethyl acetate/hexanes, or isopropanol.[2][10] If column chromatography on silica gel is necessary, deactivating the silica with triethylamine can prevent streaking and product loss for basic pyrazoles.[2][10] In cases of very similar isomers, reverse-phase chromatography might be a viable alternative.[2] Acid-base extraction can also be employed to remove unreacted hydrazine or other basic impurities.[2]
Q4: Can I use microwave irradiation to improve my pyrazole synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of pyrazole derivatives, often leading to significantly reduced reaction times and, in some cases, improved yields compared to conventional heating methods.[11] This can be particularly advantageous for multi-component reactions.[11]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or non-existent product yield is a frustrating but common issue. The following guide will help you systematically diagnose and resolve the underlying cause.
Potential Causes and Solutions
| Potential Cause | Diagnostic Check | Recommended Solution(s) | Scientific Rationale |
| Poor Quality of Starting Materials | - Verify the purity of the 1,3-dicarbonyl compound via NMR or GC-MS.- Use freshly opened or properly stored hydrazine. Hydrazine hydrate can absorb atmospheric CO2. | - Purify the 1,3-dicarbonyl compound (e.g., by distillation or recrystallization).- Use a fresh bottle of hydrazine or distill it before use.[2] | Impurities in the starting materials can interfere with the reaction or lead to the formation of side products, consuming the reactants and lowering the yield of the desired pyrazole. |
| Inappropriate Reaction Conditions | - Monitor the reaction progress by TLC or LC-MS at different time points and temperatures.- Ensure the reaction is truly at the intended temperature. | - Optimize reaction time and temperature. Some reactions require prolonged reflux, while others may proceed at room temperature.[1][3]- Consider using a catalyst if the reaction is sluggish. Acid catalysts are commonly used in the Knorr synthesis.[6][7][12] | The kinetics of pyrazole formation can be sensitive to temperature. An optimal temperature ensures the reaction proceeds to completion without degrading the product. Catalysts can lower the activation energy of the reaction, increasing the reaction rate. |
| Presence of Water (for moisture-sensitive reactions) | - Run a control reaction under strictly anhydrous conditions. | - Dry solvents and glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The initial condensation step to form the hydrazone intermediate involves the elimination of water. While often not detrimental, in some sensitive reactions, excess water can inhibit this equilibrium step. |
| Side Reactions | - Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. | - Adjust the stoichiometry of reactants.- Modify the reaction temperature to favor the desired product formation.[1]- Consider a different synthetic route if side reactions are unavoidable. | Unwanted side reactions, such as the formation of pyrazolines that require a subsequent oxidation step, can consume starting materials and reduce the yield of the desired aromatic pyrazole.[5] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield pyrazole synthesis.
Problem 2: Formation of Multiple Products/Isomers (Regioselectivity Issues)
Controlling regioselectivity is a critical aspect of synthesizing substituted pyrazoles. The formation of a mixture of isomers complicates purification and reduces the yield of the desired product.
Understanding the Mechanism of Regioisomer Formation
The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can proceed through two main pathways, leading to the formation of two regioisomers. This is due to the initial nucleophilic attack of either the substituted or unsubstituted nitrogen of the hydrazine onto one of the two non-equivalent carbonyl carbons.[4][6][8]
Caption: Formation of regioisomers in pyrazole synthesis.
Strategies to Control Regioselectivity
| Strategy | Experimental Protocol | Scientific Rationale |
| Solvent Choice | - Replace standard solvents like ethanol with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[13] | Fluorinated alcohols can form strong hydrogen bonds with the carbonyl groups, differentially affecting their reactivity and enhancing the selectivity of the initial nucleophilic attack.[13] |
| Steric Hindrance | - Introduce a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine. | The bulky group will sterically hinder the approach of the nucleophilic nitrogen to the adjacent carbonyl carbon, favoring attack at the less hindered carbonyl.[1] |
| Electronic Effects | - Utilize a 1,3-dicarbonyl compound with strong electron-withdrawing groups (e.g., CF3). | An electron-withdrawing group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. The relative nucleophilicity of the two hydrazine nitrogens is also influenced by the electronic nature of the substituent on the hydrazine.[5][14] |
| pH Control | - Adjust the pH of the reaction medium. The Knorr synthesis is often acid-catalyzed.[6][15] | The acidity of the medium can influence the protonation state and, therefore, the nucleophilicity of the two nitrogen atoms of the hydrazine, directing the initial condensation step.[1] |
| Alternative Synthetic Routes | - Consider multi-step or alternative one-pot syntheses that offer better regiocontrol, such as those involving pre-formed hydrazones or using different starting materials like α,β-unsaturated ketones.[5][16] | These methods can circumvent the competitive initial condensation step by forming a key intermediate in a more controlled manner, leading to a single desired regioisomer. |
Problem 3: Difficult Purification
Even with a successful reaction, isolating the pure pyrazole product can be a hurdle. The following table outlines common purification challenges and their solutions.
| Purification Challenge | Diagnostic Observation | Recommended Solution(s) | Scientific Rationale |
| Separating Regioisomers | - Two or more spots with very close Rf values on TLC.- Complex NMR spectrum with overlapping signals. | - Careful Column Chromatography: Use a long column with a shallow solvent gradient.[9]- Fractional Crystallization: Attempt to recrystallize the mixture from various solvents, as isomers may have different solubilities.[2]- Preparative HPLC: If isomers are inseparable by other means, preparative HPLC can be effective. | Regioisomers often have very similar polarities, making their separation by standard chromatography challenging. Exploiting small differences in solubility or using high-resolution chromatographic techniques is often necessary. |
| Removal of Hydrazine Byproducts | - Presence of baseline material on TLC.- Characteristic signals of unreacted hydrazine or its salts in the NMR spectrum. | - Acid-Base Extraction: Wash the organic layer containing the crude product with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities like hydrazine.[2] | Hydrazine and its derivatives are basic and can be protonated to form water-soluble salts, allowing for their easy removal from the organic phase. |
| Product is an Oil or Low-Melting Solid | - The product does not solidify upon solvent removal. | - Trituration: Add a non-polar solvent (e.g., hexanes or diethyl ether) to the oil and stir or sonicate to induce crystallization.[2]- Purification as a Salt: If the pyrazole is basic, it can be precipitated as a salt (e.g., hydrochloride) by adding HCl in an organic solvent. The free base can be regenerated later. | Changing the solvent environment can promote the formation of a crystalline lattice. Salt formation significantly alters the physical properties of the compound, often leading to a crystalline solid that is easier to handle and purify. |
| Product Streaking on Silica Gel | - The product appears as a long streak rather than a defined spot on the TLC plate. | - Deactivate Silica Gel: Add a small amount of triethylamine (e.g., 1-2%) to the eluent during column chromatography.[2][10] | The basic nitrogen atoms of the pyrazole can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking. Triethylamine is a stronger base that competes for these acidic sites, allowing the pyrazole to elute more cleanly. |
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]
- Process for the preparation of pyrazoles. (n.d.). Google Patents.
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. Retrieved from [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. Retrieved from [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Here, we will delve into the mechanistic underpinnings of common issues and provide actionable troubleshooting strategies and frequently asked questions (FAQs) to help you achieve your desired regioisomers with high fidelity.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, appearing in numerous blockbuster drugs and important agricultural agents.[1][2][3] The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4] While seemingly straightforward, the use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines often leads to the formation of a mixture of regioisomers, which can be difficult and costly to separate.[5][6][7]
Controlling which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound is the crux of achieving high regioselectivity. This guide will provide in-depth, evidence-based solutions to steer your reaction toward the desired isomeric product.
Troubleshooting Guides & FAQs
Here we address specific issues you might be encountering in your experiments.
Issue 1: Poor or No Regioselectivity in the Condensation of Unsymmetrical 1,3-Diketones with Substituted Hydrazines
Question: I am reacting an unsymmetrical 1,3-diketone with methylhydrazine in ethanol, and I'm getting a nearly 1:1 mixture of the two possible regioisomers. How can I favor the formation of one over the other?
Answer: This is a classic challenge in pyrazole synthesis. The outcome of the reaction is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.[8][9] In ethanol, the nucleophilicity of the two nitrogen atoms of methylhydrazine and the reactivity of the two carbonyl groups of the diketone are often not different enough to provide significant selectivity.[5]
Troubleshooting Protocol: Solvent-Mediated Regiocontrol
A highly effective strategy to dramatically improve regioselectivity is to switch from standard protic solvents like ethanol to fluorinated alcohols.[5][6][7]
Underlying Principle: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are non-nucleophilic and poor hydrogen bond acceptors.[5] In contrast to ethanol, which can compete with the hydrazine in attacking the more reactive carbonyl group, TFE and HFIP do not. This allows the intrinsic reactivity differences of the hydrazine nitrogens and the diketone carbonyls to dictate the regiochemical outcome more effectively.[5]
Step-by-Step Experimental Protocol:
-
Reagent Preparation: Dissolve your unsymmetrical 1,3-diketone (1.0 equiv) in either TFE or HFIP.
-
Reaction Setup: In a separate flask, dissolve the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) in the same fluorinated alcohol.
-
Reaction Execution: Slowly add the hydrazine solution to the diketone solution at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often significantly faster than in ethanol.[5]
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography to isolate the major regioisomer.
Expected Outcome: You should observe a significant improvement in the ratio of the desired regioisomer. For instance, reactions that yield a 1:1.3 mixture in ethanol can achieve ratios as high as 99:1 in favor of one isomer when using HFIP.[5]
| Solvent | Typical Regioisomeric Ratio (Product A:Product B) | Reference |
| Ethanol | ~1:1 to 1:1.5 | [5] |
| TFE | 85:15 to 95:5 | [5] |
| HFIP | >97:3 | [5][6][7] |
Issue 2: Unpredictable Regioselectivity with Arylhydrazines
Question: I'm using an arylhydrazine in my pyrazole synthesis, and the regioselectivity is inconsistent. I've heard that the nucleophilicity of the nitrogen atoms is different from alkylhydrazines. How can I ensure a predictable outcome?
Answer: You are correct. In arylhydrazines, the nitrogen atom attached to the aryl group is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. Conversely, in alkylhydrazines, the alkyl group's electron-donating nature makes the substituted nitrogen more nucleophilic.[10] This fundamental difference in electronic properties is a key determinant of regioselectivity.
Expert Insight: The general principle is that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl compound.[8][11]
Logical Framework for Predicting Regioselectivity:
Caption: Predicting Regioselectivity Based on Hydrazine Type.
Troubleshooting Strategy: Leveraging Substituent Effects
To enhance regioselectivity with arylhydrazines, you can modify the 1,3-dicarbonyl substrate to have more distinct electronic properties at the two carbonyl carbons. Introducing a strong electron-withdrawing group (e.g., CF3) adjacent to one carbonyl will make it significantly more electrophilic, directing the attack of the less hindered NH2 group of the arylhydrazine to that position.[1]
Issue 3: Difficulty Achieving Regioselectivity in [3+2] Cycloaddition Reactions
Question: I am attempting a [3+2] cycloaddition to synthesize polysubstituted pyrazoles, but I'm struggling with regiocontrol, often getting mixtures of isomers. What are the key factors to consider?
Answer: For [3+2] cycloaddition reactions, such as those involving diazo compounds or sydnones with alkynes, regioselectivity is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.[12] The reaction often proceeds via a concerted or stepwise mechanism, and controlling the frontier molecular orbital interactions is key.
Troubleshooting Protocol: Catalyst and Substrate Control
-
Catalyst Selection: The choice of catalyst can profoundly influence regioselectivity. For instance, in sydnone-alkyne cycloadditions, copper(I) catalysts are known to favor the formation of 1,4-disubstituted pyrazoles.[12] Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have also shown high regioselectivity.[1]
-
Substrate Modification:
-
Directed Cycloaddition: Incorporating a directing group on one of the reactants can steer the cycloaddition to a specific orientation.
-
Umpolung Strategy: Employing reactants with reversed polarity, such as 2-alkynyl-1,3-dithianes, can provide excellent regioselectivity in base-mediated [3+2] cycloadditions with sydnones.[12]
-
Experimental Workflow for Catalyst Screening:
Caption: Workflow for Optimizing Catalyst-Controlled Regioselectivity.
FAQ Section
Q1: Does pH affect the regioselectivity of the Knorr pyrazole synthesis? A1: Yes, pH can significantly influence the reaction.[8] The reaction mechanism involves several protonation and dehydration steps. Acid catalysis can affect the rate of pyrazole formation.[13] The protonation state of the hydrazine and the enol/enolate equilibrium of the dicarbonyl compound are pH-dependent, which in turn can alter the regiochemical outcome. It is crucial to control and optimize the pH for reproducible results.
Q2: Are there methods to achieve complete regioselectivity without chromatography? A2: While challenging, it is possible in some cases. One approach is to use starting materials that are inherently symmetrical in a way that leads to a single product. Another is to design the reaction such that one regioisomer crystallizes preferentially from the reaction mixture. Furthermore, methods utilizing N-alkylated tosylhydrazones and terminal alkynes have been reported to provide complete regioselectivity, avoiding the formation of regioisomeric mixtures.[14][15]
Q3: Can reactant stoichiometry be used to control the regioisomeric ratio? A3: Recent studies have shown that the ratio of reactants can indeed affect the regioselectivity of the Knorr pyrazole synthesis.[8] Varying the ratio of the diketone to the hydrazine can influence the reaction kinetics and favor the formation of one regioisomer over the other. This can be a valuable and straightforward parameter to investigate during optimization.[8]
Q4: What is the role of microwave irradiation in improving regioselectivity? A4: Microwave-assisted synthesis can sometimes enhance regioselectivity by providing rapid and uniform heating, which can favor one reaction pathway over another due to differences in activation energies. While not a universal solution, it is a technique worth exploring if conventional heating methods yield poor selectivity.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Smith, A. M. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]
-
Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-7560. [Link]
-
A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2021). Molecules, 26(15), 4435. [Link]
-
Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. (2012). The Journal of Organic Chemistry, 77(13), 5813-5818. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4777. [Link]
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Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-212. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-212. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2014). Organic & Biomolecular Chemistry, 12(30), 5664-5670. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2009). Letters in Organic Chemistry, 6(1), 68-72. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 199-202). Royal Society of Chemistry. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry, 66(13), 4776–4782. [Link]
-
Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. (2025). European Journal of Organic Chemistry. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie (International ed. in English), 57(36), 11633–11638. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (2006). Organic Syntheses, 83, 131. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Canadian Journal of Chemistry, 73(7), 1018-1027. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5873. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2020). Organic & Biomolecular Chemistry, 18(34), 6665-6675. [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. (n.d.). ResearchGate. [Link]
-
Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(2), 299-303. [Link]
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Technical Support Center: Scaling Up 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Production
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals encountering challenges in the synthesis and scale-up of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. This key intermediate, notably used in the synthesis of analogues of COX-2 inhibitors like Celecoxib, presents unique challenges that require careful optimization and troubleshooting.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid?
The most robust and widely employed method is a multi-step process based on the Knorr pyrazole synthesis.[3][4] It offers high regioselectivity and utilizes readily available starting materials. The overall workflow can be broken down into three primary stages:
-
Hydrazone Formation: The synthesis begins with the condensation reaction between a β-ketoester, typically ethyl benzoylacetate, and phenylhydrazine. This reaction forms a stable hydrazone intermediate. The reaction of the hydrazine with the ketone carbonyl is significantly faster than with the ester carbonyl, which is the cornerstone for achieving the correct regiochemistry.[5]
-
Cyclization to Pyrazole Ester: The hydrazone intermediate is then cyclized through intramolecular condensation to form the pyrazole ring. This step is typically achieved by heating in a suitable solvent, often with an acid catalyst, yielding ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.[5]
-
Ester Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid using a strong base, followed by acidic workup to precipitate the final product.[6][7]
Below is a diagram illustrating this synthetic workflow.
Caption: Overall synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield and Impurity Formation During Cyclization
Q: My cyclization reaction to form the pyrazole ester is sluggish, incomplete, or producing significant tarry byproducts, especially at a larger scale. What factors should I investigate?
This is a common scale-up challenge. The cyclization step is thermally sensitive, and its success hinges on a delicate balance of temperature, catalysis, and reaction time.
Root Cause Analysis:
-
Insufficient Thermal Energy: The intramolecular condensation requires a specific activation energy. On a lab scale, a hot plate provides sufficient energy, but in large reactors, inadequate heat transfer can result in the internal temperature being lower than the setpoint, slowing the reaction.
-
Thermal Degradation: Conversely, localized overheating or "hot spots" within the reactor, often due to poor mixing, can cause the decomposition of starting materials or the product, leading to the formation of polymeric or tarry materials.[8]
-
Catalyst Inefficiency: The acid catalyst (e.g., glacial acetic acid) protonates the carbonyl, facilitating the nucleophilic attack by the second nitrogen of the hydrazine.[9] An insufficient amount of catalyst or the use of a weaker acid can lead to an incomplete reaction.
Troubleshooting & Optimization Protocol:
-
Confirm Reaction Completion: Before any workup, always confirm the disappearance of the hydrazone starting material using Thin Layer Chromatography (TLC). An incomplete reaction is a common source of low yield.[8]
-
Optimize Thermal Conditions:
-
Temperature: Ensure the internal reaction temperature reaches and is maintained at the optimal level (often reflux in a solvent like ethanol or acetic acid).[5] Use a calibrated internal thermometer.
-
Heating Method: For larger scales, jacketed reactors with heated oil or steam provide more uniform heating than heating mantles.
-
-
Improve Agitation: Inefficient stirring is a primary cause of both incomplete reactions and byproduct formation at scale. Ensure the reactor's impeller design and speed are adequate to maintain a homogenous mixture and temperature throughout the vessel.
-
Catalyst Loading: Re-evaluate the catalyst concentration. While catalytic, a certain threshold is needed to ensure a reasonable reaction rate. A slight increase in loading may be beneficial, but excess acid can complicate workup.
-
Inert Atmosphere: While not always necessary, some intermediates can be sensitive to air oxidation at high temperatures.[8] Performing the reaction under a nitrogen or argon atmosphere can sometimes prevent the formation of colored impurities.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yield in the pyrazole cyclization step.
Issue 2: Challenges in the Final Hydrolysis and Product Isolation
Q: I'm having difficulty with the final hydrolysis step. Either the reaction is incomplete, or I struggle to isolate a pure, solid product after acidification. What is the best procedure?
The hydrolysis and subsequent isolation are critical for achieving high purity. The amphoteric nature of the carboxylic acid is key to its purification.
Root Cause Analysis:
-
Incomplete Hydrolysis: Saponification of a sterically hindered ester can be slow. Insufficient base, low temperature, or poor solubility of the ester in the aqueous base can lead to an incomplete reaction.
-
Precipitation Issues: The purity and crystallinity of the precipitated product depend heavily on the pH of the solution and the rate of precipitation. Crashing the product out too quickly by adding acid rapidly can trap impurities and lead to a fine, difficult-to-filter solid.
-
Improper pH Control: The product is soluble as its carboxylate salt at high pH and becomes insoluble when protonated at low pH. The final pH after acidification must be sufficiently low (at least 2-3 pH units below the pKa of the acid) to ensure complete precipitation.[10]
Recommended Protocol for Hydrolysis and Purification:
This protocol leverages acid-base chemistry to effectively separate the desired product from neutral organic impurities (like unreacted ester) and water-soluble inorganic salts.[11]
Experimental Protocol:
-
Saponification:
-
Dissolve the crude ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate in a suitable solvent mixture, such as ethanol and water (e.g., a 3:1 ratio).
-
Add a stoichiometric excess (typically 2-3 equivalents) of NaOH or KOH.
-
Heat the mixture to reflux and monitor the reaction by TLC until all starting material is consumed.
-
-
Initial Workup:
-
Cool the reaction mixture to room temperature. If ethanol was used, remove it under reduced pressure. This step is crucial as it prevents the product from remaining dissolved during the next phase.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Wash the aqueous solution with an organic solvent like dichloromethane or ethyl acetate. This will remove any unreacted ester or other neutral, non-acidic impurities. Discard the organic layer.
-
-
Precipitation and Isolation:
-
Cool the basic aqueous solution in an ice bath.
-
Slowly add a strong acid, such as 3M HCl, with vigorous stirring. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH is ~2.
-
The product will precipitate as a solid. Allowing the mixture to stir in the ice bath for 30-60 minutes can improve crystal growth and filterability.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Dry the purified solid in a vacuum oven.
-
Data Summary: Recommended Solvents for Recrystallization
For further purification, recrystallization may be necessary. The choice of solvent is critical.[8][10]
| Solvent System | Application Notes |
| Ethanol/Water | Good for general purpose crystallization. Dissolve in hot ethanol and add water dropwise until turbidity persists, then cool slowly. |
| Ethyl Acetate/Hexanes | Effective for removing more polar or non-polar impurities. Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent. |
| Toluene | A higher boiling point solvent that can be effective for compounds that are difficult to crystallize. |
| Glacial Acetic Acid | Can be a good solvent for recrystallization, but care must be taken to remove residual acetic acid during drying. |
Issue 3: Concern Over Regioisomer Formation
Q: How significant is the risk of forming the 1,3-diphenyl regioisomer, and how can I ensure the synthesis of the desired 1,5-diphenyl product?
This is a valid concern in many pyrazole syntheses. However, the standard route described here is highly regioselective for the 1,5-isomer due to the inherent reactivity differences in the starting materials.
Mechanistic Explanation:
The Knorr pyrazole synthesis and its variations can produce regioisomers when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[4][9] The initial nucleophilic attack can occur at either carbonyl group.
However, in the specific synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid starting from ethyl benzoylacetate and phenylhydrazine, the reaction proceeds through a defined pathway that favors the 1,5-isomer:
-
Initial Condensation: Phenylhydrazine reacts preferentially with the more electrophilic ketone carbonyl of ethyl benzoylacetate, rather than the less reactive ester carbonyl.
-
Intermediate Formation: This initial reaction forms an intermediate phenylhydrazone where the phenyl group from the hydrazine is attached to the nitrogen that will become the N1 position of the pyrazole ring.
-
Intramolecular Cyclization: The second nitrogen of the hydrazone then attacks the ester carbonyl in the intramolecular cyclization step. This locks in the 1,5-diphenyl substitution pattern.
Verification and Control:
-
Starting Material Purity: Ensure the purity of your ethyl benzoylacetate and phenylhydrazine.
-
Structural Confirmation: The most definitive way to confirm the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling patterns, particularly using 2D NMR techniques like HMBC and NOESY, can unambiguously determine the connectivity and spatial relationship of the substituents on the pyrazole ring.
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications.
-
knorr pyrazole synthesis | PPTX. Slideshare.
-
Knorr pyrazole synthesis. Name-Reaction.com.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Knorr Pyrazole Synthesis. Chem Help Asap.
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
-
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Request PDF. ResearchGate.
-
ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. | Request PDF. ResearchGate.
-
Preventing degradation of pyrazole compounds during synthesis. Benchchem.
-
Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts.
-
challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
-
4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. PubMed.
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). PubMed.
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
-
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. PMC - NIH.
-
Ethyl 3-oxo-2-(phenylhydrazono)butanoate. PubChem.
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Technical Support Center: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related pyrazole derivatives. Our goal is to provide not just protocols, but a deep understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a question-and-answer format to directly address the common challenges and impurities encountered during this multi-step synthesis.
Overview of the Synthetic Pathway
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is typically achieved through a robust three-step sequence. Understanding the flow of this process is the first step in identifying potential sources of impurities.
Caption: General three-step workflow for the synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate
Question 1: My yield for diethyl benzoylmalonate is very low, and I see a lot of unreacted ethyl benzoylacetate. What is causing this?
Answer: This issue almost always points to problems with the base or reaction conditions in the Claisen-type condensation.
-
The Root Cause (Expertise & Experience): This reaction is an equilibrium process. To drive it to completion, the β-dicarbonyl product, which is more acidic than the starting alcohol, must be deprotonated by the alkoxide base.[1][2] This requires a full equivalent of a strong base. Using a catalytic amount of base or a base that is too weak will result in a poor yield. Furthermore, the presence of water is highly detrimental. Water will react with the strong base and hydrolyze the ester starting materials, significantly reducing the yield.
-
Troubleshooting Protocol (Trustworthiness):
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Commercial anhydrous ethanol is acceptable, but for best results, consider drying it over molecular sieves.
-
Select the Correct Base: Sodium ethoxide (NaOEt) is the ideal base when working with ethyl esters as it prevents transesterification side reactions.[3] Crucially, you must use at least one full molar equivalent of NaOEt relative to the ethyl benzoylacetate.
-
Reaction Setup: Prepare the sodium ethoxide solution in situ by carefully adding clean sodium metal to anhydrous ethanol under an inert atmosphere. Once the sodium has fully reacted, add the diethyl carbonate, followed by the slow, dropwise addition of ethyl benzoylacetate at a controlled temperature (e.g., 0-5 °C) to manage the exotherm.
-
Drive the Equilibrium: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.
-
-
Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, diethyl benzoylmalonate, will have a different Rf value than the starting material, ethyl benzoylacetate.
Step 2: Knorr Pyrazole Synthesis
Question 2: My NMR spectrum shows two distinct pyrazole products. How do I improve the regioselectivity for the desired 1,5-diphenyl isomer?
Answer: The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[4][5]
-
The Root Cause (Expertise & Experience): Phenylhydrazine has two nucleophilic nitrogen atoms. The terminal -NH2 group is significantly more nucleophilic and sterically less hindered than the -NHPh group.[4] Your 1,3-dicarbonyl intermediate, diethyl benzoylmalonate, has two electrophilic carbonyl centers: a ketone (benzoyl) and an ester. The ketonic carbonyl is more electrophilic than the ester carbonyls. The formation of regioisomers depends on which nitrogen of the hydrazine attacks which carbonyl first.
-
Desired Pathway: The more nucleophilic -NH2 attacks the more electrophilic ketonic carbonyl. Subsequent cyclization and dehydration lead to the 1,5-diphenyl product.
-
Undesired Pathway: The -NH2 attacks one of the less reactive ester carbonyls, which can lead to the isomeric 1,3-diphenyl product after a more complex reaction cascade, or other side products.
-
-
Troubleshooting Protocol (Trustworthiness):
-
Control the pH: The reaction is typically catalyzed by acid. Acetic acid is a common and effective choice. The acid protonates a carbonyl oxygen, activating it for nucleophilic attack. Using a controlled amount of acid (e.g., 5-10 mol%) in a suitable solvent like ethanol favors the desired kinetic pathway.
-
Solvent Choice: Polar protic solvents like ethanol or acetic acid are generally preferred as they can stabilize the charged intermediates in the desired reaction pathway.[4]
-
Temperature Control: Run the reaction at a moderate temperature. Initially mixing the reactants at room temperature followed by gentle refluxing is a common strategy. Excessively high temperatures can sometimes lead to side reactions and reduced selectivity.
-
Caption: Controlling regioselectivity in the Knorr synthesis.
Step 3: Ester Hydrolysis
Question 3: My final product is contaminated with the ethyl ester starting material. How can I ensure the hydrolysis is complete?
Answer: Incomplete hydrolysis is a common issue that can be resolved by optimizing the saponification conditions.
-
The Root Cause (Expertise & Experience): Saponification is the base-promoted hydrolysis of an ester.[6] Unlike acid-catalyzed hydrolysis, which is an equilibrium, saponification is irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide leaving group (or excess hydroxide), forming a carboxylate salt.[7] However, if insufficient base is used, or if the reaction time/temperature is inadequate, the reaction may not go to completion. Steric hindrance around the ester group can also slow the reaction down.
-
Troubleshooting Protocol (Trustworthiness):
-
Use Sufficient Base: Use a molar excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). A common starting point is 2 to 4 molar equivalents.
-
Choose an Appropriate Solvent System: A mixture of ethanol and water is highly effective. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction itself.
-
Increase Temperature and Reaction Time: Heat the reaction mixture to reflux (typically 80-100°C) for several hours (4-12 hours). The reaction should be monitored by TLC until the starting ester spot has completely disappeared.
-
Workup Procedure: After the reaction is complete, cool the mixture, and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and perform a wash with an organic solvent (like diethyl ether or dichloromethane) to remove any non-acidic impurities. Then, carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~2. The carboxylic acid product will precipitate and can be collected by filtration.
-
Question 4: I'm observing some decarboxylation of my final product. How can I avoid this?
Answer: Decarboxylation is a known side reaction for certain heteroaromatic carboxylic acids, particularly under harsh conditions.
-
The Root Cause (Expertise & Experience): The pyrazole ring can facilitate the loss of CO2 from the carboxylic acid group at position 4, especially when subjected to high temperatures or strong acidic conditions during the workup or purification steps. This results in the formation of 1,5-diphenyl-1H-pyrazole as an impurity.
-
Troubleshooting Protocol (Trustworthiness):
-
Avoid Excessive Heat: During the final purification step (e.g., recrystallization), avoid prolonged heating at high temperatures. Choose a solvent system that allows for crystallization at a moderate temperature.
-
Milder Workup: When acidifying the carboxylate salt to precipitate your product, do so at a lower temperature (e.g., in an ice bath) and avoid using a large excess of strong acid.
-
Purification Strategy: If decarboxylation is a persistent issue, consider purification methods that do not require high heat, such as column chromatography on silica gel if the polarity difference between the desired product and the decarboxylated impurity is sufficient.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,5-Diphenyl-1H-pyrazole-4-carboxylate
-
To a stirred solution of diethyl benzoylmalonate (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and stir. The crude product will often precipitate or can be extracted with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester, which can be purified by recrystallization from ethanol.
Protocol 2: Saponification to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Dissolve the crude ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and 10% aqueous NaOH solution. Use a sufficient volume to ensure complete dissolution upon heating.
-
Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove any neutral impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl with vigorous stirring until the pH is approximately 2. A white or off-white solid should precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.
-
The final product can be further purified by recrystallization from an ethanol/water mixture.
Data Summary Table
| Step | Key Reagents | Solvent | Typical Temp. | Common Impurities |
| 1. Condensation | Ethyl Benzoylacetate, Diethyl Carbonate, NaOEt | Anhydrous EtOH | Reflux | Unreacted starting materials, hydrolysis products |
| 2. Cyclization | Diethyl Benzoylmalonate, Phenylhydrazine | EtOH/Acetic Acid | Reflux | Regioisomers (e.g., 1,3-diphenyl) |
| 3. Hydrolysis | Pyrazole Ester, NaOH/KOH | EtOH/Water | Reflux | Unreacted ester, decarboxylated pyrazole |
References
-
Filo. (2023, November 3). Propose a mechanism for the crossed Claisen condensation between ethyl ac.. [Online]. Available: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Online]. Available: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Online]. Available: [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. [Online]. Available: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Online]. Available: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025, August 6). Canadian Journal of Chemistry. [Online]. Available: [Link]
-
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. (n.d.). PMC - NIH. [Online]. Available: [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (2025, August 9). ResearchGate. [Online]. Available: [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids. (2025, August 10). ResearchGate. [Online]. Available: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Online]. Available: [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry. [Online]. Available: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Online]. Available: [Link]
-
ChemInform Abstract: Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid. (2025, August 7). ResearchGate. [Online]. Available: [Link]
-
Chemistry and biological properties of pyrazole derivatives. (2025, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Online]. Available: [Link]
-
ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (2025, August 7). ResearchGate. [Online]. Available: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). The Organic Chemistry Tutor. [Online]. Available: [Link]
-
WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. (2010, November 18). WIPO Patentscope. [Online]. Available: [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (2011, February 15). Semantic Scholar. [Online]. Available: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Online]. Available: [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Found].
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Online]. Available: [Link]
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester. (2014, August 7). Google Patents. [Online].
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. [Online]. Available: [Link]
Sources
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- 7. youtube.com [youtube.com]
Technical Support Center: Navigating Stability Challenges of Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide you with in-depth, field-proven insights into the stability of these versatile compounds. As a Senior Application Scientist, my goal is to not only provide troubleshooting steps but also to explain the underlying chemical principles to empower you in your experimental design and execution. This resource is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) on Pyrazole Stability
This section addresses the most common initial questions regarding the stability of pyrazole derivatives.
Q1: My pyrazole ester derivative is showing rapid degradation in my aqueous assay buffer. What is the likely cause and how can I mitigate this?
A: The most probable cause is hydrolytic degradation of the ester functionality. Pyrazole ester derivatives are known to be susceptible to hydrolysis, particularly in neutral to basic aqueous buffers (pH > 7), which can occur within hours.[1][2] The degradation product is typically the corresponding pyrazol-3-ol, which is often inactive in biological assays.[2]
Causality: The ester linkage is an electrophilic site susceptible to nucleophilic attack by water or hydroxide ions. The electron-withdrawing nature of the pyrazole ring can further enhance this susceptibility. At basic pH, the concentration of the more potent nucleophile, hydroxide ion (OH-), is higher, leading to an accelerated rate of hydrolysis.
Mitigation Strategies:
-
pH Optimization: If your experimental conditions permit, lowering the pH of your buffer to a slightly acidic range (pH 6-6.5) can significantly reduce the rate of hydrolysis.
-
Structural Modification:
-
Steric Hindrance: Introducing bulky substituents near the ester group can sterically hinder the approach of water or hydroxide ions, thereby slowing down hydrolysis.
-
Ester Isosteres: Consider replacing the ester group with more hydrolytically stable isosteres such as amides or alkenes.[1] While this requires synthetic modification, it can provide a long-term solution for compound stability.
-
-
Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C) to prevent hydrolysis. Minimize the time the compound spends in aqueous buffers before use.
Q2: I've observed a change in the color of my pyrazoline derivative upon storage. What could be happening?
A: A color change, often to a brownish hue, in pyrazoline derivatives is a common indicator of oxidation.[3] Pyrazolines are non-aromatic and more susceptible to oxidation compared to their aromatic pyrazole counterparts. This oxidation can lead to the formation of the corresponding pyrazole, which may have different biological and physical properties.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant: Use analytical techniques like LC-MS or NMR to confirm if the colored impurity is the oxidized pyrazole.
-
Review Storage Conditions:
-
Atmosphere: Pyrazolines should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.[3]
-
Light: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil, as light can catalyze oxidation.[3]
-
Temperature: Store at low temperatures (0-8°C or below) to reduce the rate of degradation.[3]
-
Q3: Are pyrazole derivatives generally considered thermally stable?
A: The thermal stability of pyrazole derivatives can vary significantly depending on their substitution pattern. The pyrazole ring itself is quite thermally robust. However, the presence of certain functional groups, particularly nitro groups, can drastically reduce thermal stability. For instance, highly nitrated pyrazoles are investigated as energetic materials and can decompose at elevated temperatures.[4][5] The decomposition of such compounds can be initiated by the cleavage of the C-NO2 bond or through hydrogen transfer mechanisms, leading to the release of gaseous products like N₂ and CO₂.[1][5] For most other pyrazole derivatives used in drug discovery, thermal decomposition is not a major concern under typical laboratory and storage conditions. However, it is always prudent to perform a thermogravimetric analysis (TGA) for lead compounds to understand their thermal limits.
Q4: Can I expect my pyrazole derivative to be stable to light?
A: Many pyrazole derivatives exhibit good photostability.[5] However, this is highly structure-dependent. The presence of chromophores that absorb in the UV-Vis range can make a compound susceptible to photodegradation. Photochemical reactions can include ring contractions or other complex transformations.[6][7] It is best practice to protect all pyrazole derivatives from prolonged exposure to light, especially UV light, unless their photostability has been explicitly established.[8]
Recommended Practice: Always store pyrazole derivatives in amber vials or in the dark to prevent potential photodegradation.[8]
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for investigating and resolving stability issues.
Guide 1: Investigating Unexpected Experimental Results Due to Potential Instability
If you are observing inconsistent results, loss of activity over time, or the appearance of new peaks in your analytical chromatograms, follow this workflow to troubleshoot potential stability issues.
dot
Caption: Troubleshooting workflow for suspected compound instability.
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of your pyrazole derivatives.
Protocol 1: Forced Degradation Study for a Novel Pyrazole Derivative
Forced degradation studies are essential for identifying potential degradation products and pathways, which is critical for the development of stability-indicating analytical methods.[9][10][11]
Objective: To investigate the stability of a pyrazole derivative under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
Pyrazole derivative of interest
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV/PDA and LC-MS system
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[10]
-
Stress Conditions: For each condition, prepare a sample by diluting the stock solution to a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60°C.[9]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the sample with an equivalent amount of acid before analysis.[9]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9]
-
Thermal Degradation:
-
Solution: Heat the solution at 70°C for 48 hours.
-
Solid State: Place the solid compound in an oven at 70°C for 48 hours. Dissolve in the initial solvent before analysis.
-
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. A gradient method is typically required to separate the parent compound from its degradation products.
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks.
-
Analyze the samples by LC-MS to determine the mass of the degradation products, which will aid in their identification.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound under each stress condition.
-
Characterize the major degradation products based on their retention times, UV spectra, and mass spectral data.
-
Propose degradation pathways based on the identified products.
-
Visualizing a Common Degradation Pathway
The following diagram illustrates the hydrolytic degradation of a generic pyrazole ester derivative.
dot
Caption: Hydrolytic degradation pathway of a pyrazole ester.
Part 4: Data Summary and Storage Recommendations
Table 1: General Stability Profile of Pyrazole Derivatives
| Stability Type | General Profile | Common Susceptible Groups | Key Degradation Products |
| Hydrolytic | Stable, except for derivatives with labile functional groups. | Esters, Amides, Lactams | Carboxylic acids, Alcohols, Amines[2][12] |
| Oxidative | Pyrazole ring is generally resistant.[13] | Pyrazolines, Hydrazines, Aminopyrazoles | Pyrazoles, Azo compounds, Ring-opened products[3][14] |
| Thermal | Generally stable under normal conditions. | Nitro groups, Azides | N₂, CO₂, H₂O, NH₃[5] |
| Photolytic | Varies greatly with structure. | Extended conjugated systems | Isomers, Ring-contracted products[6][7] |
Table 2: Recommended Storage Conditions for Pyrazole Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term: 2-8°C (Refrigerated)Long-term: -20°C or below | Reduces the rate of all potential chemical degradation pathways.[8] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Protects against oxidation, especially for sensitive groups like hydrazines and pyrazolines.[3][8] |
| Light | Store in an amber vial or a light-proof container. | Prevents light-induced degradation.[8][15] |
| Moisture | Store in a desiccated environment or a tightly sealed container. | Prevents moisture uptake which can lead to hydrolysis.[8][15] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents exposure to air and moisture and avoids reaction with container materials.[8] |
By understanding the inherent stability characteristics of pyrazole derivatives and implementing these troubleshooting and experimental strategies, you can ensure the integrity of your compounds and the reliability of your research data.
References
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Yatvin, J., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Chloro-1H-pyrazole. BenchChem Technical Guides.
- Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 40(6), 845-852.
-
Wang, R., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Materials, 14(21), 6496. [Link]
- BenchChem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Guides.
- Zhu, S., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607.
- Zhu, S., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology Repository.
-
Yatvin, J., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]
- BenchChem. (2025).
- Shvartsberg, M. S., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749.
- Boulebd, H., et al. (2023). Kinetic data for the oxidation of substrates by complexes based on pyrazole and imidazole.
-
Ryabukhin, D. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 629-639. [Link]
- Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?
- Bao, X., et al. (2020). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 15(16), 2531-2535.
- Ryabukhin, D. S., et al. (2020). Photochemical transformation of a pyrazole derivative into imidazoles.
- Zhang, Y., et al. (2019). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry.
-
Gethin, G. W., et al. (2019). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 67(10), 2751-2757. [Link]
- von Gunten, U., & Salhi, E. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology, 6(9), 2415-2426.
- Rao, V. S., et al. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 22(12), 2085.
- Li, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(40), 14385-14400.
- Ates, M., & Kucuk, M. (2015). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate).
- Gholivand, K., et al. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Bakulev, V. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
- Kumar, V. (2016).
- Kaski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 555-560.
- Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 164-172.
- Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38459-38464.
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Johnson, S. A., et al. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 141(35), 13831-13840. [Link]
-
Frolov, K. A., et al. (2022). Some Aspects of 4H‐Pyrans Synthesis Based on 4‐Chloro‐1‐ethyl‐1H‐benzo[c][1][16]thiazine‐3‐carbaldehyde 2,2‐dioxide: Antimicrobial Activity of the Compounds Synthesized. ChemistrySelect, 7(10), e202104445.
- Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-923.
- Ashfold, M. N. R., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(20), 10581-10594.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Levitt, M. D. (2011). A chemical rationale of drug stability and degradation- An insightful approach. Journal of Pharmacy and Pharmaceutical Sciences, 14(3), 426-435.
- Anonymous. (2025).
- Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments.
- Baroudi, A., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 5035-5039.
- Tellers, D. M., et al. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
-
Bouziane, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]
- Singh, R. P., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 5(5), 1648-1662.
- Wei, L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(1), 241.
- Suneetha, A., & Rao, D. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 29-41.
- Lee, S., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Wang, Y., et al. (2023). Rice-Driven Formation and Transport of Highly Toxic Ethiprole Metabolites in Water–Sediment–Animal–Plant Continuum. Environmental Science & Technology, 57(51), 21644-21654.
- S, S., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Pharmacology & Pharmacy, 8(10), 347-357.
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazole Synthesis Work-up & Purification
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the work-up and purification stages of pyrazole synthesis. Instead of a rigid protocol, we offer a dynamic, problem-solving framework built on years of field-proven insights and fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What does a "standard" work-up procedure for a pyrazole synthesis look like?
A "standard" work-up is highly dependent on the specific reaction conditions (solvents, reagents, catalysts) and the physicochemical properties of the target pyrazole. However, a common workflow for many pyrazole syntheses, such as the Knorr synthesis involving a 1,3-dicarbonyl and a hydrazine, serves as a good starting point.[1][2]
The process generally involves:
-
Reaction Quenching: Neutralizing reactive reagents or catalysts. This can be as simple as adding water or may require a specific acidic or basic wash.
-
Solvent Removal: If the reaction was conducted in a volatile organic solvent, it is often removed under reduced pressure.
-
Aqueous Work-up/Extraction: The crude residue is dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude material is then purified, most commonly by recrystallization or silica gel chromatography.
Q2: My pyrazole product seems to have poor solubility in common extraction solvents. Why is this, and what can I do?
Pyrazoles possess a basic nitrogen atom (the N2 position) which can be protonated.[3] If your reaction or quenching conditions are acidic, the pyrazole may exist as a salt, rendering it highly soluble in the aqueous phase and insoluble in non-polar organic solvents.
Solution: Adjust the pH of the aqueous layer to be basic (pH 8-10) using a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution before extraction. This deprotonates the pyrazole, making it neutral and significantly more soluble in organic solvents like ethyl acetate or dichloromethane. Always re-check the pH after adding the base and before extracting.
Q3: I've isolated my product, but the yield is low and NMR analysis shows a mixture of isomers. Is this a work-up issue?
This is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-diketones or similar precursors.[4][5] The formation of regioisomers is a function of the reaction mechanism itself, not the work-up.[2] The work-up and purification strategy is critical for separating these isomers.
Solution: Meticulous purification is key.
-
Column Chromatography: This is the most common method to separate regioisomers.[5] Due to subtle polarity differences, a long column and a shallow solvent gradient are often necessary.
-
Recrystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional recrystallization can be effective. This is often a trial-and-error process with different solvent systems.
Q4: Why is my pyrazole streaking badly on a silica TLC plate and giving poor recovery from a silica column?
This is a common problem caused by the basicity of the pyrazole ring.[3] The slightly acidic nature of standard silica gel leads to strong, sometimes irreversible, binding of the basic pyrazole. This results in broad streaking on TLC plates and low or no recovery from a column.
Solution: Deactivate the silica gel. Before preparing your column slurry, add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system.[6] Use this amine-treated solvent to run the TLC and prepare the column. This neutralizes the acidic sites on the silica, allowing the basic pyrazole to elute cleanly.[6] Alternatively, neutral or basic alumina can be used as the stationary phase.[6][7]
Troubleshooting Guide: From Reaction Quench to Pure Product
This section provides a logical workflow to navigate common experimental hurdles.
Workflow: General Pyrazole Work-up and Purification
The following diagram outlines the decision-making process for a typical pyrazole synthesis work-up.
Caption: Decision workflow for pyrazole work-up.
Issue 1: Persistent Emulsion During Liquid-Liquid Extraction
An emulsion is a stable suspension of immiscible liquids, preventing clear layer separation. This is often caused by fine particulates, amphiphilic byproducts, or vigorous shaking.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of a different solvent. For example, if using ethyl acetate, adding a little dichloromethane can alter the densities and help separation.
Issue 2: Product Fails to Crystallize
Your crude product is an oil, making handling and purification difficult. This can happen if the product is impure (impurities inhibit crystal lattice formation) or has a low melting point.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours. Sometimes, residual solvent acts as an "anti-solvent" for crystallization.
-
Scratching: Use a glass rod or metal spatula to scratch the inside of the flask below the surface of the oil. The microscopic imperfections in the glass can induce nucleation.
-
Seed Crystals: If you have a tiny amount of solid material, add a single crystal to the oil to seed crystallization.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or pentane) to the oil and stir vigorously. This can wash away soluble impurities and often induces precipitation or crystallization of the product.
-
Re-purify: The oil may be too impure to crystallize. Purify a small amount by column chromatography to obtain a pure sample, which can then be used to seed the bulk of the material.
Protocols & Methodologies
Protocol 1: General Acid-Base Extraction for Pyrazole Isolation
This protocol is designed to isolate a neutral pyrazole product from an aqueous reaction mixture.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent (e.g., ethanol, toluene), concentrate the reaction mixture to dryness using a rotary evaporator.
-
Redissolution: Dissolve the crude residue in a suitable extraction solvent (e.g., Ethyl Acetate, 10 mL per gram of crude material).
-
pH Check & Adjustment: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Check the pH of the aqueous layer. If acidic, add saturated NaHCO₃ solution dropwise until the pH is ~8.
-
Extraction: Stopper the funnel, invert, and vent. Shake gently 10-15 times, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Wash the remaining organic layer with brine (0.5 x volume of organic layer).
-
Combine & Re-extract: For maximum yield, re-extract the initial aqueous layer twice more with fresh portions of ethyl acetate. Combine all organic layers.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Swirl and let stand for 15 minutes.
-
Final Steps: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude pyrazole.
Protocol 2: Purification by Column Chromatography using Deactivated Silica
This method is for purifying basic pyrazoles that show poor behavior on standard silica gel.
-
Solvent Preparation: Prepare your eluent system (e.g., 80:20 Hexanes:Ethyl Acetate). To this solvent, add 1% triethylamine (Et₃N) by volume. For 1 L of eluent, add 10 mL of Et₃N.
-
Slurry Preparation: In a beaker, add dry silica gel to a sufficient amount of the Et₃N-treated eluent to make a pourable slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve your crude pyrazole in a minimum amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Elute the column with the Et₃N-treated eluent, collecting fractions and monitoring by TLC.
-
Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure. Note: Residual Et₃N is volatile and can usually be removed under a high vacuum.
Data Presentation: Solvent Properties for Work-up
Choosing the correct solvents is critical for successful extraction and purification. The table below summarizes key properties of common laboratory solvents.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Use Case Notes |
| Hexanes | 69 | 0.655 | 0.1 | Non-polar. Good for eluting non-polar compounds in chromatography; also used for recrystallization and trituration. |
| Dichloromethane (DCM) | 40 | 1.33 | 3.1 | Excellent for dissolving a wide range of organic compounds. Denser than water. |
| Ethyl Acetate (EtOAc) | 77 | 0.902 | 4.4 | Common extraction solvent; less dense than water. Good polarity for chromatography of moderately polar compounds. |
| Methanol (MeOH) | 65 | 0.792 | 5.1 | Polar protic solvent. Used in highly polar eluent systems and for recrystallization.[6] |
| Water | 100 | 1.00 | 10.2 | Used for aqueous washes to remove inorganic salts and polar impurities. |
| Toluene | 111 | 0.867 | 2.4 | High-boiling solvent, sometimes used in the synthesis itself.[8] |
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Farah, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
-
Jakub, J. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Retrieved from [Link]
-
Klapars, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- Tautz, H., et al. (1984). Process for the preparation of pyrazole. Google Patents.
-
Britton, J., & Jamison, T. F. (2017). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
- WO2011076194A1. (2011). Method for purifying pyrazoles. Google Patents.
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
-
Patil, S. S., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Deadman, B. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the critical role reaction conditions play in the successful synthesis of pyrazoles. Pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, their synthesis is not without challenges. Low yields, poor regioselectivity, and unexpected side products are common hurdles.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during pyrazole synthesis, focusing on how to manipulate reaction conditions to achieve your desired outcome.
Q1: My pyrazole synthesis is giving a very low yield. What are the most likely causes related to reaction conditions?
A1: Low yields in pyrazole synthesis often trace back to suboptimal reaction kinetics, incomplete conversion, or degradation of reactants or products. Here are the primary factors to investigate:
-
Inadequate Catalyst: The classic Knorr synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine, typically requires an acid catalyst.[4][5] The catalyst's role is to protonate a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[6] If the catalysis is inefficient, the initial condensation and subsequent cyclization steps will be slow, leading to incomplete reaction. Glacial acetic acid is a common and effective choice.[7]
-
Incorrect Temperature: While some modern methods operate at room temperature[8], many classical syntheses require heat to overcome the activation energy for the cyclization and dehydration steps.[7] However, excessive heat can lead to the degradation of starting materials or the formation of side products. If your yield is low, consider incrementally increasing the reaction temperature or switching to a higher-boiling solvent. Conversely, if you observe significant charring or multiple spots on TLC, the temperature may be too high.
-
Reaction Time: Pyrazole formation is not always instantaneous. Mechanistic studies have shown that intermediates, such as hydrazones or hydroxylpyrazolidines, can form and their conversion to the final pyrazole can be the rate-determining step.[6][9] It is crucial to monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Extending the reaction time is a simple first step if starting material is still present.
-
Atmosphere and Reagents: Hydrazines can be sensitive to air oxidation. While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes improve yields by preventing the degradation of this key starting material. Ensure the purity of your 1,3-dicarbonyl compound, as impurities can interfere with the reaction.
Q2: I'm getting a mixture of regioisomers when using a substituted hydrazine. How can I improve the regioselectivity?
A2: This is one of the most common challenges, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine). The formation of two regioisomers occurs depending on which nitrogen of the hydrazine attacks which carbonyl group first.[4] Fortunately, regioselectivity can be strongly influenced by several factors.
-
Solvent Choice is Critical: The solvent can dramatically alter the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of the isomer where the substituted nitrogen is adjacent to the more sterically hindered carbon of the pyrazole ring.[10] For example, in one study, switching from ethanol to HFIP improved the regioisomeric ratio from 85:15 to 97:3.[10] This effect is attributed to the unique hydrogen-bonding properties of fluorinated solvents influencing the transition state of the cyclization step.
-
Nature of the Hydrazine: The form of the hydrazine used can dictate the outcome. Using a free arylhydrazine base often leads to the 1,5-regioisomer, while using the corresponding arylhydrazine hydrochloride salt can selectively produce the 1,3-regioisomer.[11][12] This is because the protonated hydrazine salt has different steric and electronic properties, guiding its initial attack on a specific carbonyl group.
-
Catalyst Strategy: In some systems, the choice of catalyst can direct regioselectivity. For instance, strategically using a Lewis acid like BF₃ can control the cyclocondensation of β-enamino diketones with arylhydrazines to favor one regioisomer.[13]
-
Modern Synthetic Methods: If classical methods fail, consider alternative strategies that offer inherent regiocontrol. Numerous modern methods, such as those using tosylhydrazones and terminal alkynes or copper-promoted cycloadditions, provide access to single regioisomers.[13][14]
Q3: What is the role of the catalyst in pyrazole synthesis, and how do I choose the right one?
A3: Catalysts are essential for accelerating the key bond-forming steps in pyrazole synthesis. The choice depends on the specific reaction mechanism.
-
Acid Catalysis (Brønsted Acids): In the Knorr synthesis, an acid catalyst (e.g., acetic acid, H₂SO₄) is fundamental.[5][6] It performs two main functions:
-
Carbonyl Activation: It protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.
-
Facilitating Dehydration: It aids in the elimination of two molecules of water during the formation of the hydrazone intermediate and the final aromatization to the pyrazole ring.[7] Choice: For most standard syntheses, a few drops of glacial acetic acid in a protic solvent like ethanol or propanol is a robust starting point.[7]
-
-
Base Catalysis: Bases are employed in syntheses starting from different precursors. For example, in reactions of hydrazones with nitroolefins, a strong base like potassium tert-butoxide (t-BuOK) is used to mediate the reaction.[13] In other cases, bases like DBU or triethylamine are used.[15] The base typically functions by deprotonating a component to generate a more potent nucleophile.
-
Metal Catalysis (Lewis Acids): Modern pyrazole syntheses often employ metal catalysts (e.g., based on Copper, Rhodium, Palladium, Silver) to achieve high efficiency and selectivity under mild conditions.[1][8][12][13] These catalysts can activate substrates in unique ways, such as promoting cycloaddition reactions or enabling cascade sequences that are not possible with simple acid/base catalysis.[12] For example, a silver catalyst can enable the reaction of trifluoromethylated ynones with hydrazines to give excellent yields and high regioselectivity for the 3-CF₃ isomer.[12]
Q4: How does microwave irradiation benefit pyrazole synthesis, and what are the typical starting conditions?
A4: Microwave-assisted organic synthesis (MAOS) has become a powerful tool for synthesizing pyrazoles, offering significant advantages over conventional heating.[16][17]
-
Key Advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours or even days using conventional reflux can often be completed in minutes under microwave irradiation.[17][18][19]
-
Increased Yields and Purity: The rapid and uniform heating provided by microwaves often minimizes the formation of side products, leading to higher isolated yields of the desired pyrazole.[19][20]
-
Improved Selectivity: Microwave conditions can sometimes enhance the selectivity of a reaction.[16]
-
Green Chemistry: MAOS often allows for the use of less solvent or environmentally benign solvents like water or ethanol, aligning with green chemistry principles.[17][18]
-
-
Typical Starting Conditions:
-
Power: 70-150 W is a common power range.[18]
-
Temperature: 70-140°C is a typical target temperature range.[18]
-
Time: Start with short reaction times, often between 5 and 20 minutes.[17][18]
-
Solvents: Polar solvents like ethanol, acetic acid, or even water are often effective as they couple efficiently with microwave energy.[18] It is crucial to use a dedicated microwave reactor with proper temperature and pressure controls for safety and reproducibility.
-
Troubleshooting Summary
| Problem | Probable Cause (Condition-Related) | Suggested Solution |
| Low Yield | Insufficient catalysis; Temperature too low/high; Reaction time too short. | Add a catalytic amount of acid (e.g., acetic acid)[6][7]; Optimize temperature by incremental changes; Monitor reaction to completion by TLC/LC-MS.[9] |
| Poor Regioselectivity | Inappropriate solvent; Incorrect form of hydrazine used. | Switch to a fluorinated solvent like TFE or HFIP[10]; Test both the free base and hydrochloride salt of the hydrazine.[11][12] |
| Side Product Formation | Reaction temperature too high; Air sensitivity of reagents. | Lower the reaction temperature; Run the reaction under an inert (N₂ or Ar) atmosphere. |
| Reaction Stalls | Inefficient cyclization/dehydration step. | Ensure adequate acid catalysis to promote water elimination[6]; Consider switching to microwave heating to drive the reaction to completion.[17][18] |
Detailed Protocol: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol describes a classic Knorr-type reaction between a β-ketoester and hydrazine, highlighting the critical role of reaction conditions.[7]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (2.0 eq).
-
Solvent and Catalyst Addition: Add 1-propanol as the solvent (approx. 5-10 mL per gram of ketoester). (Critical Step: Solvent) Propanol is chosen for its ability to dissolve the reactants and for its boiling point, which allows for a suitable reaction temperature. Then, add 3-5 drops of glacial acetic acid. (Critical Step: Catalyst) The acid is essential to catalyze both the initial hydrazone formation and the subsequent intramolecular cyclization.[5][6]
-
Heating: Heat the reaction mixture with stirring on a hot plate set to approximately 100-110°C. (Critical Step: Temperature) This temperature provides the necessary energy for the reaction to proceed at a reasonable rate without significant degradation.
-
Monitoring: After 1 hour, pause heating and take a small aliquot to monitor the reaction's progress by Thin Layer Chromatography (TLC), using the starting ethyl benzoylacetate as a reference.
-
Completion and Workup: Continue heating until the starting ketoester is completely consumed as indicated by TLC. Once complete, add water to the hot reaction mixture to precipitate the product.
-
Isolation: Allow the mixture to cool slowly to room temperature to maximize crystallization. Filter the resulting solid using a Büchner funnel, wash with a small amount of cold water, and air dry to obtain the final pyrazolone product.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical process for troubleshooting common issues in pyrazole synthesis by systematically evaluating and adjusting reaction conditions.
Caption: Troubleshooting flowchart for pyrazole synthesis optimization.
References
-
Almansa, C., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs . The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis . Available at: [Link]
-
Yilmaz, I., & Koca, M. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review . DergiPark. Available at: [Link]
-
ResearchGate. (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review . Available at: [Link]
-
Bentham Science Publishers. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds . Available at: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes . Organic Chemistry Portal. Available at: [Link]
-
PubMed. Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[d]thiazole Ring . Available at: [Link]
-
PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones . Available at: [Link]
-
National Institutes of Health (NIH). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL . Available at: [Link]
-
Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Publishing. Available at: [Link]
-
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Available at: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis . Available at: [Link]
-
ACS Publications. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids . Available at: [Link]
-
National Institutes of Health (NIH). Recent highlights in the synthesis and biological significance of pyrazole derivatives . Available at: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis . Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Available at: [Link]
-
ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones . Available at: [Link]
-
Thieme. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) . Available at: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis . Available at: [Link]
-
Wikipedia. Knorr pyrrole synthesis . Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles . Available at: [Link]
-
National Institutes of Health (NIH). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions . Available at: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm) . Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole . Available at: [Link]
-
National Institutes of Health (NIH). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . Available at: [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications . Available at: [Link]
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Technical Support Center: Solvent Effects in the Synthesis of Pyrazoles
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in pyrazole synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between solvent choice and reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your syntheses, and innovate in your work.
Introduction: The Pivotal Role of Solvents in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone of medicinal chemistry and materials science, is profoundly influenced by the reaction solvent. Far from being an inert medium, the solvent actively participates in the reaction by solvating reactants, stabilizing transition states, and in some cases, directly influencing the reaction pathway. A judicious choice of solvent can dramatically enhance reaction rates, improve yields, and, most critically, control selectivity. Conversely, an inappropriate solvent can lead to sluggish reactions, low yields, and intractable product mixtures. This guide will provide a comprehensive overview of these effects and offer practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
A1: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The regioselectivity is often dictated by the relative electrophilicity of the two carbonyl carbons and can be significantly influenced by the solvent.
Expert Insight:
The key to controlling regioselectivity lies in modulating the reactivity of the nucleophile (hydrazine derivative) and the electrophile (1,3-dicarbonyl compound). The solvent plays a crucial role in this modulation.
Troubleshooting Strategies:
-
Utilize Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of the desired isomer.[1][2][3] These solvents, through their strong hydrogen-bonding capabilities and low nucleophilicity, can selectively activate one carbonyl group over the other.
-
Mechanism of Action: It is proposed that fluorinated alcohols form a hydrogen-bonding network that preferentially activates the carbonyl group further from the electron-withdrawing group, thus directing the nucleophilic attack of the hydrazine.
-
-
Consider Dipolar Aprotic Solvents: In some cases, dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can offer better regioselectivity compared to traditional protic solvents like ethanol.[4] This is particularly true for the synthesis of 1-arylpyrazoles.[4]
-
pH Control: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby affecting the regioselectivity of the initial attack.[5] Careful control of pH, often through the use of buffered systems or acidic catalysts, can be beneficial.
Data Snapshot: Solvent Effects on Regioselectivity
| Solvent | Reactants | Ratio of Regioisomers | Yield (%) | Reference |
| Ethanol | 1,3-diketone + methylhydrazine | Mixture | Moderate | [1][2] |
| TFE | 1,3-diketone + methylhydrazine | Significantly Improved | Good | [1][2] |
| HFIP | 1,3-diketone + methylhydrazine | Dramatically Improved | Good | [1][2] |
| DMAc | 1,3-diketone + arylhydrazine | High | 59-98% | [6] |
Q2: My reaction is sluggish and giving low yields. What solvent modifications can I try?
A2: Sluggish reactions and low yields are often symptomatic of poor solubility of reactants, unfavorable reaction kinetics, or the occurrence of side reactions. The solvent choice is a critical parameter to address these issues.
Expert Insight:
The ideal solvent should fully dissolve all reactants, facilitate the desired reaction pathway by stabilizing the transition state, and have a boiling point appropriate for the required reaction temperature.
Troubleshooting Strategies:
-
Increase Solvent Polarity: If your reactants have poor solubility, switching to a more polar solvent can improve dissolution and increase the reaction rate. Common polar solvents for pyrazole synthesis include ethanol, methanol, DMF, and DMSO.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often with reduced solvent volumes or even under solvent-free conditions.[6][8][9][10][11][12] The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating.[8]
-
Solvent-Free Conditions: In many cases, pyrazole synthesis can be effectively carried out under solvent-free conditions, which can lead to shorter reaction times, higher yields, and a more environmentally friendly process.[8][9][13][14] This approach is often facilitated by microwave irradiation or mechanochemical methods like grinding.[12]
-
Catalyst and Solvent Synergy: The choice of catalyst and solvent are often intertwined. For instance, some acid catalysts show enhanced activity in specific solvents. It is beneficial to co-optimize both the catalyst and the solvent system.
Q3: I'm concerned about the environmental impact of my solvent. What are some greener alternatives for pyrazole synthesis?
A3: The principles of green chemistry are increasingly important in modern organic synthesis. Fortunately, several environmentally benign solvent systems have been successfully employed for the synthesis of pyrazoles.[15][16][17]
Expert Insight:
The goal of green chemistry is to minimize the environmental impact of chemical processes. This includes reducing the use of hazardous solvents, improving energy efficiency, and utilizing renewable resources.
Green Solvent Options:
-
Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent green choice for certain pyrazole syntheses.[17] The use of surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate reactions in aqueous media.[17]
-
Deep Eutectic Solvents (DESs): DESs are a class of solvents formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. They are often biodegradable, have low toxicity, and can be highly effective in promoting pyrazole synthesis.[14][18] Choline chloride-based DESs are particularly common.[18]
-
Solvent-Free Synthesis: As mentioned previously, eliminating the solvent entirely is the most environmentally friendly option.[9][13][14] This can be achieved through thermal heating, microwave irradiation, or mechanochemistry.[12]
-
Ethanol: While a traditional organic solvent, ethanol is derived from renewable resources and is generally considered to have a lower environmental impact than many other organic solvents.[7]
Q4: My pyrazole derivative is precipitating out of the reaction mixture prematurely. How can I manage this?
A4: Premature precipitation of the product can lead to incomplete reactions and make purification difficult. This is a common issue when the product has significantly lower solubility in the reaction solvent than the starting materials.
Expert Insight:
Maintaining a homogeneous reaction mixture is crucial for achieving complete conversion. If the product is insoluble, it can coat the surface of the unreacted starting materials, effectively stopping the reaction.
Troubleshooting Strategies:
-
Solvent System Modification:
-
Co-solvents: The addition of a co-solvent can increase the overall solvating power of the reaction medium.[19] The choice of co-solvent should be based on the polarity of your product.
-
Solvent Screening: If possible, conduct small-scale experiments to screen for a solvent or solvent mixture that can keep all components in solution throughout the reaction.[19]
-
-
Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your product. However, be mindful of potential side reactions at higher temperatures.
-
"Just-Enough" Solvent: Use the minimum amount of solvent required to keep the reactants dissolved at the reaction temperature. This can help to keep the product in solution for longer.
-
Stirring and Agitation: Ensure vigorous stirring to keep any precipitated product suspended and to maximize the contact between reactants.
Troubleshooting Guides
Guide 1: Optimizing Regioselectivity in the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone of heterocyclic chemistry.[5][20][21] However, the use of unsymmetrical dicarbonyl compounds often leads to the formation of regioisomeric mixtures.[5] This guide provides a systematic approach to optimizing the regioselectivity of this important reaction.
Experimental Workflow for Optimization:
Caption: Proposed mechanism for enhanced regioselectivity in pyrazole synthesis using fluorinated alcohols.
References
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Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
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Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
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Patel, V., Raj, H., & Shah, A. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
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Patel, V., Raj, H., & Shah, A. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
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Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
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Singh, S., Yadav, S., Minakshi, & Kumar, A. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25). [Link]
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Vera, W., Oyarzún, D., & Jullian, C. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 20, 1371–1377. [Link]
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Mosslemin, M. H., & Tabatabaeian, K. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Polycyclic Aromatic Compounds, 38(4), 315–323. [Link]
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Aheer, A. K., Choupra, K., Jain, M., & Sharma, A. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2. [Link]
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Sneed, B., Kortagere, S., & Chorghade, M. S. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Chemistry, 5(4), 2636–2646. [Link]
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Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053–1071. [Link]
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Alam, M. A., & Lee, D. U. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(23), 7375. [Link]
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Li, J., Xing, L., & Li, W. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(10), 12243–12253. [Link]
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Aheer, A. K., Choupra, K., Jain, M., & Sharma, A. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). ResearchGate. [Link]
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Gomaa, A. M., & Ali, A. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886–910. [Link]
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Al-Wahaibi, L. H., Al-Issa, S. A., & El-Emam, A. A. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
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Sharma, S., & Kumar, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 469–502. [Link]
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Britton, J., Raston, C. L., & Weiss, D. T. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Chemical Communications, 58(74), 10397–10400. [Link]
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Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]
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Flood, D. T., Kent, S. B., & Vohidov, F. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]
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Rollando, R., & Pratiwi, D. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 11(8), 162–171. [Link]
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Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6296. [Link]
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Dembinski, R., & Szostak, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9577–9586. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Flood, D. T., Kent, S. B., & Vohidov, F. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Chembiochem, 19(19), 2036–2040. [Link]
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Catalyst Selection for Pyrazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions for catalyst selection in pyrazole synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Introduction: The Critical Role of the Catalyst
The synthesis of pyrazoles, a cornerstone of medicinal and agrochemical research, is highly dependent on the strategic selection of a catalyst. The catalyst not only dictates the reaction's efficiency but also influences its regioselectivity, substrate scope, and environmental footprint. This guide will navigate the complex landscape of catalyst options, from traditional acid catalysts to modern nanocatalysts, providing a framework for rational selection and optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning a pyrazole synthesis.
Q1: What are the most common starting materials for catalytic pyrazole synthesis?
The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] This reaction, often referred to as the Knorr pyrazole synthesis, is amenable to a wide range of catalysts.[2][3] Other notable methods include reactions involving α,β-unsaturated ketones, ynones, and multicomponent reactions.[1][4]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The decision hinges on the specific needs of your synthesis, balancing activity, selectivity, and practical considerations like cost and environmental impact.[6]
-
Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity under milder conditions due to better accessibility of active sites.[6] However, their removal from the reaction mixture can be challenging, often requiring extensive workup procedures.[6]
-
Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation by filtration and straightforward recycling.[6][7] This makes them a more sustainable and cost-effective choice for large-scale synthesis, though they may sometimes require more forcing reaction conditions.[6]
Q3: What are "green catalysts" and why are they gaining prominence in pyrazole synthesis?
Green catalysts are materials that facilitate more environmentally benign chemical processes.[6][8] Their use in pyrazole synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[6][8] Key examples include:
-
Recyclable catalysts: Solid-supported catalysts, magnetic nanoparticles, and certain ionic liquids that can be recovered and reused for multiple reaction cycles.[6][7][8]
-
Biocatalysts: Enzymes like lipases can catalyze pyrazole synthesis under mild conditions, often with high selectivity.[7][9][10]
-
Reactions in green solvents: Catalysts that are effective in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions.[6][8][11]
Q4: Are multicomponent reactions (MCRs) a good strategy for building pyrazole libraries?
Absolutely. MCRs, where three or more reactants combine in a single synthetic step, are exceptionally efficient for creating diverse libraries of complex molecules like pyrazoles.[6][7][12] The advantages include operational simplicity, high atom economy, and the ability to generate structural diversity in a time- and resource-efficient manner.[6][12] Many catalytic systems, particularly those employing green chemistry principles, are well-suited for MCRs.[7][12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during catalytic pyrazole synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The underlying cause can often be traced back to the catalyst's activity or the reaction conditions.
Initial Diagnostic Questions:
-
Is the catalyst appropriate for the specific substrates being used?
-
Have the reaction temperature and time been optimized?
-
Is the solvent suitable for the reaction?
-
Is the catalyst loading optimal?
Troubleshooting Workflow:
Caption: Troubleshooting logic for addressing low yields in pyrazole synthesis.
Detailed Solutions:
-
Catalyst Selection: For the classic Knorr synthesis (1,3-dicarbonyl + hydrazine), a simple acid catalyst like acetic acid or a Lewis acid such as scandium triflate (Sc(OTf)₃) can be highly effective.[13][14] If these fail, consider more specialized catalysts. For example, silver triflate (AgOTf) has shown high efficacy for the synthesis of 3-CF₃-pyrazoles.[1]
-
Reaction Conditions: Many pyrazole syntheses can be performed at room temperature, but some systems require heating.[1][15] Microwave irradiation can also be a powerful tool to accelerate reactions and improve yields.[16] The choice of solvent is also critical; while ethanol is common, greener alternatives like water are being increasingly used with appropriate catalysts.[11][13]
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. While a higher loading might seem intuitive for increasing yield, it can sometimes lead to unwanted side reactions or purification difficulties.[17] Start with a low loading (e.g., 1-5 mol%) and incrementally increase it.[18][19]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or by exposure to air or moisture.[20] Ensure that starting materials are pure and that the reaction is performed under an inert atmosphere if using an air-sensitive catalyst. Some heterogeneous catalysts can be regenerated through washing or calcination.[20]
Problem 2: Poor Regioselectivity
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is a common issue.
Controlling Regioselectivity:
The formation of regioisomers is a known challenge in the Knorr synthesis.[1] The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome.
-
Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either carbonyl group. The regioselectivity is governed by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.
-
Catalyst Influence: Certain catalysts can favor the formation of one regioisomer over the other. For instance, solid acid catalysts with defined pore structures can impart shape selectivity.
-
Temperature Control: In some cases, the reaction temperature can be tuned to favor the formation of a specific regioisomer.[21]
Experimental Protocol: Screening for Regioselectivity
-
Reactant Setup: In separate vials, combine the unsymmetrical 1,3-dicarbonyl (1 mmol) and the hydrazine derivative (1.1 mmol) in a chosen solvent (3 mL).
-
Catalyst Addition: To each vial, add a different catalyst (5 mol%). Test a range of catalysts, such as acetic acid, Sc(OTf)₃, nano-ZnO, and an organocatalyst like piperidine.
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60 °C) and monitor the progress by TLC or LC-MS.
-
Analysis: After completion, analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.
-
Optimization: Based on the results, select the catalyst that provides the highest regioselectivity and further optimize the reaction conditions (temperature, solvent, catalyst loading).
Problem 3: Catalyst Recovery and Reuse (for Heterogeneous Catalysts)
While a key advantage of heterogeneous catalysts is their reusability, researchers can encounter issues with catalyst deactivation or loss during recovery.
Best Practices for Catalyst Recycling:
-
Recovery: After the reaction, the catalyst should be recovered by simple filtration or, in the case of magnetic nanocatalysts, by using an external magnet.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts. Ethanol or ethyl acetate are often good choices.
-
Drying: Dry the catalyst thoroughly under vacuum before reusing it in a subsequent reaction.
-
Testing for Activity: To confirm that the catalyst has not lost significant activity, perform a new reaction with the recycled catalyst under the original optimized conditions and compare the yield and reaction time. Many studies report successful reuse for several cycles without significant loss of efficiency.[7]
Catalyst Selection Guide: A Comparative Overview
To aid in the selection process, the following table summarizes the performance of various catalyst types for pyrazole synthesis.
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Loading |
| Homogeneous Acid | Acetic Acid, p-TSA | Inexpensive, readily available. | Can require high temperatures, moderate yields. | Catalytic to stoichiometric |
| Homogeneous Metal | AgOTf, Sc(OTf)₃, Cu(OTf)₂ | High activity and selectivity, mild conditions.[1][4][13][15] | Difficult to remove, potential metal contamination. | 1-10 mol% |
| Heterogeneous Solid Acid | Amberlyst-70, Montmorillonite K10 | Easily separable, reusable, environmentally friendly.[1][4][11] | Can have lower activity than homogeneous counterparts. | 5-20 wt% |
| Heterogeneous Nanocatalyst | Nano-ZnO, Magnetic Nanoparticles (e.g., CoFe₂O₄) | High surface area, high activity, easy recovery (magnetic).[1][7][16] | Can be more expensive to synthesize. | 1-10 mol% |
| Organocatalyst | Piperidine, Proline, Secondary Amines | Metal-free, often mild conditions, can induce enantioselectivity.[22][23][24] | Can require higher catalyst loadings. | 5-20 mol% |
| Biocatalyst | Lipases (e.g., from Aspergillus niger) | Environmentally benign, mild conditions, high selectivity.[7][9] | Limited stability at high temperatures or in certain solvents. | Varies (e.g., mg scale) |
Concluding Remarks
The selection of an appropriate catalyst is a critical step that can significantly impact the success of pyrazole synthesis. By understanding the advantages and limitations of different catalyst systems and by employing a systematic approach to troubleshooting, researchers can optimize their synthetic routes to achieve high yields, desired regioselectivity, and improved sustainability. This guide provides a foundational framework for making informed decisions in your experimental design.
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- 16. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 21. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. globethesis.com [globethesis.com]
- 24. Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Technical Support Center: Navigating Unexpected Results in Pyrazole NMR Spectra
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the NMR spectroscopy of pyrazole-containing compounds. The unique electronic and structural properties of the pyrazole ring often give rise to spectra that can be complex and, at times, counterintuitive. This guide is designed to provide you with a clear, in-depth understanding of these phenomena and to offer practical, actionable solutions to troubleshoot your experimental results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, frequently encountered problems in pyrazole NMR analysis, providing explanations for the underlying causes and step-by-step guidance for their resolution.
Q1: Why do the 1H or 13C NMR signals for the 3- and 5-positions of my pyrazole appear broad, or as a single averaged signal, when I expect two distinct resonances?
This is a hallmark observation for N-unsubstituted pyrazoles and is most commonly due to annular tautomerism . The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. If this exchange rate is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms, leading to a coalescence of the signals for the C3/H3 and C5/H5 positions.[1][2]
Causality: The energy barrier for this proton transfer is often low, allowing for rapid interconversion at room temperature. The rate of this exchange is highly sensitive to environmental factors.
Troubleshooting Steps:
-
Low-Temperature NMR (VT-NMR): By decreasing the temperature of your NMR experiment, you can slow down the rate of proton exchange.[2][3] As the exchange rate decreases, you may reach the slow-exchange regime, where the distinct signals for each tautomer can be resolved. This is a powerful technique to confirm that tautomerism is the cause of the signal averaging.
-
Solvent Selection: The choice of solvent has a profound impact on the rate of tautomeric exchange.
-
Aprotic, non-polar solvents (e.g., CDCl3, C6D6) tend to slow down the exchange, favoring the observation of separate signals. In these solvents, pyrazoles may self-associate through hydrogen bonding.[3]
-
Protic or hydrogen-bond accepting solvents (e.g., DMSO-d6, CD3OD) can facilitate proton transfer, accelerating the exchange and leading to more pronounced signal averaging.[1][2]
-
-
Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives are typically locked into a single tautomeric form due to crystal packing forces.[1][2][4] A solid-state NMR spectrum can help identify the predominant tautomer in the solid phase, providing a valuable reference point for your solution-state data.
Q2: The N-H proton signal in my 1H NMR spectrum is extremely broad, or I can't see it at all. What is the reason for this?
The disappearance or significant broadening of the N-H proton signal is another common issue directly linked to chemical exchange and the properties of the nitrogen nucleus.[2][5]
Causality:
-
Intermolecular Proton Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic or basic impurities.[2][5] This rapid exchange prevents the nucleus from remaining in a consistent magnetic environment for a sufficient duration, leading to severe signal broadening, often to the point where the signal is lost in the baseline.
-
Quadrupolar Broadening: The 14N nucleus, which is the most abundant nitrogen isotope, has a nuclear quadrupole moment. This creates an efficient relaxation pathway for the attached proton, contributing to the broadening of the N-H signal.[2]
-
Solvent Exchange: In protic deuterated solvents like D2O or CD3OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering the proton signal invisible in the 1H NMR spectrum.[2]
Troubleshooting Steps:
-
Use a High-Purity, Dry Solvent: Meticulously dry your deuterated solvent to minimize exchange with residual water. Using a freshly opened ampule of solvent is recommended.
-
Vary the Sample Concentration: The rate of intermolecular exchange is concentration-dependent. Acquiring spectra at different concentrations may alter the appearance of the N-H signal.
-
Low-Temperature NMR: As with tautomerism, lowering the temperature can slow the rate of intermolecular proton exchange, potentially resulting in a sharper N-H signal.[6][7]
-
15N NMR Spectroscopy: If your research allows for isotopic labeling, using a 15N-labeled pyrazole can be highly informative. 15N is a spin-1/2 nucleus and does not exhibit quadrupolar broadening.[8][9] Observing 1H-15N coupling can provide definitive evidence of the proton's location and offer insights into the tautomeric equilibrium.
Q3: The coupling constants (J-values) in my substituted pyrazole are not what I predicted. How can I use this information?
Deviations from expected coupling constants can be a rich source of structural information. The magnitude of J-coupling, particularly three-bond couplings (3J), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[10][11]
Causality: The electronic nature of substituents and their steric bulk can influence the geometry of the pyrazole ring and the orientation of its substituents, leading to changes in dihedral angles and, consequently, the observed coupling constants.
Troubleshooting and Analysis Steps:
-
Verify Assignments with 2D NMR: Before interpreting coupling constants, ensure your proton assignments are correct. A COSY (Correlation Spectroscopy) experiment will confirm which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments will help assign protons to their respective carbons.
-
Use Karplus Equation for Conformational Analysis: For flexible substituents, the observed 3J values can be used to estimate the preferred conformation or the population of different rotamers.
-
Compare with Literature Values: Search for published NMR data of structurally similar pyrazoles. This can help you determine if your observed coupling constants are within a reasonable range for your proposed structure.
Frequently Asked Questions (FAQs)
Q: What are the typical 1H and 13C chemical shift ranges for a simple pyrazole?
While substituent and solvent effects can cause significant variations, the following table provides a general reference for unsubstituted pyrazole.
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| N-H | Highly variable, often broad (10-14 ppm) | - |
| C3-H / C5-H | ~7.6 (averaged due to tautomerism) | ~134 (averaged due to tautomerism) |
| C4-H | ~6.3 | ~105 |
| Note: Values are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[6][12] |
Q: How can I definitively assign the C3 and C5 carbons in an N-substituted pyrazole?
For N-substituted pyrazoles where tautomerism is not an issue, unambiguous assignment can still be challenging. The HMBC experiment is the most powerful tool for this purpose.
-
Look for 2-bond and 3-bond correlations from the protons of the N-substituent. For example, in an N-methyl pyrazole, the methyl protons will show a 3J correlation to the C5 carbon but not to the C3 carbon.
-
The H4 proton will show correlations to both C3 and C5, but the coupling constants may differ, providing additional clues.
Q: Can I use NMR to determine the major tautomer of my 3(5)-substituted pyrazole in solution?
Yes, this is a primary application of low-temperature NMR. By slowing the proton exchange, you can integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[3] The relative chemical shifts of the substituents and the ring carbons in the "frozen" tautomers can also be compared to N-methylated analogues to aid in assignment.[1]
Experimental Protocols
Protocol: Variable-Temperature (VT) NMR for Studying Tautomerism
This protocol outlines the steps to resolve averaged signals from tautomeric exchange.
-
Sample Preparation: Prepare a moderately concentrated sample (20-50 mM) of your pyrazole derivative in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d8, THF-d8, or methanol-d4). Ensure the solvent is dry.
-
Initial Room Temperature Spectrum: Acquire a standard 1H NMR spectrum at room temperature to serve as a baseline.
-
Temperature Decrementation: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature, monitoring for changes in chemical shifts, signal multiplicity, and linewidths. Continue lowering the temperature until you observe the splitting of the averaged signals into two distinct sets of signals, representing the two tautomers.
-
Data Analysis: Once the slow-exchange regime is reached, integrate the corresponding signals for each tautomer to determine their relative ratio.
Visualization of Concepts
Troubleshooting Workflow for Unexpected Pyrazole NMR Spectra
Caption: A decision-making workflow for troubleshooting common unexpected NMR results in pyrazole derivatives.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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Elguero, J., & Perez-Torralba, M. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 741-745. [Link]
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Alkort, I., Elguero, J., & Langer, U. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 163. [Link]
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Claramunt, R. M., López, C., García, M. Á., Elguero, J., & Alkorta, I. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 29(3), 447-455. [Link]
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Al-Jibori, S. A., Al-Okaily, A. A., & Al-Jibori, M. H. (2019). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
-
Aguilar-Parrilla, F., Cativiela, C., Elguero, J., & Fruchier, A. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 30(10), 939-946. [Link]
-
Claramunt, R. M., López, C., García, M. Á., Elguero, J., & Alkorta, I. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing. [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing. [Link]
-
Holzer, W., Kautsch, C., Laggner, C., Claramunt, R. M., Pérez-Torralba, M., Alkorta, I., & Elguero, J. (2004). On the tautomerism of N-substituted pyrazolones: 1,2-dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols. Molecules, 9(11), 947-966. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
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Al-Mashhadani, F. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
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Elguero, J., Faure, R., & Llinares, J. (1987). 15N NMR Spectroscope of Pyrazolines-2 and Their Salts. Spectroscopy Letters, 20(2), 123-130. [Link]
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Abboud, J. L. M., Boyer, G., Claramunt, R., & Elguero, J. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-a-Abboud-Boyer/f7d3e4c4e7b8b4a2e1e0a1b1e9c8e1e7e7d1c1b1]([Link]
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Begtrup, M., & Lars-Olof, K. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]
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SpectraBase. (n.d.). Pyrazole. SpectraBase. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. [Link]
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Al-Mashhadani, F. H. (2013). 1 H NMR spectrum of S 1 at different temperatures. ResearchGate. [Link]
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SpectraBase. (n.d.). Pyrazole - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]
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Robinson, K. L., Hightower, S., Chavis, I., Moore, A. M., & Ragain, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1688. [Link]
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Reddit. (2024). 1H NMR of pyrazole. r/chemhelp. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
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Al-Azzawi, A. M. J. (2014). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1054. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nigeria Nsukka. [Link]
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Holzer, W., Kautsch, C., Laggner, C., Claramunt, R. M., Pérez-Torralba, M., Alkorta, I., & Elguero, J. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Semantic Scholar. [Link]
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Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]
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University of California, Davis. (n.d.). V J-Coupling. Chemistry LibreTexts. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Wikipedia. (n.d.). J-coupling. Wikipedia. [Link]
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Technical Support Center: Resolving Regioisomeric Mixtures of Pyrazoles
Welcome to the technical support center for the resolution of pyrazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of isolating and characterizing pyrazole regioisomers. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshoot common experimental hurdles. Our focus is on explaining the causality behind our recommendations, ensuring you can adapt these principles to your unique chemical systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the formation and analysis of pyrazole regioisomers.
Q1: Why does my pyrazole synthesis yield a mixture of regioisomers?
Answer: The formation of regioisomeric mixtures is a common outcome in the synthesis of unsymmetrically substituted pyrazoles, most notably from the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The two nitrogen atoms in the hydrazine derivative possess distinct electronic and steric environments, and the two carbonyl groups of the diketone can exhibit different reactivities.
The reaction proceeds through a series of intermediates, and the initial nucleophilic attack can occur at either carbonyl group. Subsequent cyclization and dehydration lead to the two possible regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles). The final isomeric ratio is a delicate balance of several factors:
-
Electronic Effects: Electron-donating or withdrawing groups on both the hydrazine and the dicarbonyl substrate can influence the nucleophilicity of the nitrogens and the electrophilicity of the carbonyls, favoring one pathway over the other.
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach to a particular reaction site, thereby directing the reaction towards the less hindered pathway.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst (acid or base) can significantly alter the reaction kinetics and the stability of the intermediates, thus influencing the final regioisomeric ratio.[1] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase the preference for one regioisomer.[1]
Q2: What is the first and most critical step in tackling a regioisomeric mixture?
Answer: The foundational step is unambiguous structural characterization . Before attempting any separation, you must confirm that you indeed have a mixture of regioisomers and, if possible, identify the major and minor components. Attempting purification without a reliable analytical method is inefficient and can lead to the isolation of the wrong compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common tool for this purpose.[3][4][5][6]
-
1D ¹H NMR: Often, the proton signals, particularly those on the pyrazole ring or on substituents close to the ring, will have distinct chemical shifts for each isomer.[5][7] Integrating these distinct signals provides the isomeric ratio.[3][4]
-
2D NMR (NOESY/ROESY): When 1D spectra are ambiguous, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is definitive.[3][4][8] These experiments detect through-space correlations between protons. For example, a correlation between the N-substituent's protons and a proton on a C3-substituent will unambiguously identify the N1-isomer.[3][9]
-
¹³C NMR & HMBC: ¹³C NMR provides information on the carbon skeleton, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds.[8][10] This can be crucial for confirming assignments, especially in proton-deficient systems.[10][11]
Section 2: Troubleshooting Experimental Challenges
This section provides practical solutions to specific problems encountered during the separation and characterization of pyrazole regioisomers.
Problem 1: My pyrazole regioisomers are co-eluting or have very poor separation on silica gel column chromatography.
Answer: This is a very common issue. Pyrazole regioisomers often have similar polarities, making separation by standard silica gel chromatography challenging.[2] The key is to exploit the subtle differences in their physicochemical properties.
Workflow for Optimizing Chromatographic Separation
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Detailed Strategies:
-
Systematic Solvent Screening: Don't just rely on standard hexane/ethyl acetate systems. Create a small library of TLC plates with different solvent systems. The goal is to find a system that maximizes the difference in retention factor (ΔRf).
-
Vary Polarity: Test dichloromethane/methanol, toluene/ethyl acetate, or ethers (MTBE, Diethyl ether) in combination with alkanes.
-
Additives: Sometimes, adding a small amount of an acid (acetic acid) or a base (triethylamine) can improve peak shape and separation by interacting differently with the two basic nitrogen atoms of the pyrazole isomers.
-
-
Change the Stationary Phase: If silica gel fails, switch to a stationary phase with a different separation mechanism.
-
Reverse Phase (C18): Separation is based on hydrophobicity. The isomer that is slightly less polar and more "greasy" will be retained longer. This is often the first alternative to normal phase.
-
Alumina (Neutral or Basic): Alumina has different surface properties than silica and can sometimes provide the required selectivity.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an exceptionally powerful technique for separating isomers and is often considered a "green" chromatography method.[12] It uses supercritical CO₂ as the main mobile phase, which has properties between a liquid and a gas.[13][14]
-
Why it works: SFC often provides completely different ("orthogonal") selectivity compared to HPLC.[12] The low viscosity of the mobile phase allows for very fast and efficient separations.[13] It is particularly effective for chiral separations but is also a go-to technique for challenging achiral separations like regioisomers.[15]
-
Problem 2: I have isolated a pure compound, but I cannot definitively assign the structure as the N1- or N2-isomer.
Answer: This requires advanced characterization techniques that probe the spatial arrangement of atoms. While X-ray crystallography is the ultimate "gold standard" for structure determination, it requires high-quality crystals, which may not always be obtainable.[5][16][17] NMR provides the most practical and powerful solution in the absence of a crystal structure.
Protocol: Unambiguous Structure Assignment using 2D NOESY NMR
-
Sample Preparation: Prepare a reasonably concentrated sample (~5-10 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C spectra first to ensure sample purity and to assign all simple resonances.
-
Setup the NOESY Experiment:
-
Use a standard noesygpph (or similar) pulse sequence on the spectrometer.
-
Key Parameter - Mixing Time (d8): This is the most critical parameter. It is the time allowed for the Nuclear Overhauser Effect (magnetization transfer) to occur. A good starting point is a mixing time equal to the T1 relaxation time of a key proton. If T1 is unknown, run a series of NOESY experiments with mixing times of 300ms, 500ms, and 800ms.
-
-
Data Processing and Analysis:
-
Process the 2D data using the spectrometer software.
-
Look for key cross-peaks. For a 1,3,5-substituted pyrazole, you are looking for a correlation between the protons of the N1-substituent and the protons of the C5-substituent. The absence of a correlation to the C3-substituent's protons confirms the N1-regioisomer. The opposite would be true for the N2-isomer.[3][8]
-
Visualizing Isomer Differentiation
Caption: NOESY correlations differentiate N1 and N2 pyrazole regioisomers.
Problem 3: My yields are good, but separation is tedious. Can I improve the regioselectivity of the synthesis itself?
Answer: Absolutely. Preventing the formation of the undesired isomer is far more efficient than removing it later. This is a central goal in modern organic synthesis.[18][19]
Strategies for Regioselective Synthesis:
| Strategy | Principle | Advantages | Considerations |
| Steric Directing Groups | Introduce a bulky group on the hydrazine (e.g., using α-halomethylsilanes as masked methylating agents) to force the reaction to the less hindered carbonyl.[20][21] | Can provide excellent N1-selectivity (>99:1).[21] | Requires an additional step to install/remove the directing group. |
| Electronic Control | Use substrates where the two carbonyls have vastly different electronic properties (e.g., a keto-ester vs. a diketone). The more electrophilic carbonyl will react preferentially. | Can be highly effective and atom-economical. | Substrate-dependent; not always possible to modify the target molecule's precursors. |
| Catalyst/Solvent Control | Modify reaction conditions. As mentioned, solvents like TFE can enhance selectivity.[1] Specific catalysts can also favor one reaction pathway. | Simple to implement; does not require changing the substrates. | Often requires extensive screening and may only provide modest improvements in selectivity. |
| Stepwise/Alternative Synthesis | Employ synthetic routes that avoid the 1,3-dicarbonyl + hydrazine condensation, such as [3+2] cycloaddition reactions, which can offer high regioselectivity.[2][22] | Can provide single isomers, completely avoiding separation issues. | May require more complex starting materials and multi-step sequences. |
Section 3: References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics - ACS Publications. [Link]
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Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 68, 1990.
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Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Publishing. [Link]
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Structure Elucidation of a Pyrazolo[5][22]pyran Derivative by NMR Spectroscopy. PubMed Central. [Link]
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Structure Elucidation of a Pyrazolo[5][22]pyran Derivative by NMR Spectroscopy. Molecules 2007, 12, 1116-1124. [Link]
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How to separate these regioisomers? Reddit. [Link]
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(a) 2D NOESY H¹NMR of compounds 18a showing correlation between the... ResearchGate. [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]
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Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. NIH. [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]
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N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
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Recent Advances in Supercritical Fluid Chromatography. Research Journal of Science and Technology. [Link]
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Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers. PubMed. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. [Link]
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N-methylation of pyrazole. Reddit. [Link]
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Synthesis and crystal structures of N-substituted pyrazolines. PubMed. [Link]
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N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
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Supercritical Fluid Chromatography Demystified: A Chat with Experts. YouTube. [Link]
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The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, C22H10Br4N4O3S. ORCA - Cardiff University. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid: Method Validation and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Core and the Utility of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid, in particular, is a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The precise arrangement of the phenyl and carboxylic acid substituents on the pyrazole ring dictates its chemical reactivity and biological interactions, making the validation of its synthetic routes a critical endeavor for researchers.
This guide provides an in-depth comparison of two primary synthetic methodologies for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, and scalability. This document is intended to serve as a practical resource for chemists in research and development, enabling informed decisions in the synthesis of this important chemical entity.
Methodology 1: The Knorr Pyrazole Synthesis - A Classic and Versatile Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[2][3] This method involves the condensation of a β-ketoester with a hydrazine, followed by cyclization and dehydration to form the pyrazole ring. For the synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a key intermediate is a 1,3-dicarbonyl compound bearing the desired phenyl substituents.
Causality of Experimental Choices in the Knorr Synthesis
The regioselectivity of the Knorr synthesis is a critical consideration. The initial reaction can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound. In the synthesis of 1,5-disubstituted pyrazoles, the choice of the β-ketoester and the reaction conditions are paramount in directing the cyclization to yield the desired isomer. The use of a sterically hindered base in a "one-pot" procedure involving a Claisen condensation to generate the β-ketoester in situ, followed by the Knorr cyclization, has been shown to be an effective strategy for controlling regiochemistry and improving overall efficiency.[4]
Experimental Protocol: Knorr Synthesis of Ethyl 1,5-Diphenyl-1H-pyrazole-4-carboxylate
This protocol outlines the synthesis of the ethyl ester of the target molecule, which can then be hydrolyzed to the carboxylic acid.
Step 1: Synthesis of Ethyl 2-benzoyl-3-phenyl-3-oxopropanoate (a 1,3-dicarbonyl precursor)
This precursor is not commercially available and needs to be synthesized. A common method is the Claisen condensation between ethyl benzoylacetate and benzoyl chloride.
Step 2: Cyclization with Phenylhydrazine
-
To a solution of ethyl 2-benzoyl-3-phenyl-3-oxopropanoate (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Dissolve the ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with water, and dried.
Methodology 2: Vilsmeier-Haack Formylation and Subsequent Oxidation - A Route to the 4-Carboxy Moiety
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[5] This method can be adapted to synthesize pyrazole-4-carbaldehydes, which are then readily oxidized to the corresponding carboxylic acids. While this approach is more commonly employed for the synthesis of 1,3-disubstituted pyrazoles, modifications in the starting materials can potentially lead to the 1,5-isomer. For the purpose of this guide, we will present the well-established protocol for the analogous 1,3-diphenyl-1H-pyrazole-4-carboxylic acid to illustrate the methodology, as a direct and validated protocol for the 1,5-isomer via this route is less commonly reported. This serves as a valuable comparative alternative.
Causality of Experimental Choices in the Vilsmeier-Haack Approach
The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a potent electrophile. The reaction proceeds through the formation of a phenylhydrazone from a ketone, which then undergoes cyclization and formylation. The subsequent oxidation of the aldehyde to a carboxylic acid is a standard and high-yielding transformation.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Dissolve acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-3 hours.
-
The resulting phenylhydrazone often precipitates from the solution and can be collected by filtration.
Step 2: Vilsmeier-Haack Formylation
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3-4 equivalents) to N,N-dimethylformamide (DMF) (5-6 equivalents) with stirring.
-
To this Vilsmeier reagent, add the acetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.
-
The precipitated 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and dried.
Step 3: Oxidation to 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Suspend the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like acetone.
-
Add a solution of an oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), dropwise at room temperature.
-
Stir the mixture until the aldehyde is completely oxidized (monitored by TLC).
-
Work-up the reaction mixture according to the oxidizing agent used. For potassium permanganate, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.
-
The crude product is purified by recrystallization.
Comparative Analysis of Synthetic Methods
| Parameter | Knorr Pyrazole Synthesis | Vilsmeier-Haack Formylation & Oxidation |
| Starting Materials | β-Ketoester (or precursors), Phenylhydrazine | Ketone, Phenylhydrazine, POCl₃, DMF, Oxidizing Agent |
| Regioselectivity | Can be controlled by precursor design and reaction conditions. | Primarily yields the 1,3-isomer unless specific precursors are used. |
| Number of Steps | Typically 2-3 steps (if precursor is synthesized). | 3 steps. |
| Reaction Conditions | Generally moderate (reflux in ethanol). | Requires careful temperature control, especially during Vilsmeier reagent formation. |
| Yields | Moderate to good, depending on the substrate. | Generally good to excellent yields for each step. |
| Scalability | Readily scalable. | Scalable, but handling of POCl₃ requires caution. |
| Atom Economy | Generally good. | Lower due to the use of stoichiometric reagents like POCl₃ and oxidizing agents. |
Validation of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
The identity and purity of the synthesized 1,5-diphenyl-1H-pyrazole-4-carboxylic acid must be confirmed through rigorous analytical techniques.
Physicochemical Properties
-
CAS Number: 98700-53-9
-
Molecular Formula: C₁₆H₁₂N₂O₂
-
Molecular Weight: 276.28 g/mol
-
Appearance: White to off-white solid.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for similar pyrazole carboxylic acids varies, but a consistent value should be obtained for a pure sample. For instance, the closely related 1-phenyl-1H-pyrazole-4-carboxylic acid has a melting point of 222-227 °C.[6]
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the two phenyl rings and the pyrazole ring proton. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm). Aromatic protons will appear in the range of 7-8 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the carbons of the pyrazole ring, and the carbons of the two phenyl rings.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[7] A strong C=O stretching absorption for the carbonyl group will be observed around 1700 cm⁻¹.[8] Characteristic C-H stretching and bending vibrations for the aromatic rings will also be present.
Workflow and Pathway Diagrams
Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Vilsmeier-Haack Pathway
Caption: Pathway for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid via the Vilsmeier-Haack reaction.
Conclusion and Recommendations
Both the Knorr synthesis and the Vilsmeier-Haack formylation followed by oxidation represent viable pathways for the synthesis of diphenyl-pyrazole-4-carboxylic acids. The choice of method will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired regioselectivity, and scale of the reaction.
-
The Knorr synthesis offers a direct and versatile route to the 1,5-diphenyl isomer, provided a suitable 1,3-dicarbonyl precursor can be accessed. Its generally milder conditions and good atom economy make it an attractive option for larger-scale synthesis.
-
The Vilsmeier-Haack approach is a reliable method for introducing a formyl group at the 4-position of the pyrazole ring, which can then be easily oxidized. While it is well-established for the 1,3-isomer, its application to the 1,5-isomer would require further investigation into suitable starting materials.
References
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Request PDF. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]
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MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]
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Chemchart. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
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A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including celecoxib (Celebrex®), an anti-inflammatory drug, and various agents with anticancer, antimicrobial, and anticonvulsant properties. The quest for faster, more efficient, and sustainable synthetic routes has led to a critical evaluation of traditional methods against modern technologies.
This guide provides an in-depth, data-driven comparison of conventional reflux heating and modern microwave-assisted organic synthesis (MAOS) for the preparation of pyrazoles. We will delve into the underlying principles of each technique, present comparative experimental data, and offer detailed protocols to empower you, the scientist, to make informed decisions that accelerate your research and development workflows.
The Underpinning Principles: A Tale of Two Heating Methods
The fundamental difference between conventional and microwave synthesis lies in the mechanism of energy transfer. This distinction is the primary driver for the dramatic differences observed in reaction times, yields, and overall efficiency.
Conventional Synthesis: The Surface-to-Core Approach
Traditional pyrazole synthesis, often a variation of the Knorr pyrazole synthesis, typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] This reaction is facilitated by heating the mixture under reflux for extended periods.
The heating mechanism relies on an external source, such as an oil bath or heating mantle, which transfers thermal energy through the walls of the reaction vessel to the solvent and, finally, to the reactants.[2] This process, dependent on the thermal conductivity of the materials, is inherently slow and can create significant temperature gradients within the reaction mixture. The vessel walls are often hotter than the bulk of the solution, which can sometimes lead to the degradation of sensitive compounds or the formation of unwanted side products.[3]
Microwave-Assisted Synthesis (MAOS): Direct and Volumetric Heating
Microwave chemistry utilizes the ability of a solvent or reactant to absorb microwave energy and convert it into heat.[4] This heating occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat instantly and uniformly throughout the bulk of the solution.[3][5]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this movement results in collisions and energy loss in the form of heat.[4]
Crucially, microwaves heat the reaction mixture directly and volumetrically, bypassing the slow process of thermal conduction.[6] This leads to a rapid and uniform rise in temperature, which is the main reason for the dramatic acceleration of reaction rates.[2][3]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Source(s) |
| Reaction Time | 2 hours | 5 minutes | [7][8][9] |
| 7-9 hours | 9-10 minutes | [10] | |
| > 24 hours | 2-4 minutes | [11][12] | |
| Yield | 72-90% | 91-98% | [7][8][9] |
| Lower than microwave method | 79-92% improvement in product yield | [10] | |
| 48-85% (Oxidation step) | 62-92% (Oxidation step) | [8][9] | |
| Typical Temperature | 75°C - Reflux (~118°C) | 60°C - 120°C | [7][8][9] |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | [7] |
| Heating Mechanism | Conduction (surface heating) | Dielectric heating (volumetric) | [2][3] |
| Green Chemistry | Higher energy use, longer times | Reduced energy, faster, solvent-free potential | [13][2] |
The data unequivocally shows that MAOS offers a significant advantage in both speed and efficiency. For drug development professionals, this translates to faster synthesis of compound libraries, quicker structure-activity relationship (SAR) studies, and an overall acceleration of the drug discovery pipeline.[13]
Visualization of Synthetic Workflows
The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. The following diagrams illustrate the general workflows and the decision logic for choosing a method.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Experimental Protocols
To provide a practical context, detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures for the synthesis of phenyl-1H-pyrazoles.[7][8][9]
Protocol 1: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
Materials:
-
Aryl hydrazine
-
β-Ketoester
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve the appropriate aryl hydrazine (1.0 eq) and β-ketoester (1.0 eq) in absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approx. 75-80°C) with continuous stirring for 2 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the final phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
Materials:
-
Aryl hydrazine
-
β-Ketoester
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
10 mL microwave reaction vessel with a snap cap and septum
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vessel, combine the appropriate aryl hydrazine (1.0 eq) and β-ketoester (1.0 eq) in absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Seal the vessel securely and place it in the cavity of the microwave reactor.
-
Irradiate the mixture under stirring at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the irradiation is complete, the vessel is automatically cooled to a safe handling temperature by the instrument.
-
Remove the solvent under reduced pressure.
-
Purify the product as described in the conventional method. The purity is often higher, requiring less intensive purification.
Trustworthiness and Causality: Why MAOS Excels
The self-validating nature of these protocols lies in the expected outcomes: MAOS will consistently produce the desired pyrazole in a fraction of the time and with higher purity and yield compared to the conventional method.[8][9] The causality behind this enhanced performance is multi-faceted:
-
Rapid, Uniform Heating: By eliminating the need for thermal conduction, microwave energy brings the reaction to the target temperature almost instantaneously, minimizing the time available for side reactions to occur.[3]
-
Selective Heating: In heterogeneous mixtures, microwaves can selectively heat polar reactants or catalysts, creating localized "hot spots" that can further accelerate reactions without degrading the bulk mixture.[4]
-
Overcoming Activation Barriers: The powerful and instantaneous energy transfer can help molecules overcome high activation energy barriers more efficiently, sometimes leading to different product selectivities compared to conventional heating.[3]
While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an indispensable tool for researchers in drug discovery and development, where rapid lead optimization is paramount.[6][10]
References
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Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: [Link]
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Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available at: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]
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Comparison between conventional, grinding, and microwave synthesis of methylpyrazoles as VEGFR-2/HSP90 dual inhibitors. Taylor & Francis Online. Available at: [Link]
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Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. Available at: [Link]
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Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. Available at: [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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A Comparative Analysis of the Biological Activities of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid and Celecoxib: A Guide for Researchers
In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has proven to be a remarkably versatile and fruitful starting point. The commercial success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has cemented the importance of 1,5-diarylpyrazole derivatives in medicinal chemistry. This guide provides a detailed comparative analysis of the biological activity of a structurally related yet distinct pyrazole derivative, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structural nuances that dictate biological activity, supported by experimental data and detailed protocols for comparative evaluation.
Structural and Mechanistic Divergence: More Than Just a Pyrazole Core
At first glance, both 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and celecoxib share a common 1,5-diarylpyrazole core. However, a closer inspection of their chemical structures reveals critical differences that fundamentally alter their interaction with biological targets.
Celecoxib , chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a diaryl-substituted pyrazole.[1] Its mechanism of action is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that are integral to the pain and inflammation pathway.[1][2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature that distinguishes it from many traditional NSAIDs and is thought to reduce the risk of certain gastrointestinal side effects.[3] The sulfonamide side chain of celecoxib is crucial for its selective binding to a hydrophilic region near the active site of the COX-2 enzyme.[2]
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid , on the other hand, lacks the defining trifluoromethyl and sulfonamide moieties of celecoxib. The presence of a carboxylic acid group at the 4-position of the pyrazole ring suggests a different mode of interaction with biological targets. While some pyrazole derivatives are known to possess anti-inflammatory properties, the absence of the key structural features for selective COX-2 inhibition in 1,5-diphenyl-1H-pyrazole-4-carboxylic acid implies that its biological activity profile is likely to be distinct from that of celecoxib.
Comparative Biological Activity: A Focus on COX-2 Inhibition
The primary therapeutic effect of celecoxib is derived from its potent and selective inhibition of COX-2.[2][3] To objectively compare the biological activity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with celecoxib, a quantitative assessment of their COX-1 and COX-2 inhibitory activities is paramount.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | Data not available | Data not available | Data not available |
| Table 1: Comparative in vitro COX inhibitory activity. IC50 values for celecoxib are from studies on human peripheral monocytes.[4] Data for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not currently available in the public domain. |
The lack of published data on the direct COX inhibitory activity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid necessitates a predictive analysis based on the extensive structure-activity relationship (SAR) studies of 1,5-diarylpyrazole derivatives.[5] These studies consistently highlight the importance of a sulfonamide or a similar hydrogen-bonding group on one of the phenyl rings for potent and selective COX-2 inhibition. The carboxylic acid moiety in 1,5-diphenyl-1H-pyrazole-4-carboxylic acid may confer some anti-inflammatory properties through other mechanisms, but it is unlikely to exhibit the high-affinity, selective COX-2 inhibition characteristic of celecoxib.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of these two compounds, a series of well-established in vitro assays are recommended. The following protocols provide a framework for a comprehensive comparative study.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibitory potential of the test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The initial rate of oxidation of a chromogenic substrate is monitored spectrophotometrically in the presence and absence of the test compounds.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of ovine COX-1 and human recombinant COX-2 enzymes in the Tris-HCl buffer.
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
Prepare a stock solution of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) in DMSO.
-
Prepare stock solutions of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and celecoxib (positive control) in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer.
-
Add 10 µL of hematin (cofactor).
-
Add 10 µL of the respective enzyme solution (COX-1 or COX-2).
-
Add 10 µL of the test compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately add 20 µL of the colorimetric substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of the compounds on a relevant cell line (e.g., human macrophages or fibroblasts).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media and conditions until they reach about 80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and celecoxib in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability).
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Experimental workflow for comparative biological evaluation.
Concluding Remarks and Future Directions
The comparative analysis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and celecoxib underscores the profound impact of subtle structural modifications on biological activity. While both molecules are built upon a pyrazole framework, the absence of the key sulfonamide pharmacophore in the former suggests a likely divergence from celecoxib's potent and selective COX-2 inhibitory mechanism.
The provided experimental protocols offer a robust framework for elucidating the precise biological activity profile of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. The resulting data will be instrumental in determining its potential as an anti-inflammatory agent and will provide valuable insights into the structure-activity relationships of pyrazole-4-carboxylic acid derivatives. Further investigations could also explore other potential mechanisms of anti-inflammatory action, such as the inhibition of pro-inflammatory cytokines or other enzymes in the inflammatory cascade. Such studies will be crucial in guiding the future development of novel pyrazole-based therapeutics with improved efficacy and safety profiles.
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Kawai, S., Nishida, S., Kato, M., Furumaya, Y., Okamoto, R., & Koshino, T. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 49(5), 231–235. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
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The Ascendant Role of Pyrazole Derivatives in Antimicrobial Drug Discovery: A Comparative Analysis
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective therapeutic options. Among the plethora of heterocyclic compounds, the pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable and diverse biological activities.[1][2] This guide provides a comprehensive comparative study of various pyrazole derivatives as antimicrobial agents, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation.
The Pyrazole Core: A Foundation for Antimicrobial Potency
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This fundamental structure serves as a versatile template for chemical modifications, allowing for the synthesis of a vast library of derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The adaptability of the pyrazole ring system enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of new antimicrobial drugs.
A Comparative Look at Antimicrobial Efficacy
The antimicrobial potency of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. This section provides a comparative analysis of different classes of pyrazole derivatives, supported by Minimum Inhibitory Concentration (MIC) data against a panel of clinically relevant microorganisms. Lower MIC values are indicative of higher antimicrobial potency.
Pyrazole-Thiazole Hybrids: A Synergistic Combination
The hybridization of the pyrazole scaffold with other heterocyclic rings, such as thiazole, has proven to be a fruitful strategy in enhancing antimicrobial activity.[4][5] These hybrid molecules often exhibit a broader spectrum of activity and increased potency compared to their individual components.
| Compound Class | Derivative Example | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Pyrazole-Thiazole | Thiazolo-pyrazole derivative | 4 | 16 | - | [6] |
| Pyrazole-Thiazole | Pyrazolyl-thiazole derivative | - | - | >62.5 | [7] |
| Pyrazole-Thiazole | Pyrazolo[5,1-b]thiazole | >100 | >100 | >100 | [5] |
Note: '-' indicates data not available in the cited sources.
The data suggests that the specific linkage and substitution patterns on both the pyrazole and thiazole rings are critical in determining the antimicrobial spectrum and potency. For instance, some tethered thiazolo-pyrazole derivatives have shown remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA).[6]
Pyrazole-Imidazothiadiazole Hybrids
Another promising class of pyrazole derivatives involves the fusion with imidazothiadiazole moieties. These compounds have demonstrated significant and, in some cases, highly selective antimicrobial activity.
| Compound Class | Derivative Example | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Multi-drug resistant strains MIC (µg/mL) | Reference |
| Pyrazole-Imidazothiadiazole | Compound 21c | - | - | 0.25 | [8] |
| Pyrazole-Imidazothiadiazole | Compound 23h | - | - | 0.25 | [8] |
The exceptional potency of compounds 21c and 23h against multi-drug resistant strains, with MIC values as low as 0.25 µg/mL, underscores the potential of this particular hybrid scaffold.[8]
Other Notable Pyrazole Derivatives
A wide array of other pyrazole derivatives, including those incorporating coumarin, pyrimidine, and pyran moieties, have also been investigated for their antimicrobial properties.
| Compound Class | Derivative Example | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| Coumarin-pyrazole | Coumarin-substituted pyrazole | 1.56-6.25 | 1.56-6.25 | [6] |
| Pyrano[2,3-c] pyrazole | Compound 5c | - | - | [9] |
The broad range of MIC values observed across these different classes highlights the importance of specific structural features in dictating antimicrobial efficacy.
Unraveling the Mechanism of Action: DNA Gyrase Inhibition
A key mechanism through which many pyrazole derivatives exert their antibacterial effect is the inhibition of DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By binding to DNA gyrase, these compounds prevent the resealing of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[1]
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.
Experimental Protocols for Antimicrobial Evaluation
The determination of a compound's antimicrobial activity is a cornerstone of drug discovery. The following protocols outline the standardized methods for assessing the efficacy of pyrazole derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to quantify the in vitro antimicrobial activity of a compound.[1]
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
-
Caption: Workflow of the broth microdilution method for MIC determination.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.
-
Substitution at the N1 position: The nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. Bulky aromatic or heteroaromatic groups can enhance binding to the target enzyme.
-
Substituents at C3 and C5: The groups at the C3 and C5 positions play a critical role in modulating the electronic and steric properties of the molecule, which can affect its interaction with the active site of the target. For instance, the presence of trifluoromethyl groups has been associated with potent activity against drug-resistant bacteria.
-
Hybridization with other heterocycles: As discussed earlier, fusing the pyrazole ring with other heterocyclic systems like thiazole or imidazothiadiazole can lead to a synergistic enhancement of antimicrobial activity.[4][8] This is likely due to the introduction of additional binding interactions with the target or altered physicochemical properties that improve cell penetration.
Conclusion
Pyrazole derivatives represent a highly promising and versatile class of antimicrobial agents. Their broad spectrum of activity, including efficacy against drug-resistant pathogens, makes them a focal point of current drug discovery efforts. The ability to readily modify the pyrazole scaffold allows for extensive SAR studies, paving the way for the rational design of next-generation antimicrobial drugs. The continued exploration of novel pyrazole-based hybrids, coupled with a deeper understanding of their mechanisms of action, holds the key to addressing the growing threat of antimicrobial resistance.
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Kumar, A., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]
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Abdel-Wahab, B. F., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]
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El-Sayed, W. M., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 22(7), 1083. [Link]
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Unknown Author. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]
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Sharma, A., et al. (2022). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. OUCI. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 61(Special Issue), 1-10. [Link]
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Li, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 16(1), 1-16. [Link]
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Bansal, A. (2019). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. [Link]
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Popiołek, Ł. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6539. [Link]
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El-Shehry, M. F., et al. (2016). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 21(5), 624. [Link]
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Bouyahya, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of therapeutic agents have been built.[1][2][3] Among these, the 1,5-diphenyl-1H-pyrazole-4-carboxylic acid core has emerged as a particularly intriguing template for the development of novel anti-inflammatory and anticancer agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of compounds, synthesizing data from numerous studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of chemical modifications on biological activity, supported by experimental data and detailed protocols, to illuminate the path toward more potent and selective therapeutic candidates.
The 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation
The 1,5-diphenyl-1H-pyrazole-4-carboxylic acid moiety possesses a unique three-dimensional arrangement of two phenyl rings and a carboxylic acid group around a central pyrazole core. This arrangement allows for diverse interactions with biological targets. The phenyl rings can be functionalized to modulate properties such as lipophilicity, electronic effects, and steric bulk, while the carboxylic acid group provides a key site for hydrogen bonding and potential prodrug strategies.[4][5] The versatility of this scaffold has led to the exploration of its derivatives against a range of diseases, most notably those involving inflammation and cancer.[6][7]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid analogs is exquisitely sensitive to the nature and position of substituents on the phenyl rings and modifications of the carboxylic acid group. A systematic exploration of these modifications has revealed key insights into the molecular features that govern potency and selectivity.
The N1-Phenyl Ring: A Key Determinant of Activity
Substituents on the N1-phenyl ring play a crucial role in modulating the biological activity of these pyrazole derivatives.
-
Anti-inflammatory Activity (COX-2 Inhibition): For analogs designed as cyclooxygenase-2 (COX-2) inhibitors, the presence of a sulfonamide or methylsulfonyl group at the para-position of the N1-phenyl ring is a well-established pharmacophore, famously exemplified by the selective COX-2 inhibitor Celecoxib.[8] This group is thought to interact with a secondary pocket in the COX-2 enzyme, contributing to its selectivity over COX-1.
-
Anticancer Activity: In the context of anticancer activity, various substitutions on the N1-phenyl ring have been explored. Electron-withdrawing groups, such as halogens, can enhance cytotoxic activity against certain cancer cell lines.
The C5-Phenyl Ring: Fine-Tuning Potency
The C5-phenyl ring offers another critical site for modification to optimize biological activity.
-
Anti-inflammatory Activity: Small, electron-donating groups, such as a methyl group at the para-position, have been shown to be beneficial for COX-2 inhibitory activity.[8] This is observed in the structure of Celecoxib, which features a p-tolyl group at the C5-position.
-
Anticancer Activity: The substitution pattern on the C5-phenyl ring can significantly impact anticancer potency. For instance, the presence of halogen atoms or methoxy groups has been shown to influence cytotoxicity, with the optimal substitution varying depending on the specific cancer cell line being targeted.
The C4-Carboxylic Acid Moiety: A Gateway to Diverse Interactions and Prodrug Strategies
The carboxylic acid group at the C4 position is a key functional handle that can be modified to alter the physicochemical properties and biological activity of the parent compound.
-
Ester and Amide Derivatives: Conversion of the carboxylic acid to its corresponding esters or amides can modulate lipophilicity and cell permeability.[4][9] This strategy has been employed to create prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid.[4] The nature of the alcohol or amine used for esterification or amidation can also introduce new points of interaction with the biological target. For example, amide derivatives of pyrazole carboxylic acids have been investigated as carbonic anhydrase inhibitors.[4]
-
Impact on Activity: The free carboxylic acid is often crucial for certain biological activities, such as the inhibition of some enzymes where it may act as a key binding group. However, in other cases, its conversion to an ester or amide can lead to enhanced potency, potentially due to improved cellular uptake or interactions with different binding pockets.[9]
Comparative Biological Activity
The following tables summarize the in vitro biological activity of representative 1,5-diphenyl-1H-pyrazole-4-carboxylic acid analogs and related derivatives against various targets and cell lines. This data, compiled from multiple studies, allows for a direct comparison of the effects of different structural modifications.
Table 1: Anticancer Activity of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid Analogs
| Compound | R1 (N1-Phenyl) | R2 (C5-Phenyl) | R3 (C4-Position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -H | -COOH | MDA-MB-231 | 30.6 | [6] |
| 1b | -H | -H | -COOH | HCT116 | >50 | [1] |
| 2a | 4-SO2NH2 | 4-CH3 | -CF3 | A549 | - | [10] |
| 2b | 4-SO2NH2 | 4-CH3 | -CF3 | HepG2 | - | [10] |
| 3a | -H | -H | -CONH-(4-pyridyl) | Huh7 | 1.6 | [1] |
| 3b | -H | -H | -CONH-(2-chloro-4-pyridinyl) | HCT116 | 1.1 | [1] |
Table 2: Anti-inflammatory Activity of 1,5-Diarylpyrazole Analogs
| Compound | R1 (N1-Phenyl) | R2 (C5-Phenyl) | R3 (C3-Position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-SO2NH2 | 4-CH3 | -CF3 | 15 | 0.04 | 375 | [8] |
| Analog 4a | 4-SO2CH3 | 4-F | -H | >100 | 0.24 | >417 | [10] |
| Analog 4b | 4-SO2NH2 | 4-OCH3 | -H | 7.8 | 0.44 | 18 | [10] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid analogs.
Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
A common synthetic route to the 1,5-diphenyl-1H-pyrazole-4-carboxylic acid scaffold involves the condensation of a β-ketoester with phenylhydrazine, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl benzoylacetate (1 equivalent) in glacial acetic acid, add phenylhydrazine (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
-
Dissolve the ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry to yield the final product.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX-2) to the enzyme-inhibitor mixture.
-
Prostaglandin Measurement: After a defined incubation period (e.g., 10 minutes at 37°C), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid analogs are mediated through their interaction with specific cellular signaling pathways.
Inhibition of Cyclooxygenase (COX) Pathway in Inflammation
A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of the COX enzymes, particularly the inducible isoform, COX-2.[8] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa and platelet function. This selectivity is a key factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by 1,5-diarylpyrazole analogs.
Modulation of AMPK Signaling in Cancer
Recent studies have suggested that some pyrazole derivatives can exert their anticancer effects by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[4] AMPK is a crucial cellular energy sensor that plays a key role in regulating metabolism and cell growth.[11] In cancer cells, the activation of AMPK can lead to the inhibition of anabolic pathways required for cell proliferation and the induction of apoptosis. 1H-pyrazole-4-carboxylic acid derivatives have been shown to upregulate the AMPK signaling pathway, leading to inhibited cell viability in gastric cancer cell lines.[4]
Caption: Modulation of the AMPK signaling pathway by pyrazole derivatives in cancer cells.
Conclusion and Future Directions
The 1,5-diphenyl-1H-pyrazole-4-carboxylic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The extensive structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, offering a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.
Future research in this area should focus on several key aspects:
-
Exploration of Novel Substitutions: The synthesis and evaluation of analogs with a wider range of substituents on the phenyl rings and diverse modifications of the carboxylic acid moiety will likely uncover new compounds with improved potency and selectivity.
-
Elucidation of Novel Mechanisms of Action: While the roles of COX-2 and AMPK are becoming clearer, further investigation into other potential molecular targets and signaling pathways will provide a more complete understanding of the pharmacological effects of these compounds.
-
Development of Multi-Targeted Agents: The inherent versatility of the pyrazole scaffold could be leveraged to design single molecules that modulate multiple targets, a promising strategy for the treatment of complex diseases like cancer.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid analogs, paving the way for the development of the next generation of innovative medicines.
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An In Vitro Performance Analysis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide
Abstract
Rationale for In Vitro Profiling of Pyrazole Derivatives
In vitro testing represents the critical first step in the drug discovery cascade. It allows for rapid, cost-effective screening of compounds to determine biological activity, establish a preliminary safety profile, and elucidate the mechanism of action before committing to more complex and resource-intensive in vivo studies.
-
COX-1: Constitutively expressed and responsible for homeostatic functions, such as protecting the gastric mucosa.
-
COX-2: Inducible and upregulated at sites of inflammation, its activity leads to the production of pro-inflammatory prostaglandins.[7][9]
Therefore, the ideal anti-inflammatory pyrazole derivative would exhibit high selectivity for COX-2 over COX-1, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9] Our in vitro testing strategy is designed to assess both the potency of COX-2 inhibition and the compound's general cellular toxicity.
Comparative Compound Selection
To contextualize the performance of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (termed "Test Compound" hereafter), we have selected two key comparators:
-
Celecoxib (Positive Control): A highly selective COX-2 inhibitor and a widely prescribed anti-inflammatory drug.[5][8] Its 1,5-diarylpyrazole structure makes it an ideal benchmark for assessing the potency and selectivity of our Test Compound.[5]
-
Vehicle Control (Negative Control): Typically Dimethyl Sulfoxide (DMSO), the solvent used to dissolve the test compounds. This control is essential to ensure that any observed effects are due to the compound itself and not the solvent.
Core In Vitro Assay Protocols & Methodologies
A logical, tiered approach to in vitro testing is crucial. We begin with a broad assessment of cytotoxicity to establish a safe therapeutic window, followed by a specific functional assay to measure target engagement (COX-2 inhibition).
Workflow for In Vitro Evaluation
The following diagram illustrates the sequential workflow for characterizing the Test Compound.
Discussion & Future Directions
The in vitro data suggest that 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is a moderately potent inhibitor of the COX-2 enzyme with a favorable cytotoxicity profile. While its potency does not match that of Celecoxib, its high therapeutic index makes it a compound of interest.
Logical Next Steps:
-
In Vitro COX-1 Inhibition Assay: To determine the selectivity of the Test Compound for COX-2 over COX-1. A high selectivity index (IC50 COX-1 / IC50 COX-2) is a key characteristic of modern anti-inflammatory drugs.
-
Cell-Based Assays: Measure the inhibition of prostaglandin E2 (PGE2) production in a cellular context (e.g., in LPS-stimulated RAW 264.7 macrophages) to confirm that enzyme inhibition translates to a functional effect in a biological system.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to identify modifications that could improve potency while maintaining low toxicity.
-
ADME Profiling: Conduct in vitro absorption, distribution, metabolism, and excretion (ADME) studies to assess the compound's drug-like properties.
Conclusion
1,5-diphenyl-1H-pyrazole-4-carboxylic acid demonstrates promising characteristics as a foundation for a new class of anti-inflammatory agents. The methodologies and comparative framework presented in this guide provide a robust system for its initial characterization and for the evaluation of other novel pyrazole derivatives. Further investigation into its selectivity and cellular efficacy is warranted.
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. [Link]
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Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). (n.d.). ACS Publications. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. [Link]
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Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (n.d.). ResearchGate. [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). Royal Society of Chemistry. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. (n.d.). AACR Journals. [Link]
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Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]
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A Comparative Guide to the Definitive Structural Confirmation of Synthesized 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of modern therapeutics. Its prevalence in pharmaceuticals necessitates unerring precision in the synthesis and structural verification of novel derivatives. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the molecular structure of synthesized 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 98700-53-9).
The core challenge in synthesizing polysubstituted aromatic heterocycles is the potential for isomeric impurities. For a target molecule like 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a seemingly successful synthesis could yield the 1,3-diphenyl isomer or other side-products. Relying on a single analytical technique is often insufficient. This guide, therefore, emphasizes a multi-faceted, self-validating approach, explaining the causality behind experimental choices and comparing the utility of each method.
The Orthogonal Approach: A Workflow for Unambiguous Confirmation
A robust confirmation strategy does not rely on a single data point but rather on the convergence of evidence from multiple, independent analytical techniques. Each method interrogates a different aspect of the molecule's physical and chemical properties. The following workflow is recommended for a comprehensive and efficient structural elucidation.
Caption: Recommended workflow for structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as a critical first pass/fail test for the synthesized product.
Expertise & Experience: The choice of ionization technique is paramount. Electrospray Ionization (ESI) is ideal for this molecule due to the acidic proton of the carboxylic acid, which readily accepts a negative charge (ESI-) or, in the presence of a modifier like formic acid, can be protonated (ESI+). This "soft" ionization method minimizes fragmentation, ensuring the molecular ion peak is prominent.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized powder in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization (Negative Mode): Operate the mass spectrometer in negative ion mode. The expected ion will be [M-H]⁻.
-
Data Acquisition: Scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-500).
Data Interpretation & Comparison
The molecular formula for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is C₁₇H₁₂N₂O₂. The expected monoisotopic mass and key fragmentation patterns are crucial for confirmation.
| Data Point | Expected Value (for C₁₇H₁₂N₂O₂) | Purpose & Comparison |
| Molecular Weight | 276.29 g/mol | Provides the fundamental check of the compound's identity. |
| Monoisotopic Mass | 276.0899 g/mol | High-resolution mass spectrometry (HRMS) should match this value to within 5 ppm, confirming the elemental composition. |
| [M-H]⁻ Ion (ESI-) | m/z 275.08 | The primary ion observed in negative mode ESI. |
| [M+H]⁺ Ion (ESI+) | m/z 277.09 | The primary ion observed in positive mode ESI. |
| Major Fragment | m/z 231.09 | Corresponds to the loss of CO₂ (44 Da) from the parent ion, a characteristic fragmentation of carboxylic acids. |
Trustworthiness: Observing the molecular ion at the correct m/z with an isotopic distribution pattern consistent with the formula C₁₇H₁₂N₂O₂ provides high confidence in the molecular formula. The characteristic loss of CO₂ further substantiates the presence of the carboxylic acid moiety.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups, providing crucial evidence that distinguishes the target molecule from potential precursors or side-products.
Expertise & Experience: For carboxylic acids, the O-H stretching vibration is often the most diagnostic feature. It appears as an exceptionally broad band due to strong hydrogen-bonding dimers in the solid state. This broadness is a key characteristic that differentiates it from the sharper O-H stretch of an alcohol, a potential impurity.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the dry, synthesized powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.
Data Interpretation & Comparison
The IR spectrum should display characteristic bands for the carboxylic acid, the aromatic rings, and the pyrazole core.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale & Comparison |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | This is the hallmark of a hydrogen-bonded carboxylic acid. Its presence strongly supports the successful synthesis.[1] |
| Aromatic C-H | 3100 - 3000 (sharp) | Confirms the presence of the two phenyl rings. |
| Carboxylic Acid C=O | 1720 - 1680 (strong, sharp) | The carbonyl stretch is indicative of the carboxylic acid. Its position can be influenced by conjugation with the pyrazole ring.[1][2] |
| Aromatic/Pyrazole C=C & C=N | 1600 - 1450 (multiple bands) | These bands correspond to stretching vibrations within the aromatic and pyrazole rings, confirming the core heterocyclic structure.[3] |
Trustworthiness: The simultaneous observation of the very broad O-H stretch and the strong C=O stretch provides a highly reliable confirmation of the carboxylic acid group. The absence of bands corresponding to potential starting materials (e.g., a C≡C stretch from an alkyne precursor) validates the completion of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. ¹H NMR reveals the number of distinct protons and their connectivity, while ¹³C NMR confirms the carbon skeleton of the molecule.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. The acidic proton of the carboxylic acid may be a very broad singlet and can exchange with residual water in the solvent.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary to observe the quaternary carbons.
Predicted Data Interpretation & Comparison
Based on data from analogous pyrazoles, the following spectral characteristics are predicted for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.[4][5]
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparison |
| -COOH | > 12.0 | broad singlet | 1H | Characteristic of a carboxylic acid proton, often broad and downfield. |
| Pyrazole H-3 | 8.0 - 8.5 | singlet | 1H | This singlet is highly diagnostic. Its chemical shift is influenced by the adjacent phenyl group and the electron-withdrawing carboxylic acid. |
| Phenyl H's | 7.2 - 7.8 | multiplet | 10H | Protons on the two phenyl rings will appear as complex multiplets. The protons on the N1-phenyl group may be slightly downfield compared to the C5-phenyl group due to direct attachment to the nitrogen. |
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Rationale & Comparison |
| -COOH | 165 - 170 | Typical range for a carboxylic acid carbon. |
| Pyrazole C-5 | 145 - 150 | Quaternary carbon attached to a phenyl group and a nitrogen. Data from 1,3,5-triphenylpyrazoles supports this range.[4] |
| Pyrazole C-3 | 140 - 145 | Methine carbon of the pyrazole ring. |
| Phenyl C's | 120 - 138 | A series of signals corresponding to the carbons of the two phenyl rings. |
| Pyrazole C-4 | ~115 | The carbon bearing the carboxylic acid group is expected to be significantly shielded. |
Trustworthiness: A ¹H NMR spectrum showing a low-field singlet for the pyrazole proton and multiplets integrating to 10 aromatic protons, combined with a ¹³C spectrum showing the correct number of aromatic and quaternary carbons in the predicted regions, provides an exceptionally strong case for the proposed structure. This data can effectively rule out isomeric possibilities.[6]
Single Crystal X-ray Crystallography: The Unassailable Proof
While the combination of MS, IR, and NMR provides overwhelming evidence, single-crystal X-ray crystallography stands alone as the "gold standard" for structural confirmation. It provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state.
Expertise & Experience: This technique is indispensable when absolute stereochemistry is or when a structure is intended for publication in high-impact journals. The primary challenge is often not the analysis itself, but obtaining a single, diffraction-quality crystal.
Experimental Workflow
Caption: General workflow for X-ray crystallography.
Data Interpretation & Comparison
The output of an X-ray diffraction experiment is not a spectrum but a refined structural model with precise bond lengths, bond angles, and torsional angles.
| Parameter | Expected Outcome | Purpose & Comparison |
| Connectivity | Unambiguous atom-to-atom connections | Directly confirms the 1,5-diphenyl substitution pattern, definitively ruling out the 1,3-isomer. |
| Bond Lengths/Angles | Consistent with established values for pyrazole and carboxylic acid structures | Validates the electronic structure of the molecule.[7][8] |
| Crystal Packing | Reveals intermolecular interactions (e.g., hydrogen bonding) | Can confirm the presence of carboxylic acid dimers, corroborating IR data.[7] |
Authoritative Grounding: The power of X-ray crystallography in providing unequivocal structural proof for novel pyrazole derivatives is well-documented in the scientific literature.[7][9][10] It is the only technique that provides a direct visualization of the molecule, leaving no room for isomeric ambiguity.
Conclusion: A Verdict Based on Convergent Evidence
The structural confirmation of a newly synthesized molecule like 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is a process of systematic, evidence-based validation. While rapid screening by MS and FTIR can provide initial, strong indications of success, they lack the fine detail required for absolute proof. A comprehensive NMR analysis (both ¹H and ¹³C) delivers a detailed structural blueprint that can effectively eliminate isomeric possibilities. For the highest level of scientific rigor, particularly in the context of pharmaceutical development and high-impact research, single-crystal X-ray crystallography provides the final, incontrovertible proof. By employing this multi-technique, comparative approach, researchers can have the utmost confidence in their synthetic outcomes.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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PubChem. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]
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Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]
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The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]
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ARKIVOC. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
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PubMed. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. [Link]
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Pretsch, E., et al. (n.d.). Combination of 1H and 13C NMR Spectroscopy. [Link]
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Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. National Institutes of Health (NIH). [Link]
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A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylic Acids: A Comparative Analysis
For the dedicated researcher in medicinal chemistry and drug development, the pyrazole carboxylic acid scaffold is a cornerstone of molecular design. Its prevalence in blockbuster pharmaceuticals is a testament to its remarkable pharmacological versatility. However, the synthetic route chosen to construct this privileged core can significantly impact yield, purity, scalability, and the accessibility of desired substitution patterns. This guide provides an in-depth, comparative analysis of the primary synthetic routes to pyrazole carboxylic acids, moving beyond mere protocols to dissect the underlying chemical logic and provide field-proven insights to inform your synthetic strategy.
The Strategic Importance of Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are not merely synthetic intermediates; they are key building blocks in a multitude of biologically active molecules.[1] Their rigid, planar structure and ability to participate in hydrogen bonding interactions make them ideal for binding to enzyme active sites. The carboxylic acid moiety, in particular, serves as a versatile handle for further functionalization, allowing for the facile generation of amides, esters, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties.[2]
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of the pyrazole carboxylic acid core can be broadly categorized into classical condensation reactions and modern cycloaddition and multicomponent strategies. Each approach presents a unique set of advantages and limitations that the discerning chemist must weigh.
The Workhorse: Knorr Pyrazole Synthesis
First reported in 1883, the Knorr pyrazole synthesis remains a widely utilized and robust method for the construction of the pyrazole ring.[3] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, or a synthetic equivalent like a β-ketoester, typically under acidic conditions.[4][5]
Mechanism and Rationale:
The reaction proceeds via an initial acid-catalyzed condensation of the hydrazine onto one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration drives the reaction towards the formation of the stable, aromatic pyrazole ring.[6] The choice of an unsymmetrical 1,3-dicarbonyl precursor, such as a β-ketoester, is key to introducing the carboxylic acid functionality.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr synthesis of pyrazole carboxylic acids.
Regioselectivity: A critical consideration in the Knorr synthesis is regioselectivity, especially when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[4] The outcome is often influenced by the steric and electronic nature of the substituents on both reactants, as well as the reaction pH.[4] For instance, the use of fluorinated alcohols as solvents has been shown to significantly improve the regioselectivity in certain cases.[7]
Advantages:
-
Robust and Reliable: A well-established and widely practiced method.
-
Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydrazines are common commercial reagents.
-
Scalability: The Knorr synthesis is amenable to large-scale industrial production.[4]
Limitations:
-
Regioselectivity Issues: Can lead to mixtures of isomers with unsymmetrical precursors.
-
Harsh Conditions: Often requires elevated temperatures and acidic conditions, which may not be suitable for sensitive substrates.
The Cycloaddition Approach: Pechmann Pyrazole Synthesis and 1,3-Dipolar Cycloadditions
A mechanistically distinct and powerful alternative to condensation reactions is the use of cycloadditions. The Pechmann pyrazole synthesis, involving the reaction of diazomethane or diazoacetic esters with acetylenes, is a classic example.[8] This concept is the foundation of the broader and more versatile 1,3-dipolar cycloaddition reactions.
Mechanism and Rationale:
In the context of pyrazole carboxylic acid synthesis, the most relevant 1,3-dipolar cycloaddition is the reaction of a diazo compound (the 1,3-dipole), such as ethyl diazoacetate, with an alkyne (the dipolarophile).[9] This reaction is a concerted, pericyclic process that forms the five-membered ring in a single step. The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[9]
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Caption: Mechanism of pyrazole carboxylate synthesis via 1,3-dipolar cycloaddition.
Advantages:
-
High Atom Economy: All atoms from both reactants are incorporated into the product.
-
Often High Regioselectivity: The regiochemical outcome can often be predicted and controlled based on the electronic properties of the substituents on the diazo compound and the alkyne.[10]
-
Milder Conditions: Can often be performed under milder conditions than the Knorr synthesis.
Limitations:
-
Use of Diazo Compounds: Diazomethane and other small diazoalkanes are toxic and potentially explosive, requiring specialized handling and safety precautions.[11]
-
Substrate Availability: Substituted diazo compounds and alkynes may require multi-step synthesis.
The Efficiency Experts: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all reactants, have emerged as a powerful strategy for the synthesis of complex molecules.[12][13] Several MCRs have been developed for the synthesis of highly substituted pyrazole carboxylic acids.
Mechanism and Rationale:
MCRs for pyrazole synthesis often involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and cyclization, in a single pot.[14] For example, a common MCR for pyrazole-4-carboxylates involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[9] The reaction sequence is often initiated by the formation of an α,β-unsaturated intermediate from the aldehyde and the β-ketoester, which then undergoes condensation with the hydrazine.
Advantages:
-
High Efficiency and Convergence: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.[12]
-
Structural Diversity: Allows for the rapid generation of libraries of structurally diverse pyrazoles by varying the different components.
-
Green Chemistry Principles: MCRs often align with the principles of green chemistry by reducing waste and energy consumption.[14]
Limitations:
-
Optimization Challenges: Finding optimal reaction conditions for multiple, often competing, reaction pathways can be challenging.
-
Limited to Specific Substitution Patterns: The substitution pattern of the final product is dictated by the specific MCR and the available starting materials.
Comparative Performance Data
To provide a clear, data-driven comparison, the following table summarizes the key performance metrics for the different synthetic routes. The data is compiled from various literature sources and represents typical outcomes.
| Feature | Knorr Synthesis | 1,3-Dipolar Cycloaddition | Multicomponent Reactions (MCRs) |
| Typical Yields | 59-98%[2] | 70-99%[2] | 76-94%[15] |
| Regioselectivity | Variable, can be an issue | Generally high, predictable by FMO | Often high due to reaction pathway |
| Substrate Scope | Broad for 1,3-dicarbonyls and hydrazines | Broad for alkynes and diazo compounds | Dependent on the specific MCR |
| Functional Group Tolerance | Moderate; sensitive groups may not tolerate acidic/high-temp conditions | Good; often milder conditions | Good, but can be catalyst-dependent |
| Scalability | Well-established for industrial scale[4] | Possible, but safety with diazo compounds is a concern | Can be challenging to scale up due to complexity |
| Safety Considerations | Use of hydrazines (toxic) | Use of potentially explosive diazo compounds[11] | Generally safer starting materials |
Detailed Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step protocols for the synthesis of a representative pyrazole carboxylic acid ester via the Knorr synthesis and 1,3-dipolar cycloaddition are provided below.
Protocol 1: Knorr Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Materials:
-
Phenylhydrazine
-
Diethyl 2,4-dioxopentanoate (diethyl acetonedicarboxylate)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
To the stirred solution, add diethyl 2,4-dioxopentanoate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl diazoacetate
-
Phenylacetylene
-
Toluene
Procedure:
-
Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetylene (1.0 eq) in toluene.
-
Add ethyl diazoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product, which exists as a mixture of tautomers, primarily ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
Conclusion and Future Outlook
The synthesis of pyrazole carboxylic acids is a mature field with a rich arsenal of synthetic methodologies. The classical Knorr synthesis remains a go-to method for its robustness and scalability, despite potential regioselectivity challenges. 1,3-dipolar cycloadditions offer an elegant and often highly regioselective alternative, though the handling of hazardous diazo compounds requires careful consideration. For rapid access to libraries of complex pyrazoles, multicomponent reactions represent the state-of-the-art in terms of efficiency and atom economy.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. As a senior application scientist, I advise that for novel targets where regioselectivity is paramount, initial efforts may be best directed towards a cycloaddition or a well-designed MCR. For the scale-up of known entities, optimizing a Knorr-type synthesis is often the most pragmatic approach.
The future of pyrazole synthesis will likely focus on the development of even more efficient and selective catalytic systems, particularly for C-H functionalization of the pre-formed pyrazole core, and the discovery of novel, safer MCRs that further expand the accessible chemical space for this invaluable heterocyclic scaffold.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Knorr pyrazole synthesis - ResearchGate. (n.d.). ResearchGate. [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2005). ACS Publications. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (2022). NIH. [Link]
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Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). ACS Publications. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
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One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. (2021). ResearchGate. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]
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Pechmann Pyrazole Synthesis. (n.d.). Merck & Co.. [Link]
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Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (2008). Thieme Connect. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]
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Knorr Pyrazole Synthesis - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. [Link]
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Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. [Link]
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1,3Dipolar Cycloaddition of Ethyl Diazoacetate to Alkynes in the Pores of Zeolite NaY. (n.d.). ResearchGate. [Link]
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Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2024). Royal Society of Chemistry. [Link]
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC. (2022). NIH. [Link]
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1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. (2016). ACS Publications. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Evaluation of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Imperative of Purity in Advanced Research
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block for novel therapeutic agents and functional materials places a critical demand on the purity of the samples used.[1][2][3] The presence of even minute impurities—such as starting materials, reaction byproducts, or residual solvents—can drastically alter biological activity, compromise kinetic studies, and invalidate research outcomes.
This guide provides a multi-faceted, comparative framework for the rigorous purity assessment of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. We will move beyond single-technique analyses to champion an orthogonal approach, where the integration of data from fundamentally different analytical methods provides a self-validating and comprehensive purity profile. This is the cornerstone of ensuring the reliability and reproducibility of your scientific endeavors.
The Orthogonal Approach: A Foundation of Trustworthiness
Relying on a single analytical technique for purity determination is a significant scientific vulnerability. For instance, a High-Performance Liquid Chromatography (HPLC) run might show a single peak, suggesting high purity. However, a co-eluting impurity with a similar UV-Vis spectrum could be completely missed. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy might not detect amorphous inorganic impurities.
The orthogonal approach mitigates these risks by employing multiple techniques whose separation and detection principles are distinct. For our target molecule, a robust evaluation should integrate chromatographic, spectroscopic, and thermal analysis methods. By correlating the results, we build a powerful, self-validating system where the strengths of one technique compensate for the limitations of another.
Caption: Fig. 1: Workflow demonstrating the integration of orthogonal techniques.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the percentage purity and profiling impurities in organic compounds. The principle rests on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a mobile phase.
Causality in Method Development: For a carboxylic acid like our target, a reverse-phase (RP) method is the logical starting point.[4][5] The nonpolar stationary phase (e.g., C18) will retain the largely hydrophobic pyrazole derivative, while a polar mobile phase elutes it. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[4]
Comparative Performance Data (Hypothetical)
| Parameter | Sample Lot A | Sample Lot B | Justification |
| Purity by Area % | 99.85% | 97.10% | Lot A meets the typical >99.5% requirement for advanced applications. |
| Known Impurity 1 | 0.08% | 1.55% | Lot B shows significant contamination with a known synthetic precursor. |
| Unknown Impurity 2 | 0.05% | 0.85% | The presence of multiple unknown impurities in Lot B warrants further investigation by LC-MS. |
| Residual Solvent | Not Detected | 0.50% (Acetone) | HPLC is not the primary method for solvents, but it can detect them if they have a chromophore or high concentration. |
Experimental Workflow: HPLC
Caption: Fig. 2: Step-by-step workflow for HPLC purity analysis.
NMR Spectroscopy: The Definitive Structural Arbiter
While HPLC quantifies purity based on chromatographic behavior, NMR spectroscopy validates the chemical structure of the main component and provides invaluable information about organic, structurally-related impurities.[6][7]
Causality in Spectral Analysis:
-
¹H NMR: This technique provides a "fingerprint" of the molecule. The chemical shift, integration (proton count), and splitting patterns of the signals must be consistent with the proposed structure of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. The very broad signal for the carboxylic acid proton, typically downfield (>10 ppm), is a key diagnostic feature.[8] Impurities will present as extra, unassigned peaks, and their integration relative to the main compound can offer a semi-quantitative purity estimate.
-
¹³C NMR: This confirms the carbon skeleton. The carboxylic acid carbonyl carbon has a characteristic chemical shift in the 160-185 ppm range.[8] The presence of additional signals may indicate isomeric impurities or other contaminants that might not be obvious in the proton spectrum.
Comparative Spectral Data Interpretation (Hypothetical)
| Feature | Sample Lot A | Sample Lot B | Interpretation |
| ¹H NMR | All signals match reference spectrum. Integration is correct. | Additional small peaks in the aromatic region (7.2-7.5 ppm). | Lot B contains aromatic impurities, possibly unreacted starting materials. |
| ¹³C NMR | 16 expected signals, all assigned. | 18 signals observed. Two unassigned peaks at ~130 and ~170 ppm. | The extra signals in Lot B confirm the presence of at least one distinct impurity, potentially an isomeric byproduct. |
| Solvent Signals | Trace CDCl₃ only. | Significant singlet at 2.17 ppm (Acetone). | Confirms the presence of residual acetone in Lot B, corroborating HPLC findings. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the analyte, serving as an absolute confirmation of its identity. When coupled with a chromatographic inlet (LC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurities detected by HPLC.
Causality in Ionization: Electrospray Ionization (ESI) is an excellent choice for this molecule. In negative ion mode (ESI-), the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, providing a clear signal for the molecular weight. The signature fragmentation for a carboxylic acid often involves the loss of CO₂ (44 mass units).[8]
Comparative MS Data (Hypothetical)
| Parameter | Sample Lot A | Sample Lot B | Interpretation |
| [M-H]⁻ Ion (Expected: 263.08) | Found: 263.0815 | Found: 263.0812 | Both lots confirm the correct molecular weight for the main component. |
| LC-MS Impurity Analysis | Minor peak at m/z 193.07 | Major impurity peak at m/z 193.07 | The impurity in Lot B has a molecular weight consistent with a plausible synthetic precursor, Phenylhydrazine. |
Thermal Analysis (DSC/TGA): Probing Physicochemical Properties
Thermal analysis provides complementary information about purity, solvation, and stability that is inaccessible by spectroscopic or chromatographic methods.[9][10]
Causality in Thermal Events:
-
Differential Scanning Calorimetry (DSC): For a pure, crystalline compound, DSC will show a sharp, well-defined endotherm (melting peak) at a specific temperature.[11] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. This phenomenon allows for a quantitative estimation of purity.[11][12]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[12] It is exceptionally sensitive for quantifying volatile components like residual solvents or water. A sharp mass loss at a high temperature indicates thermal decomposition.[13]
Comparative Thermal Analysis Data (Hypothetical)
| Parameter | Sample Lot A | Sample Lot B | Interpretation |
| DSC Melting Point | Onset: 215.1 °C, Peak: 216.5 °C (Sharp) | Onset: 209.5 °C, Peak: 212.8 °C (Broad) | The broad, depressed melting endotherm of Lot B is a classic indicator of significant impurity presence. |
| TGA Mass Loss <150 °C | 0.05% | 0.52% | TGA confirms the presence of volatile material (likely acetone) in Lot B, providing a more accurate quantification than HPLC. |
| TGA Decomposition Temp. | >300 °C | >300 °C | Both samples are thermally stable to a high temperature. |
Experimental Workflow: Thermal Analysis
Caption: Fig. 3: General workflow for TGA and DSC experiments.
Conclusion: Synthesizing a Definitive Purity Statement
By integrating these orthogonal techniques, we can move from simple numbers to a comprehensive understanding of the sample's quality.
-
Sample Lot A is confirmed to be of high purity. HPLC shows >99.8% purity, NMR confirms the structure with no observable organic impurities, MS verifies the molecular weight, and DSC shows a sharp melting point characteristic of a pure substance. TGA confirms the absence of significant volatile content. This sample is suitable for the most sensitive applications.
-
Sample Lot B is of questionable purity. While the main component is correct (confirmed by NMR and MS), it is contaminated with synthetic precursors/byproducts (HPLC, NMR, LC-MS) and residual solvent (HPLC, NMR, TGA). The broad melting point from DSC corroborates these findings. This sample should not be used for quantitative or high-stakes biological studies without further purification.
This guide illustrates that a robust purity evaluation is not a single experiment but a logical, multi-faceted investigation. This self-validating approach ensures that the materials used in research are well-characterized, leading to trustworthy and reproducible science.
Detailed Experimental Protocols
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Add phosphoric acid to the aqueous portion to a final concentration of 0.1%. Filter through a 0.45 µm filter and degas.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 Acetonitrile:Water diluent to make a 1.0 mg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 254 nm.
-
Run Time: 20 minutes (isocratic).
-
-
Analysis: Equilibrate the column for at least 30 minutes. Inject a blank (diluent), followed by the sample. Integrate all peaks and calculate purity based on the relative area percent.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.
-
Set the spectral width to cover a range from -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak. Integrate ¹H signals and assign all peaks in both spectra to the molecular structure.
3. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with dry nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature at a rate of 10 °C/min up to a temperature approximately 20-30 °C above the expected melting point (e.g., 240 °C).
-
-
Analysis: Analyze the resulting heat flow curve. Determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) for any thermal events. Note the sharpness or broadness of the melting endotherm.
References
-
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Alarcón-Polo, E., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]
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Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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CP Lab Safety. (n.d.). 1,5-DIPHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID, 99% Purity (HPLC). Retrieved from [Link]
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International Journal of ChemTech Research. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Pyrazole Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Data Integrity for Pyrazole Compounds
Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, with applications ranging from anti-inflammatory agents to oncology therapeutics.[1][2] The efficacy and safety of these pharmaceutical compounds are inextricably linked to the accuracy and reliability of the analytical data generated throughout the drug development lifecycle. Consequently, the robust validation of analytical methods is not merely a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of the primary analytical techniques for pyrazole compounds—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and introduce a framework for the cross-validation of data from these orthogonal methods. Our objective is to equip you with the expertise to select, validate, and cross-validate analytical methods for pyrazole compounds, ensuring the highest level of data integrity.
Comparative Overview of Analytical Techniques for Pyrazole Analysis
The selection of an analytical technique for a pyrazole compound is dictated by its physicochemical properties, the intended purpose of the analysis (e.g., purity assessment, impurity profiling, quantitative assay), and the required sensitivity and selectivity.[3][4]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pyrazole derivatives, particularly those that are non-volatile or thermally labile.[4] Its adaptability to various detection methods, such as UV-Vis and mass spectrometry, makes it a powerful tool for both quantitative analysis and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable pyrazole compounds. It offers exceptional separation efficiency, making it particularly suitable for the analysis of complex mixtures and the separation of isomers.[4][5] The mass spectrometric detection provides high sensitivity and structural information, crucial for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical technique that provides a direct measurement of the analyte concentration without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of nuclei.[6][7] It is an invaluable tool for the characterization and purity assessment of reference standards and active pharmaceutical ingredients (APIs).
The following diagram illustrates the logical relationship between the physicochemical properties of a pyrazole compound and the selection of an appropriate analytical technique.
Caption: Relationship between pyrazole properties and analytical techniques.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of a hypothetical pyrazole compound by HPLC-UV, GC-MS, and qNMR. These values are representative and should be established for each specific method and analyte.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable (Direct Method) |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | Analyte dependent, wide range |
| LOD | ~0.05 µg/mL | ~0.005 µg/mL | ~10 µg/mL |
| LOQ | ~0.15 µg/mL | ~0.015 µg/mL | ~30 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. They should be optimized for the specific pyrazole compound and its matrix.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To develop and validate an HPLC-UV method for the quantification of a pyrazole API and its impurities.
Causality of Choices:
-
Column: A C18 column is chosen as a versatile stationary phase for the separation of moderately polar pyrazole compounds.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. The gradient elution allows for the separation of compounds with a range of polarities.
-
Wavelength: The detection wavelength is selected based on the UV absorbance maximum of the pyrazole compound.
Methodology:
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the pyrazole reference standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
Prepare sample solutions by dissolving the drug substance or product in methanol to a target concentration within the calibration range.
-
-
Validation Parameters (as per ICH Q2(R1)): [8][9][10][11]
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[10][12]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[10][13]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be < 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. The %RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To develop and validate a GC-MS method for the identification and quantification of volatile pyrazole isomers.
Causality of Choices:
-
Column: A mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good separation of pyrazole isomers based on differences in their polarity and boiling points.[5]
-
Temperature Program: A temperature gradient is employed to ensure the elution of all analytes with good peak shape and to minimize analysis time.
-
Ionization Mode: Electron ionization (EI) is used to generate reproducible mass spectra for library matching and structural elucidation.
-
Detection Mode: Full scan mode is used for qualitative analysis and identification, while selected ion monitoring (SIM) mode is used for enhanced sensitivity in quantitative analysis.
Methodology:
-
Chromatographic System:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial 80 °C for 2 min, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Full Scan (m/z 50-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the pyrazole isomer mixture in dichloromethane (1 mg/mL).
-
Prepare calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.01 to 10 µg/mL).
-
Prepare sample solutions by dissolving the material in dichloromethane to a target concentration.
-
-
Validation Parameters (as per ICH Q2(R1)): [8][9][10][11]
-
Specificity: Analyze individual isomer standards and a mixture to demonstrate baseline separation.
-
Linearity: Inject calibration standards and plot the peak area of the target ions versus concentration.
-
Accuracy and Precision: Perform recovery and repeatability studies as described for the HPLC method.
-
LOD and LOQ: Determine in SIM mode for maximum sensitivity.[14]
-
Robustness: Evaluate the effect of variations in oven temperature ramp rate and carrier gas flow rate.
-
Quantitative NMR (qNMR) Protocol
Objective: To determine the purity of a pyrazole drug substance using qNMR with an internal standard.
Causality of Choices:
-
Internal Standard: Maleic acid is chosen as it is non-volatile, stable, has a simple spectrum with a singlet that does not overlap with the analyte signals, and is soluble in the chosen deuterated solvent.[15][16][17]
-
Solvent: DMSO-d6 is a versatile solvent for many organic compounds, including pyrazoles.
-
Pulse Sequence: A simple 90° pulse with a long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) is used to ensure complete magnetization recovery for accurate quantification.[18][19]
Methodology:
-
NMR System:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: zg30 (or equivalent) with a 30° pulse
-
Relaxation Delay (d1): 30 seconds (or 5 x T1 of the slowest relaxing proton)
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrazole sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d6, cap the tube, and vortex until fully dissolved.
-
-
Data Acquisition and Processing:
-
Acquire the 1H NMR spectrum.
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the pyrazole analyte and the singlet of the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the pyrazole sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Validation Parameters:
-
Specificity: Ensure that the signals of the analyte and internal standard are well-resolved from each other and from any impurity signals.
-
Accuracy: Analyze a certified reference material of the pyrazole compound.
-
Precision: Prepare and analyze at least six independent samples.
-
Cross-Validation of Analytical Data
Cross-validation is the process of using two or more orthogonal analytical methods to analyze the same sample and comparing the results to provide a higher level of confidence in the data.[20] The following workflow outlines a systematic approach to the cross-validation of HPLC, GC-MS, and qNMR data for a pyrazole compound.
Caption: Workflow for the cross-validation of analytical data.
Statistical Comparison of Methods
Once data is generated from two or more validated methods, a statistical comparison is necessary to determine if the results are equivalent within acceptable limits.
-
Student's t-test: Can be used to compare the means of the results from two methods to determine if there is a statistically significant difference.
-
F-test: Can be used to compare the variances (precision) of two methods.
-
Equivalence Testing (e.g., Two One-Sided T-Tests - TOST): This is often a more appropriate approach than traditional hypothesis testing for demonstrating that two methods produce equivalent results. The goal is to show that the difference between the means of the two methods falls within a pre-defined equivalence margin.
Acceptance Criteria: The acceptance criteria for the comparison of methods should be pre-defined in a validation protocol. For example, the mean results from two methods should not differ by more than 2%, and the precision of the two methods should be comparable.
Conclusion: A Holistic Approach to Data Integrity
The cross-validation of analytical data from orthogonal methods like HPLC, GC-MS, and qNMR provides the highest level of assurance in the quality and reliability of data for pyrazole compounds. By understanding the principles of each technique, developing and validating robust methods, and applying a systematic cross-validation workflow, researchers, scientists, and drug development professionals can ensure the integrity of their data, which is fundamental to the development of safe and effective medicines. This guide serves as a foundation for building a comprehensive analytical control strategy for pyrazole-based pharmaceuticals.
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U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
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ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Inhibitors
Introduction: The Versatility of the Pyrazole Scaffold and the Predictive Power of In Silico Docking
The pyrazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry.[1][2][3][4] Its unique electronic properties and structural versatility allow it to serve as a cornerstone in the design of inhibitors for a wide array of biological targets.[5][6] Pyrazole-containing drugs have been successfully developed for treating a spectrum of diseases, from inflammation to cancer.[2][3][4] This is evidenced by their action against key enzymes such as Cyclooxygenase-2 (COX-2)[7][8][9][10][11], various protein kinases like VEGFR, CDK2, and B-Raf[12][13][14][15][16][17][18], and molecular chaperones like Heat Shock Protein 90 (Hsp90).[19][20][21]
Given the vast chemical space of possible pyrazole derivatives, computational methods are indispensable for prioritizing synthetic efforts.[22][23] Molecular docking, in particular, serves as a critical in silico technique to predict the binding conformation and affinity of a ligand to its protein target.[5][22][24] However, the reliability of a docking study is not absolute; it is highly dependent on the chosen software, the preparation of the molecules, and the validation of the methodology.
This guide provides a framework for conducting and interpreting comparative docking studies of pyrazole inhibitors. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
Pillar 1: The Rationale Behind a Comparative Docking Strategy
A single docking run can provide a hypothesis, but a comparative study provides evidence. The core of our scientific approach is to systematically compare results to build confidence and uncover deeper insights.
-
Why Compare Different Docking Software? No single docking algorithm is perfect for all systems.[25] Programs like AutoDock, GOLD, and Glide use different search algorithms and scoring functions.[25][26][27][28] Comparing them helps mitigate the risk of software-specific bias.[29] If multiple, distinct programs predict a similar binding pose and favorable score for a pyrazole derivative, confidence in that prediction is substantially increased.
-
Why Compare Multiple Pyrazole Derivatives? The goal is often to establish a Structure-Activity Relationship (SAR). By docking a series of analogs—for instance, those with varying substituents on the pyrazole core—we can correlate predicted binding affinity with structural changes. This allows us to identify which chemical modifications enhance or diminish interaction with the target, guiding the design of more potent inhibitors.[30]
-
Why Is Rigorous Validation Non-Negotiable? The trustworthiness of any docking study hinges on its validation.[31] The most common and essential validation step is "re-docking."[32] This involves taking a protein's co-crystallized ligand (the known inhibitor from the PDB structure), removing it, and docking it back into the binding site. A successful protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[31][32] This confirms that the chosen docking parameters are capable of finding the correct solution.
Below is a conceptual workflow illustrating the logic of a comparative docking study.
Pillar 2: A Field-Proven, Step-by-Step Docking Protocol
This protocol outlines a generalized yet robust methodology for performing a comparative docking study. We will use Cyclooxygenase-2 (COX-2) as our example target, a well-studied enzyme for which numerous pyrazole inhibitors have been designed.[7][8][9]
Part A: Pre-Docking Preparation (The Foundation)
1. Target Protein Preparation
-
Action: Obtain the 3D crystal structure of human COX-2, for example, PDB ID: 5KIR, from the Protein Data Bank.
-
Protocol:
-
Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, MOE, Schrödinger Maestro).
-
Remove all non-essential components: water molecules, co-solvents, and any existing ligands.
-
Inspect the protein for missing residues or atoms. If necessary, use modeling tools to rebuild them.
-
Add polar hydrogen atoms to the protein structure.
-
Assign atomic charges using a standard force field (e.g., AMBER, CHARMM).[33]
-
Save the prepared protein in the appropriate file format for your docking software (e.g., PDBQT for AutoDock).[7]
-
-
Expertise & Experience: We remove water molecules because their positions in a static crystal structure are often not representative of the dynamic solvent environment of the binding pocket. Adding hydrogens is crucial as they are not resolved in most X-ray structures, yet are fundamental to forming hydrogen bonds—a key driver of ligand binding.[7]
2. Ligand Preparation
-
Action: Prepare a set of pyrazole inhibitors for docking. This includes a known reference inhibitor (e.g., Celecoxib) and the new derivatives to be compared.
-
Protocol:
-
Draw the 2D structures of the pyrazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D using a program like Open Babel or the tools within your modeling suite.
-
Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94).[33] This ensures a low-energy, realistic starting conformation.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligands in the required format (e.g., PDBQT).
-
-
Expertise & Experience: Energy minimization of the ligand before docking prevents the algorithm from wasting computational time on high-energy, unrealistic conformers. Defining rotatable bonds correctly is critical for flexible ligand docking, allowing the software to efficiently explore the conformational space of the molecule within the binding site.[25]
3. Binding Site Definition & Protocol Validation
-
Action: Define the active site for docking and validate the protocol by re-docking the native ligand.
-
Protocol:
-
Identify the binding pocket. For a known target, this is typically the cavity occupied by the co-crystallized ligand.
-
Define a "grid box" or "docking sphere" that encompasses this entire binding pocket, with a buffer of several angstroms.
-
Validation Step: Take the co-crystallized ligand from the original PDB file (e.g., the ligand in 5KIR), prepare it as described in step 2, and dock it into the prepared protein using the defined grid box.
-
Self-Validation Check: Superimpose the top-scoring docked pose with the original crystallographic pose. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated. If not, you must adjust parameters (e.g., grid box size, exhaustiveness of search) and repeat until validation is successful.
-
-
Expertise & Experience: The grid box tells the docking program where to perform its search. If it's too small, it may miss the correct binding mode. If it's too large, it increases calculation time and can lead to non-specific binding predictions. The re-docking validation is the single most important control experiment in a docking study.[31][32] It proves your chosen parameters are sound before you proceed to dock unknown compounds.
Part B: Docking Execution and Analysis
4. Running the Comparative Docking Simulation
-
Action: Dock the entire library of prepared pyrazole inhibitors against the validated protein target using multiple software programs.
-
Protocol:
-
For each program (e.g., AutoDock Vina, GOLD), configure the docking run with the protein, ligand library, and validated grid parameters.
-
Execute the docking. The software will generate a set of possible binding poses for each ligand, ranked by a scoring function.
-
-
Expertise & Experience: The scoring function is a mathematical model that estimates the binding free energy (e.g., in kcal/mol).[29] Lower scores generally indicate more favorable binding.[29] It's an approximation, which is why comparing results from different scoring functions (from different programs) provides a more robust assessment.
5. Analysis of Results
-
Action: Analyze the docking results to identify the best binding pose and understand the key molecular interactions.
-
Protocol:
-
For each ligand, examine the top-scoring poses. Look for clusters of low-energy poses with similar conformations, which can indicate a stable binding mode.
-
Visualize the protein-ligand interactions for the most plausible poses. Identify key hydrogen bonds, hydrophobic interactions, and any electrostatic or pi-stacking interactions.
-
Compare the interactions of your novel pyrazole derivatives to those of the known reference inhibitor (e.g., Celecoxib). Do they engage with the same key residues?
-
-
Expertise & Experience: A good docking score is necessary but not sufficient. The predicted binding mode must be chemically sensible. For example, a pyrazole inhibitor of COX-2 should ideally form a hydrogen bond with the key residue Tyr355 and position its sulfonamide group (if present) in the characteristic side pocket, interacting with Arg513.[8] Observing these "canonical" interactions adds significant weight to the prediction.
Pillar 3: Data Presentation and Comparative Insights
Effective communication of results is paramount. Quantitative data should be summarized in clear, structured tables to allow for easy comparison across compounds and targets.
Case Study 1: Pyrazole Inhibitors Targeting COX-2
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway.[7] Selective inhibition of COX-2 over COX-1 is a major goal to reduce the gastrointestinal side effects of traditional NSAIDs.[7] Molecular docking is instrumental in understanding the structural basis for this selectivity.[8]
Table 1: Comparative In Vitro Activity and In Silico Docking Scores of Pyrazole Derivatives against COX-2
| Compound | Target | Experimental IC50 (µM) | Selectivity Index (COX-1/COX-2) | Docking Score (kcal/mol) | Key Interacting Residues |
| Celecoxib (Ref.) | COX-2 | ~0.04 | >78 | -9.7 | Arg120, Tyr355, Arg513 |
| Compound 5u [7] | COX-2 | 1.79 | 72.73 | -9.2 | Arg120, Tyr355, Val523 |
| Compound 5s [7] | COX-2 | 2.51 | 65.75 | -8.9 | Tyr355, Ser530, Arg513 |
| Compound 25 [8] | COX-2 | N/A | N/A | -9.7 | Arg120, Tyr355, Val523 |
| Compound 5f [11] | COX-2 | 1.50 | >66 | -10.1 | Arg120, Tyr355, His90 |
| Compound 6f [11] | COX-2 | 1.15 | >86 | -10.5 | Arg120, Tyr355, Ser353 |
Data compiled from multiple sources for illustrative purposes.[7][8][11]
Analysis: From this table, a researcher can quickly see that compounds 5f and 6f have predicted docking scores even more favorable than the reference drug Celecoxib, which correlates with their potent in vitro IC50 values.[11] The analysis of key residues confirms that these compounds engage with the expected amino acids in the COX-2 active site.
Case Study 2: Pyrazole Inhibitors Targeting Protein Kinases
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12][15][16] The pyrazole scaffold is a key component in many FDA-approved kinase inhibitors.[1][12] Docking studies help elucidate how these inhibitors achieve potency and selectivity by fitting into the ATP-binding pocket of the target kinase.[17]
Table 2: Comparative Docking of Pyrazole Derivatives Against Various Protein Kinases
| Compound | Target Kinase | PDB ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) |
| Compound 1b [13][34] | VEGFR-2 | 2QU5 | -10.09 | Cys919 |
| Compound 1d [13][34] | Aurora A | 2W1G | -8.57 | Ala213 |
| Compound 2b [13][34] | CDK2 | 2VTO | -10.35 | Leu83 |
| Ruxolitinib [12] | JAK1 | (modeled) | Favorable | Binds DFG-in state |
| Tozasertib [12] | Aurora A | (modeled) | Favorable | Glu211, Ala213 |
| Compound 6 [16][17] | BRAF V600E | 3D4Q | -7.95 | Cys532 |
Data compiled from multiple sources.[12][13][16][17][34]
Analysis: This comparative table demonstrates the versatility of the pyrazole scaffold. The same core can be adapted to inhibit different kinases by forming hydrogen bonds with the "hinge region" of the ATP-binding site. For example, the 3-aminopyrazole in Tozasertib is an established adenine-mimetic that forms crucial hydrogen bonds with Glu211 and Ala213 in Aurora A.[12] This kind of comparative data is invaluable for designing pan-kinase inhibitors or, conversely, for engineering selectivity towards a specific kinase.
The diagram below illustrates the decision-making logic for selecting computational tools based on research goals.
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A Researcher's Guide to Efficacy Assessment of Novel Pyrazole-Based Anticancer Agents
In the dynamic landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous targeted therapies.[1][2][3][4] Their synthetic tractability and ability to interact with a diverse range of biological targets have made them a focal point for medicinal chemists. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of new pyrazole-based compounds, comparing their performance against established alternatives with robust experimental data.
The narrative that follows is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind experimental choices, ensuring scientific integrity at every step.
The Pyrazole Scaffold: A Versatile Tool in Anticancer Drug Design
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms.[1] This unique structure confers a broad spectrum of pharmacological activities, with many derivatives demonstrating potent anticancer effects by targeting key signaling pathways involved in tumorigenesis and tumor progression.[2][3][5] Numerous pyrazole-based compounds have been synthesized and evaluated for their potential against various cancer cell lines, with structure-activity relationship (SAR) studies revealing that specific substitutions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[2][4]
Many of these compounds function as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[2][3] The ability to selectively inhibit these kinases with high potency is a key determinant of a compound's therapeutic potential.
Figure 1: Targeted Signaling Pathways of Pyrazole-Based Compounds.
In Vitro Efficacy Evaluation: The First Line of Assessment
Initial screening of novel compounds relies heavily on in vitro assays to provide a rapid and cost-effective evaluation of their biological activity.[6][7] These assays are crucial for triaging molecules with insufficient anticancer activity before they advance to more complex and expensive preclinical animal studies.[6]
The foundational step in assessing an anticancer agent is to determine its effect on cancer cell viability and proliferation. A variety of assays can be employed for this purpose.[8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight. The choice of cell line should be guided by the intended therapeutic target of the pyrazole compound.
-
Compound Treatment: Treat the cells with a serial dilution of the new pyrazole compounds and a relevant comparator drug (e.g., Doxorubicin) for 24-72 hours. Include a vehicle control (e.g., DMSO). The exposure time is a critical parameter that can influence the observed inhibitory activity.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Data Presentation: Comparative IC50 Values
| Compound | Target Pathway | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| New Pyrazole A | EGFR/VEGFR-2 | 1.5 | 2.8 | 3.1 |
| New Pyrazole B | CDK2 | 0.08 | 0.15 | 0.21 |
| Doxorubicin | DNA Intercalation | 0.95 | 1.2 | 1.8 |
| Erlotinib | EGFR | 10.6 | 8.5 | 12.3 |
This table presents hypothetical data for illustrative purposes. Actual values would be derived from experimental results.
To understand the mechanism of cell death induced by the pyrazole compounds, it is essential to investigate whether they trigger apoptosis (programmed cell death).
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the pyrazole compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Efficacy Studies: Assessing Therapeutic Potential in a Living System
While in vitro assays provide valuable initial data, they lack the complexity of a whole organism.[11] In vivo models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics, and toxicity of a drug candidate in a more clinically relevant setting.[6][12]
The most common in vivo models for anticancer drug screening involve the transplantation of human tumor cells into immunodeficient mice (xenografts).[11][13]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, new pyrazole compound, standard-of-care drug). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Figure 2: Workflow for In Vivo Efficacy Assessment using Xenograft Models.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| New Pyrazole A (50 mg/kg) | 480 | 61.6 |
| Standard Drug (e.g., Cisplatin) | 625 | 50.0 |
This table presents hypothetical data for illustrative purposes.
ADMET Profiling: A Critical Step for Drug Development
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage attrition in drug development.[15][16][17] In silico and in vitro models are often employed for initial ADMET profiling.[18]
Key ADMET Parameters to Assess:
-
Solubility: Poor solubility can limit oral absorption.
-
Permeability: The ability to cross biological membranes is essential for reaching the target site.
-
Metabolic Stability: Rapid metabolism can lead to a short half-life and reduced efficacy.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions.
-
Hepatotoxicity: Liver toxicity is a major reason for drug failure.
-
Cardiotoxicity: Assessing effects on cardiac ion channels (e.g., hERG) is critical for safety.
Data Presentation: Comparative ADMET Profile
| Parameter | New Pyrazole A | New Pyrazole B | Ideal Candidate Profile |
| Aqueous Solubility (µM) | 75 | 120 | > 50 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 15 | 8 | > 10 |
| Liver Microsomal Stability (% remaining after 30 min) | 85 | 60 | > 80 |
| CYP3A4 Inhibition (IC50, µM) | > 20 | 5 | > 10 |
| hERG Inhibition (IC50, µM) | > 30 | 12 | > 30 |
This table presents hypothetical data for illustrative purposes.
Conclusion: A Holistic Approach to Efficacy Assessment
The evaluation of new pyrazole-based compounds requires a multi-faceted approach, integrating in vitro and in vivo studies with early ADMET profiling. By systematically assessing cell viability, mechanism of action, in vivo efficacy, and safety parameters, researchers can build a comprehensive data package to support the advancement of promising candidates into further preclinical and clinical development. The ultimate goal is to identify novel therapeutics with high selectivity and low toxicity, offering improved outcomes for cancer patients.[2]
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Benchmarking 1,5-Diphenyl-1H-Pyrazole-4-Carboxylic Acid Against Known Monoacylglycerol Lipase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory activity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid against established inhibitors of monoacylglycerol lipase (MAGL). The methodologies detailed herein are designed to ensure scientific rigor and generate reproducible, high-quality data for comparative analysis.
Introduction: The Therapeutic Potential of Targeting Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] 2-AG is a critical signaling molecule that modulates a wide array of physiological processes, including pain, inflammation, and neuroprotection, through its interaction with cannabinoid receptors CB1 and CB2.[4] By inhibiting MAGL, the levels of 2-AG are elevated, offering a promising therapeutic strategy for treating neurodegenerative diseases, inflammatory disorders, and cancer.[5][6] The pursuit of potent and selective MAGL inhibitors is, therefore, an area of intense research.[5]
The compound 1,5-diphenyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, and some have been identified as inhibitors of various enzymes.[7][8] This guide outlines a systematic approach to evaluate the potential of this compound as a novel MAGL inhibitor by comparing its performance against well-characterized inhibitors.
Comparative Inhibitors: Establishing a Performance Baseline
To effectively evaluate the inhibitory potential of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, it is essential to benchmark it against known MAGL inhibitors with established potencies and selectivity profiles. For this guide, we will focus on the following well-documented inhibitors:
-
JZL184: A potent and irreversible carbamate-based inhibitor of MAGL with an IC50 of approximately 8 nM.[4] It is highly selective for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), making it an excellent positive control for assessing on-target activity.[4]
-
KML-29: An extremely selective, orally active, and irreversible MAGL inhibitor.[9] Its high selectivity and in vivo activity make it a relevant benchmark for preclinical drug development.
-
CAY10499: A non-selective lipase inhibitor that targets both MAGL and FAAH.[9] Including a non-selective inhibitor can help to assess the selectivity profile of the test compound.
| Inhibitor | Type | Target(s) | Reported IC50 (MAGL) | Reference |
| JZL184 | Irreversible Carbamate | MAGL | ~8 nM | [4] |
| KML-29 | Irreversible | MAGL | 5.9 nM (human) | [9] |
| CAY10499 | Reversible | MAGL, FAAH | 144 nM | [9] |
| 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | Test Compound | To be determined | To be determined | N/A |
Experimental Workflow: A Step-by-Step Guide to MAGL Inhibition Assay
The following protocol describes a robust fluorescence-based assay for determining the inhibitory potency (IC50) of test compounds against human MAGL. This method is well-suited for high-throughput screening and provides reliable, quantitative data.
Caption: Experimental workflow for the MAGL inhibition assay.
-
Human recombinant MAGL (available from commercial suppliers)
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[10]
-
Fluorogenic Substrate (e.g., 7-Hydroxycoumarinyl arachidonate)[9]
-
Test Compound: 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
-
Benchmark Inhibitors: JZL184, KML-29, CAY10499
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well plates
-
Preparation of Reagents:
-
Prepare the MAGL Assay Buffer and store it at -20°C.[10]
-
Prepare stock solutions of the test compound and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM.
-
On the day of the assay, thaw the human recombinant MAGL on ice and dilute it to the desired concentration in the 1X MAGL Assay Buffer.[10] The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare the fluorogenic substrate solution in the 1X MAGL Assay Buffer.
-
-
Assay Procedure:
-
Add 150 µL of 1X Assay Buffer to each well of a 96-well plate.[10]
-
Create a serial dilution of the test compound and benchmark inhibitors directly in the plate. For an 8-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Include control wells:
-
100% Activity Control: Wells containing only the enzyme and substrate (with DMSO vehicle).
-
Background Control: Wells containing only the substrate and buffer (no enzyme).
-
-
Add 10 µL of the diluted MAGL enzyme to all wells except the background controls.[10]
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to all wells.[10]
-
Incubate the plate for 10-30 minutes at room temperature, protected from light. The incubation time should be optimized to remain within the linear range of the assay.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., for 7-hydroxycoumarin, excitation ~360 nm, emission ~460 nm).
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the background control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)]
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
-
Data Interpretation and Comparative Analysis
The primary output of this study will be the IC50 values for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and the benchmark inhibitors. These values should be presented in a clear, tabular format for direct comparison.
| Compound | IC50 (nM) against MAGL |
| JZL184 | Experimental Value |
| KML-29 | Experimental Value |
| CAY10499 | Experimental Value |
| 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | Experimental Value |
A lower IC50 value indicates a higher inhibitory potency. By comparing the IC50 of the test compound to that of JZL184 and KML-29, you can assess its relative potency as a MAGL inhibitor. The comparison with CAY10499 can provide initial insights into its potential selectivity. Further assays against other serine hydrolases, such as FAAH and ABHD6, would be necessary to establish a comprehensive selectivity profile.
Concluding Remarks
This guide provides a robust and scientifically sound methodology for the initial characterization of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid as a potential MAGL inhibitor. By following these protocols and performing a careful comparative analysis against established benchmarks, researchers can generate reliable data to guide further drug discovery and development efforts. The insights gained from these experiments will be crucial in determining the therapeutic potential of this novel compound.
References
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Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. (n.d.). MDPI. Retrieved from [Link]
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Monoacylglycerol lipase. (n.d.). In Wikipedia. Retrieved from [Link]
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Labar, G., et al. (2010). Monoglyceride lipase: structure and inhibitors. PMC. Retrieved from [Link]
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Jung, K. M., et al. (2022). Assay of Monoacylglycerol Lipase Activity. PubMed. Retrieved from [Link]
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Jung, K. M., et al. (2016). Assay of Monoacylglycerol Lipase Activity. PubMed. Retrieved from [Link]
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Bononi, G., et al. (2021). An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). Taylor & Francis Online. Retrieved from [Link]
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Li, Y., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. Retrieved from [Link]
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Granchi, C. (2022). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. Retrieved from [Link]
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Kumar, V., et al. (2010). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
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Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (2011). Semantic Scholar. Retrieved from [Link]
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Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry. Retrieved from [Link]
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1,5-diphenyl-1h-pyrazole-4-carboxylic acid. (n.d.). ChemUniverse. Retrieved from [Link]
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Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Nocentini, A., et al. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. PMC. Retrieved from [Link]
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Asati, V., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
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Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. (n.d.). ResearchGate. Retrieved from [Link]
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Lim, J., et al. (2019). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Retrieved from [Link]
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Şahin, E., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Retrieved from [Link]
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Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the prevalent synthetic routes to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the experimental details, mechanistic underpinnings, and reproducibility of two primary methodologies, offering field-proven insights to aid in the selection of the most suitable protocol for your research needs.
Introduction: The Significance of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. The specific substitution pattern of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid makes it a valuable building block in drug discovery, with derivatives showing potential as anti-inflammatory, analgesic, and antimicrobial agents. The reproducibility of its synthesis is therefore of paramount importance to ensure a consistent supply of this key intermediate for further derivatization and biological screening.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is predominantly approached via a two-step sequence: the initial formation of a pyrazole ester, followed by its hydrolysis to the desired carboxylic acid. Two well-established methods for the construction of the pyrazole core will be critically examined: the Knorr Pyrazole Synthesis and a Vilsmeier-Haack-based approach.
Method 1: The Knorr Pyrazole Synthesis - A Classic and Reliable Route
The Knorr pyrazole synthesis, a venerable reaction in heterocyclic chemistry, offers a robust and high-yielding pathway to the target molecule. This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the context of our target molecule, the reaction proceeds between ethyl 2,4-dioxo-4-phenylbutanoate and phenylhydrazine.
The Knorr synthesis is initiated by the nucleophilic attack of a nitrogen atom from phenylhydrazine onto one of the carbonyl groups of ethyl 2,4-dioxo-4-phenylbutanoate, typically the more reactive ketone. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group (the ester), leading to a five-membered ring. A final dehydration step yields the aromatic pyrazole ring. The regioselectivity of the initial attack determines the final substitution pattern of the pyrazole.
Part A: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 equivalent) and phenylhydrazine (1.0 - 1.1 equivalents) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The residue can then be taken up in a suitable solvent and washed with 1.5 N hydrochloric acid.
-
Isolation and Purification: The resulting solid is collected by filtration and dried under vacuum. The crude product can be purified by column chromatography on silica gel using a petroleum ether:ethyl acetate eluent to afford ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate as a crystalline solid. A reported yield for a similar synthesis is 86.9%[1].
Part B: Hydrolysis to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid [3]
-
Reaction Setup: To a solution of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a suitable solvent, add an excess of a hydrolyzing agent. Both acidic and alkaline conditions can be employed.
-
Acidic Hydrolysis: A mixture of methanesulfonic acid and water can be used, heating the reaction to 100°C for several hours.
-
Alkaline Hydrolysis: A solution of sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol) can be used, typically under reflux.
-
-
Work-up:
-
Acidic Hydrolysis: After cooling, the reaction mixture is poured into water, and the precipitated carboxylic acid is collected by filtration.
-
Alkaline Hydrolysis: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid, which is then collected by filtration.
-
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Method 2: The Vilsmeier-Haack Approach - A Versatile Alternative
The Vilsmeier-Haack reaction provides an alternative route to pyrazole-4-carboxylic acids, starting from more readily available acetophenones. This multi-step synthesis involves the formation of an acetophenone phenylhydrazone, followed by a Vilsmeier-Haack reaction for cyclization and formylation, and finally, oxidation of the resulting aldehyde to the carboxylic acid.
The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[4][5]. The acetophenone phenylhydrazone acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization and elimination to form the pyrazole-4-carbaldehyde. The final step involves the oxidation of the aldehyde to the carboxylic acid, which can be achieved using various oxidizing agents.
Part A: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde [6][7]
-
Hydrazone Formation: Reflux a mixture of acetophenone (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in ethanol with a catalytic amount of acetic acid for 1-2 hours. The product, acetophenone phenylhydrazone, often precipitates upon cooling and can be isolated by filtration.
-
Vilsmeier-Haack Reaction:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add the acetophenone phenylhydrazone to the pre-formed Vilsmeier reagent.
-
The reaction mixture is typically stirred at a low temperature initially and then heated to around 60-70°C for several hours.
-
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution). The precipitated 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is collected by filtration.
Part B: Oxidation to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid [8]
-
Reaction Setup: Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent mixture (e.g., acetone/water).
-
Oxidation: Add an oxidizing agent such as sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like sulfamic acid (NH₂SO₃H). The reaction is typically stirred at room temperature.
-
Work-up: After the reaction is complete, the solvent is often removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water.
-
Purification: The crude carboxylic acid can be purified by recrystallization. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for this oxidation step, with reported yields ranging from 62-92%[8].
Comparison of Synthetic Routes
| Feature | Knorr Pyrazole Synthesis | Vilsmeier-Haack Approach |
| Starting Materials | Ethyl 2,4-dioxo-4-phenylbutanoate, Phenylhydrazine | Acetophenone, Phenylhydrazine, DMF, POCl₃ |
| Number of Steps | 2 (Esterification + Hydrolysis) | 3 (Hydrazone formation + Vilsmeier-Haack + Oxidation) |
| Reported Yield | High (e.g., 86.9% for the ester)[1] | Good to Excellent (MAOS oxidation yields 62-92%)[8] |
| Reproducibility | Generally high and reliable. | Can be sensitive to reaction conditions, particularly the Vilsmeier-Haack step. |
| Scalability | Readily scalable. | Scalability of the Vilsmeier-Haack reaction requires careful control of exothermic processes. |
| Advantages | Fewer steps, high yields, classic and well-understood reaction. | Starts from more readily available materials, versatile for introducing other substituents. |
| Disadvantages | The 1,3-dicarbonyl starting material may not be as readily available as acetophenone. | More steps, use of hazardous reagents (POCl₃), requires careful control of reaction conditions. |
Conclusion and Recommendations
For researchers seeking a highly reproducible and high-yielding synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the Knorr Pyrazole Synthesis is the recommended route. Its two-step sequence is straightforward, and the reaction conditions are generally robust, making it amenable to consistent results.
The Vilsmeier-Haack Approach offers greater flexibility in terms of starting materials and is a valuable alternative, particularly if substituted acetophenones are readily available. However, it requires more careful optimization and handling of hazardous reagents. The use of microwave-assisted oxidation in the final step can significantly enhance the efficiency of this route.
Ultimately, the choice of synthetic strategy will depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and familiarity with the experimental techniques involved. Both methods, when executed with care, provide reliable access to this important pyrazole derivative.
References
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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- de Oliveira, A. B., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12), 948-957.
- Delancey, J., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27285-27306.
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- Bennani, F. E., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 29(1), 226.
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- Bartoccini, F., et al. (2018). A simple method for the alkaline hydrolysis of esters. Tetrahedron Letters, 59(32), 3143-3146.
- Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13694-13707.
- Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 478-480.
- Şahin, E., et al. (2014). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Journal of Heterocyclic Chemistry, 51(S1), E21-E30.
- ChemInform. (2010). ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ChemInform, 41(49).
- de Oliveira, A. B., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12), 948-957.
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A Comparative Guide to the Spectroscopic Analysis of Pyrazole Isomers
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of pyrazole isomers is a critical step in synthesis and characterization. The subtle differences in the placement of substituents on the pyrazole ring can lead to significant variations in biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of spectroscopic data for common pyrazole isomers, grounded in established principles and experimental evidence. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be synergistically employed to differentiate these closely related structures.
The Challenge of Pyrazole Isomerism and Tautomerism
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] Isomerism in substituted pyrazoles arises from the different possible positions of substituents on the C3, C4, and C5 atoms, as well as on the N1 atom. A further layer of complexity is added by the phenomenon of annular tautomerism in N-unsubstituted pyrazoles, where the N-H proton can reside on either of the two nitrogen atoms.[1][3] This equilibrium can be influenced by the nature of substituents, the solvent, and temperature, often resulting in averaged signals in NMR spectroscopy.[1][2][4]
This guide will focus on distinguishing between positional isomers, such as 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole, which serve as excellent models for understanding the spectroscopic nuances of this important class of compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating pyrazole isomers.[1][2] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are highly sensitive to the position of substituents.
-
Symmetry as a Key Indicator: A symmetrically substituted pyrazole, like 4-methylpyrazole, will exhibit a simplified spectrum. For instance, the protons at the C3 and C5 positions are chemically equivalent, resulting in a single, often sharp, singlet.
-
Distinct Chemical Shifts: In unsymmetrical isomers, such as 1-methyl and 3-methylpyrazole, all ring protons are chemically distinct and will resonate at different frequencies. The proton at C5 in 1-methylpyrazole, being adjacent to the N-methyl group, typically appears at a different chemical shift compared to the C3 proton.
-
Through-Space Effects (NOE): For N-substituted pyrazoles like 1-methylpyrazole, Nuclear Overhauser Effect (NOE) experiments can be decisive. Irradiation of the N-methyl protons should show an NOE enhancement to the proton at the C5 position, confirming their spatial proximity.
Table 1: Comparative ¹H NMR Data for Methylpyrazole Isomers (in CDCl₃)
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | CH₃ (δ, ppm) | Key Differentiator |
| 1-Methylpyrazole | ~7.45 (d) | ~6.20 (t) | ~7.35 (d) | ~3.85 (s) | N-CH₃ signal significantly downfield; distinct H-3/H-5 signals.[5][6][7] |
| 3-Methylpyrazole | - | ~6.10 (d) | ~7.40 (d) | ~2.30 (s) | Absence of H-3 signal; C-CH₃ signal upfield.[8][9] |
| 4-Methylpyrazole | ~7.40 (s) | - | ~7.40 (s) | ~2.10 (s) | Single, sharp signal for equivalent H-3/H-5 protons.[10][11] |
Note: Exact chemical shifts can vary with solvent and concentration. The values presented are typical.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of substituents.
-
1-Methylpyrazole: The carbon atoms C3 and C5 will have distinct chemical shifts. The N-methyl carbon provides a characteristic signal around 39 ppm.
-
3-Methylpyrazole: Due to tautomerism, the distinction between C3 and C5 can be blurred in solution, often leading to averaged signals unless low-temperature NMR is employed.[1] However, the presence of a methyl-substituted carbon (C3) and two unsubstituted CH carbons (C4 and C5) is a clear indicator.
-
4-Methylpyrazole: The symmetry of this isomer results in the equivalence of C3 and C5, leading to a single signal for these two carbons, which is a powerful diagnostic feature.[12]
Table 2: Comparative ¹³C NMR Data for Methylpyrazole Isomers (in CDCl₃/DMSO-d₆)
| Compound | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | CH₃ (δ, ppm) |
| 1-Methylpyrazole | ~138.5 | ~105.5 | ~129.0 | ~39.0 |
| 3-Methylpyrazole | ~148.0 | ~105.0 | ~134.5 | ~11.0 |
| 4-Methylpyrazole | ~134.0 | ~115.0 | ~134.0 | ~9.0 |
Data compiled from various sources, including PubChem and commercial supplier data.[7][8][10][12]
Part 2: Vibrational Spectroscopy (FT-IR)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. While the IR spectra of pyrazole isomers can be complex, certain regions provide valuable clues for differentiation.[13]
-
N-H Stretching: For N-unsubstituted pyrazoles (e.g., 3-methyl and 4-methylpyrazole), a broad N-H stretching band is typically observed in the range of 3100-3500 cm⁻¹. This band is absent in N-substituted isomers like 1-methylpyrazole. Intermolecular hydrogen bonding in the solid state or concentrated solutions can cause significant broadening and shifts in this region.[14][15]
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.
-
Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains a series of complex bands corresponding to C=C, C=N, and C-N stretching and bending vibrations.[16] While direct assignment is challenging, the overall pattern in this region is unique for each isomer and can be used for identification by comparison with known standards.
Table 3: Key Differentiating IR Absorptions (cm⁻¹)
| Compound | N-H Stretch | Key Fingerprint Features |
| 1-Methylpyrazole | Absent | Characteristic pattern of ring modes without N-H bending contributions. |
| 3-Methylpyrazole | Present (~3100-3500, broad) | Unique pattern influenced by the methyl group at C3. |
| 4-Methylpyrazole | Present (~3100-3500, broad) | Symmetrical substitution leads to a distinct, often simpler, fingerprint pattern compared to the 3-methyl isomer. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For isomers, the molecular ion peak will be identical, but the fragmentation patterns can differ, offering clues to the original structure.
-
Molecular Ion (M⁺•): All methylpyrazole isomers will show a molecular ion peak at m/z 82.
-
Fragmentation Pathways: The stability of the resulting fragments dictates the fragmentation pattern.
-
Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da).[17]
-
Loss of Methyl Radical (•CH₃): N-methylpyrazoles can lose a methyl radical to form an ion at m/z 67.
-
Ring Cleavage: The specific pattern of ring cleavage can be influenced by the substituent's position, leading to fragment ions of different relative abundances for each isomer.[17][18][19] For example, the fragmentation of 1-methylnitropyrazoles is highly dependent on the position of the nitro group.[20]
-
A detailed analysis of the relative intensities of key fragment ions is often necessary to distinguish isomers based on their mass spectra alone.
Integrated Strategy for Isomer Identification
A multi-spectroscopic approach is the most reliable strategy for the unambiguous identification of a pyrazole isomer. The following workflow illustrates a logical decision-making process.
Caption: Workflow for differentiating methylpyrazole isomers.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole isomer into a clean, dry vial.[21]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a glass pipette. Ensure the solvent is appropriate for the sample's solubility.[21]
-
Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock and shim the instrument to the deuterated solvent.
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.[21]
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete structural assignment.[22]
-
Protocol 2: FT-IR Sample Preparation (KBr Pellet)
-
Grinding: In an agate mortar, thoroughly grind ~1 mg of the solid pyrazole sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).[21]
-
Pressing: Transfer the ground powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile liquids.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The differentiation of pyrazole isomers, while challenging, can be achieved systematically through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide the most definitive data, with chemical shifts and symmetry considerations often being sufficient for unambiguous identification. IR spectroscopy serves as a rapid method to confirm the presence or absence of an N-H group, while mass spectrometry provides molecular weight confirmation and supplementary structural information through fragmentation patterns. By following an integrated analytical workflow, researchers can confidently characterize their synthesized pyrazole compounds, ensuring the integrity of their downstream applications in drug discovery and materials science.
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Gong, L., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
This guide provides a detailed, procedural framework for the safe and compliant disposal of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document is designed to provide clarity and operational guidance, ensuring that every step, from waste generation to final disposal, is handled with scientific rigor and adherence to regulatory standards. The causality behind each procedural choice is explained to build a deep, intuitive understanding of safe laboratory practices.
Hazard Identification and a Proactive Stance
Before any handling or disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, a conservative approach based on the chemical class is a cornerstone of laboratory safety. Pyrazole derivatives, as a class, can present several hazards. Analogous compounds, such as other substituted pyrazole carboxylic acids, are often classified as skin, eye, and respiratory irritants.[1][2]
Therefore, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid should be handled as a hazardous substance until proven otherwise. This proactive classification ensures the highest level of protection for personnel and the environment. The primary guiding principle is adherence to your institution's Chemical Hygiene Plan (CHP), a mandatory written program under OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4][5] This plan is the definitive local resource for chemical safety and disposal procedures.
Regulatory Framework: The Pillars of Compliance
All chemical waste disposal in the United States is governed by a multi-layered regulatory framework. Understanding this framework is not merely a bureaucratic exercise; it is essential for ensuring that our disposal methods are legally compliant and environmentally sound.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6] Laboratories are classified as waste generators and must adhere to strict rules regarding waste identification, accumulation, labeling, and disposal.[7][8]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[9][10] The CHP must outline specific procedures for safe handling and disposal of hazardous chemicals, making it a critical, site-specific operational document.[4][5]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, integrating safety and regulatory compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the potential chemical hazard.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn.
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Solid Waste: Collect solid 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, including any contaminated items like weighing paper or paper towels, in a designated, compatible hazardous waste container. This container must be made of a material that does not react with the chemical (e.g., a high-density polyethylene (HDPE) pail).
-
Liquid Waste: If the compound is in solution, collect it in a designated hazardous liquid waste container. Do not mix it with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. The solvent used will dictate the specific liquid waste stream.
-
Empty Containers: A container that held 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not truly "empty." The first rinse of the container must be collected and disposed of as hazardous waste.[11] For highly toxic materials, the first three rinses are typically collected.[11] After thorough rinsing and air-drying, the container can often be disposed of as regular trash after defacing the label.[11]
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows for the accumulation of hazardous waste at or near the point of generation in what is called a Satellite Accumulation Area (SAA).[7][12]
-
Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[8]
-
Container Management:
-
The waste container must be kept securely closed at all times, except when you are actively adding waste.[11] This prevents the release of vapors and avoids spills.
-
Place the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[11]
-
Store incompatibles separately. For instance, containers of acidic waste should not be stored in the same secondary containment as basic or cyanide-containing waste.[12]
-
Step 4: Proper Labeling
Clear and accurate labeling is a strict EPA requirement.[7] An improperly labeled container can result in significant fines and, more importantly, creates a serious safety hazard.
Your hazardous waste label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "1,5-diphenyl-1H-pyrazole-4-carboxylic acid" . Do not use abbreviations or chemical formulas.
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
The date when the container becomes full.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection. The final disposal must be handled by trained professionals.
-
Contact EHS: Once your waste container is full, or if you are approaching the time limit for storage in an SAA (which can be up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[11][12]
-
Licensed Waste Broker: Your EHS department works with licensed hazardous waste disposal companies that transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] The waste is typically disposed of via high-temperature incineration.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.
Caption: Decision workflow for compliant waste management.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Chemical Name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | Ensures accurate identification for safe handling and disposal. |
| Assumed Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Potentially Harmful if Swallowed | Based on analogous pyrazole derivatives; adopts a precautionary principle for safety.[1][2] |
| Required PPE | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Provides a necessary barrier to prevent accidental exposure during handling. |
| Waste Classification | Hazardous Waste | A conservative classification required by the EPA's RCRA regulations until proven otherwise.[6] |
| Disposal Method | Collection by licensed professionals for incineration at a TSDF. | Ensures complete destruction of the chemical and prevents environmental contamination.[13] |
| Spill Response | Follow institutional CHP; typically involves isolating the area, using appropriate absorbent material, and collecting all cleanup materials as hazardous waste. | Minimizes exposure and ensures contaminated materials are disposed of correctly. |
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Personal protective equipment for handling 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
Essential Safety and Handling Guide for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Planning, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (CAS No. 98700-53-9).[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following procedures are grounded in a conservative "worst-case" approach. This strategy involves extrapolating data from structurally analogous pyrazole derivatives to ensure a high margin of safety for all laboratory personnel.
The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with this class of compounds and implementing rigorous safety protocols, we can ensure both the integrity of our research and the well-being of our scientific staff.
Hazard Profile of Structurally Similar Pyrazole Derivatives
To establish a reliable safety protocol, we have analyzed the hazard classifications of several structurally related pyrazole carboxylic acids and other pyrazole derivatives. This data forms the basis for our personal protective equipment (PPE) recommendations and handling procedures. The consistent hazard profile across these related molecules underscores the necessity for caution.
| Hazard Category | Findings from Analogous Compounds | Citations |
| Skin Irritation | Consistently classified as a skin irritant. | [2][3][4][5][6] |
| Eye Irritation | Consistently classified as causing serious eye irritation or damage. | [2][3][4][5][6] |
| Respiratory Irritation | Frequently cited as potentially causing respiratory irritation, especially when handled as a powder. | [2][3][4][5][6] |
| Acute Oral Toxicity | Some related compounds are classified as harmful if swallowed. | [2] |
| Acute Dermal Toxicity | At least one related pyrazole compound is classified as toxic in contact with skin. |
Based on this analysis, it is prudent to handle 1,5-diphenyl-1H-pyrazole-4-carboxylic acid as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if swallowed or absorbed through the skin.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in any form.
-
Eye and Face Protection :
-
Minimum Requirement : At all times, wear chemical safety goggles that meet European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[7][8] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine powders.
-
Splash or High-Risk Operations : When there is a significant risk of splashing (e.g., transferring solutions, large-scale reactions), a face shield must be worn in conjunction with chemical safety goggles for maximum protection.[7][9]
-
-
Hand Protection :
-
Glove Type : Chemical-resistant nitrile or neoprene gloves are recommended for handling aromatic heterocyclic compounds.[7] Always inspect gloves for tears, pinholes, or signs of degradation before each use.[9][10]
-
Glove Technique : Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[10] Contaminated gloves must be disposed of immediately as hazardous waste. Do not reuse disposable gloves.[10]
-
-
Body Protection :
-
Laboratory Coat : A standard laboratory coat is required for all procedures to prevent incidental skin contact.[9]
-
Chemical-Resistant Apron/Suit : For procedures involving larger quantities or a high risk of splashing, an impervious or chemical-resistant apron or suit should be worn over the lab coat.[9][11]
-
-
Respiratory Protection :
-
Engineering Controls : The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood or a glove box, especially when working with the solid powder or creating solutions.[7][12] Ensure adequate ventilation is always maintained.[2][3]
-
Respirator Use : If engineering controls are insufficient or not available (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particle filter is necessary.[7] Surgical masks provide no protection against chemical dust or vapors and must not be used.[13]
-
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is crucial for minimizing exposure.
1. Pre-Handling Checklist:
-
Ensure the work area (especially the chemical fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4][8]
-
Locate the appropriate spill kit and fire extinguisher.
-
Don all required PPE as outlined above.
2. Handling the Solid Compound (e.g., Weighing):
-
Step 1 : Perform all manipulations of the solid powder inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[7]
-
Step 2 : Use anti-static weighing paper or a container to minimize dispersal of the powder.
-
Step 3 : Carefully transfer the weighed compound to the reaction vessel.
-
Step 4 : After transfer, gently tap the weighing paper or container to dislodge any remaining powder.
-
Step 5 : Immediately clean any minor spills on the balance or work surface using a damp cloth (if compatible with the solvent) and dispose of it as hazardous waste.
3. Handling Solutions:
-
Step 1 : Conduct all solution preparations and transfers within a chemical fume hood.
-
Step 2 : When dissolving the solid, add the solvent slowly to prevent splashing.
-
Step 3 : Keep all containers tightly closed when not in use.[2][3]
4. Post-Handling Procedures:
-
Step 1 : Thoroughly decontaminate the work area.
-
Step 2 : Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, then lab coat.
-
Step 3 : Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[2][3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow based on task-specific risks.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2][3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3][8]
-
Inhalation : Move the affected person to fresh air immediately.[2][3][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water.[2] Seek immediate medical attention.
-
Spill Response : For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation : Do not mix 1,5-diphenyl-1H-pyrazole-4-carboxylic acid waste with other waste streams.[14] It should be collected in a dedicated, clearly labeled hazardous waste container.[14]
-
Containerization and Labeling :
-
Solid Waste : Collect unused compound and contaminated disposables (e.g., gloves, weighing paper) in a sealable, chemically compatible container.[14]
-
Liquid Waste : Collect solutions in a designated, leak-proof, and sealed hazardous waste container.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("1,5-diphenyl-1H-pyrazole-4-carboxylic acid"), and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[12][14]
-
-
Storage and Disposal :
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[12][14]
-
The final disposal must be handled by a licensed professional waste disposal company, typically via high-temperature incineration.[14] Follow your institution's specific procedures for requesting a hazardous waste pickup.[14] Never dispose of this chemical down the drain or in regular trash.[8][12]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
